molecular formula C33H64NO10P B1141734 PAz-PC CAS No. 117205-52-4

PAz-PC

Katalognummer: B1141734
CAS-Nummer: 117205-52-4
Molekulargewicht: 665.84
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine is a 1,2-diacyl-sn-glycero-3-phosphocholine having palmitoyl and azelaoyl groups at positions 1 and 2 respectively. It derives from a nonanedioic acid. It is a conjugate acid of a 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine(1-).

Eigenschaften

IUPAC Name

[(2R)-2-(8-carboxyoctanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H64NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-18-21-24-32(37)41-28-30(29-43-45(39,40)42-27-26-34(2,3)4)44-33(38)25-22-19-16-17-20-23-31(35)36/h30H,5-29H2,1-4H3,(H-,35,36,39,40)/t30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQQYDSARXURNG-SSEXGKCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H64NO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922533
Record name 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

665.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117746-89-1
Record name 2-[(8-Carboxyoctanoyl)oxy]-3-(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

PAz-PC: A Technical Guide to the Core Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is an oxidized phosphatidylcholine (oxPC) that emerges from the oxidative modification of membrane phospholipids. As a key component of oxidized low-density lipoprotein (oxLDL), this compound is implicated in a variety of pathophysiological processes, particularly those involving inflammation and immune responses. This technical guide provides an in-depth exploration of the core mechanisms of action attributed to this compound and structurally similar oxidized phospholipids. Drawing upon the current body of scientific literature, this document details the engagement of this compound with key signaling pathways, including the activation of the NLRP3 inflammasome, modulation of Toll-like receptor 4 (TLR4) signaling, and its role as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the molecular interactions of this compound. Detailed experimental protocols are provided to facilitate further investigation into its biological functions, and signaling pathways are visualized through diagrams to aid in conceptual understanding.

Note on Data Specificity: While this compound is a specific molecular entity, much of the detailed mechanistic and quantitative research in the field of oxidized phospholipids has been conducted using closely related molecules such as 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC), 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC), or complex mixtures of oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (OxPAPC). The mechanisms and experimental data presented in this guide are largely based on studies of these related compounds and are the currently accepted models for how oxidized phospholipids with truncated sn-2 acyl chains, like this compound, are understood to function.

Core Mechanisms of Action

This compound and related oxPCs are recognized as damage-associated molecular patterns (DAMPs) by the innate immune system, leading to a cascade of cellular responses. The three primary mechanisms of action are detailed below.

Activation of the NLRP3 Inflammasome

Oxidized phospholipids are potent activators of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome in macrophages.[1] This multi-protein complex is a critical component of the innate immune system, responsible for the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18.

The activation of the NLRP3 inflammasome by oxPCs such as POVPC is a multi-step process. It is understood to be mediated by mitochondrial reactive oxygen species (ROS) that arise from intracellular calcium signaling and mitochondrial destabilization.[1] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits and activates pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms.

NLRP3_Activation cluster_extracellular Extracellular cluster_macrophage Macrophage cluster_cytoplasm Cytoplasm This compound This compound PAz-PC_internal This compound This compound->PAz-PC_internal Uptake Ca_ion Ca²⁺ Influx PAz-PC_internal->Ca_ion Mitochondrion Mitochondrion Ca_ion->Mitochondrion Destabilization ROS Mitochondrial ROS Mitochondrion->ROS NLRP3_inactive Inactive NLRP3 ROS->NLRP3_inactive Activation NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Pro_IL1b Pro-IL-1β IL1b Mature IL-1β Pro_IL1b->IL1b Cleavage by Casp1 Secretion IL1b->Secretion IL1b_out Secreted IL-1β Secretion->IL1b_out Secretion TLR4_Inhibition cluster_extracellular Extracellular cluster_inhibition Inhibitory Complex cluster_activation Activation Complex LPS LPS CD14 CD14 LPS->CD14 Binds This compound This compound This compound->CD14 Competitively Binds MD2 MD2 This compound->MD2 Competitively Binds CD14->MD2 Presents to PAzPC_CD14 This compound-CD14/MD-2 Complex TLR4 TLR4 MD2->TLR4 Activates LPS_TLR4_complex LPS-CD14-MD2-TLR4 Complex No_Response No Inflammatory Response PAzPC_CD14->No_Response Blocks Signaling Inflammatory_Response Inflammatory_Response LPS_TLR4_complex->Inflammatory_Response Downstream Signaling PPARg_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAzPC This compound PPARg PPARγ PAzPC->PPARg Binds PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR Heterodimerizes with RXR and translocates to nucleus PPRE PPRE PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Anti_inflammatory_proteins Anti-inflammatory Proteins Gene_Transcription->Anti_inflammatory_proteins Metabolic_regulation_proteins Metabolic Regulation Proteins Gene_Transcription->Metabolic_regulation_proteins

References

An In-depth Technical Guide to the Synthesis of Photoactivatable Clickable Lipids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The study of lipid biology has been revolutionized by the development of chemical tools that allow for the precise investigation of lipid trafficking, metabolism, and interactions in living systems. Among these tools, photoactivatable and clickable lipids have emerged as powerful probes that offer spatiotemporal control and bioorthogonal ligation capabilities. This technical guide provides a comprehensive overview of the synthesis, application, and quantitative data associated with these advanced lipid analogs.

Introduction to Photoactivatable Clickable Lipids

Photoactivatable clickable lipids are synthetic lipid analogs engineered with two key functionalities: a photoactivatable group and a bioorthogonal "clickable" handle.

  • Photoactivatable Group: This moiety remains inert until activated by a specific wavelength of light (typically UV or near-UV). Upon activation, it forms a highly reactive species, such as a carbene or nitrene, which can covalently crosslink with nearby molecules, including proteins and other lipids.[1][2][3] Common photoactivatable groups include diazirines, azides, and benzophenones.[2][4]

  • Clickable Handle: This is a bioorthogonal functional group, typically a terminal alkyne or an azide, that does not react with endogenous functional groups within a biological system. It allows for the specific and efficient attachment of reporter tags (e.g., fluorophores, biotin) via "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

This dual functionality enables researchers to "freeze" transient molecular interactions with a flash of light and then enrich and identify the crosslinked species for downstream analysis, such as mass spectrometry-based proteomics.

Synthetic Strategies and Key Classes

The synthesis of photoactivatable clickable lipids generally involves multi-step organic synthesis to incorporate both the photoactivatable group and the clickable handle onto a lipid scaffold. The choice of synthetic route depends on the desired lipid class (e.g., fatty acid, phospholipid, sphingolipid), the type of photoactivatable group, and the position of the modifications.

Diazirine-Containing Clickable Lipids

Diazirines are small, highly efficient photo-crosslinkers that generate reactive carbenes upon UV irradiation. They are often preferred due to their small size, which minimizes perturbation to the lipid structure and function.

A common strategy involves the synthesis of a fatty acid containing a diazirine moiety, which can then be incorporated into more complex lipids. For example, a diazirine-modified fatty acid can be prepared from a corresponding keto acid.

Experimental Protocol: Synthesis of a Diazirine-Containing Palmitic Acid Alkyne (PA-DA) Probe

This protocol is adapted from methodologies described in the literature for creating bifunctional fatty acid probes.

  • Step 1: Synthesis of the Diazirine Moiety: A ketone precursor of the fatty acid is converted to a diaziridine through reaction with ammonia and an aminating agent (e.g., hydroxylamine-O-sulfonic acid). The diaziridine is then oxidized (e.g., using iodine or silver oxide) to form the diazirine.

  • Step 2: Introduction of the Clickable Handle: An alkyne group is introduced at the terminus of the fatty acid chain using standard alkyne synthesis methods.

  • Step 3: Purification: The final product is purified using column chromatography or high-performance liquid chromatography (HPLC).

All steps involving the diazirine-containing compounds should be performed under red light to prevent premature photoactivation.

Diazirine-conjugated phospholipids can be synthesized from a lysophospholipid precursor and a fatty acid functionalized with a diazirine group.

Experimental Protocol: Synthesis of a Diazirine-Conjugated Phosphatidylcholine (PC)

  • Step 1: Synthesis of the Diazirine-Containing Fatty Acid: Prepare the diazirine-containing fatty acid as described above.

  • Step 2: Coupling Reaction: The diazirine-containing fatty acid is coupled to a lysophosphatidylcholine (Lyso-PC) precursor using a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

  • Step 3: Purification: The resulting diazirine-conjugated PC is purified by column chromatography.

Synthesis_of_Diazirine_Phospholipid cluster_fatty_acid Diazirine Fatty Acid Synthesis cluster_phospholipid Phospholipid Synthesis Keto_Acid Keto Acid Diaziridine Diaziridine Intermediate Diazirine_FA Diazirine Fatty Acid Diazirine_PC Diazirine-Conjugated PC Diazirine_FA->Diazirine_PC Coupling Agent (DCC/EDC) Lyso_PC Lyso-PC Lyso_PC->Diazirine_PC

Synthesis of a diazirine-conjugated phospholipid from a keto acid precursor.

Azobenzene-Containing Clickable Lipids

Azobenzene moieties are photoswitchable, reversibly isomerizing between a straight trans form and a bent cis form upon irradiation with different wavelengths of light (e.g., UV-A for trans to cis and blue light for cis to trans). This property allows for dynamic control over lipid conformation and its metabolic processing.

These analogs often contain an azobenzene group within the N-acyl chain and a terminal alkyne for click chemistry.

Experimental Protocol: General Synthesis of caCer

A detailed synthesis is described by Kol et al. (2019). The general steps include:

  • Step 1: Synthesis of the Azobenzene-Containing Fatty Acid: This involves multi-step synthesis to create a fatty acid with an embedded azobenzene unit and a terminal alkyne.

  • Step 2: Coupling to Sphingosine Backbone: The synthesized fatty acid is then coupled to a protected sphingosine base.

  • Step 3: Deprotection: Removal of protecting groups yields the final clickable and photoswitchable ceramide.

Azobenzene_Ceramide_Synthesis Azo_FA Azobenzene-Alkyne Fatty Acid Protected_caCer Protected caCer Azo_FA->Protected_caCer Coupling Sphingosine Protected Sphingosine Sphingosine->Protected_caCer caCer caCer Protected_caCer->caCer Deprotection

General synthetic route for clickable and photoswitchable ceramides (caCer).

Nitrobenzyl-Caged Clickable Lipids

Ortho-nitrobenzyl (ONB) groups are photocleavable, meaning that upon UV irradiation, the "cage" is removed, releasing the active lipid. This allows for the controlled release of signaling lipids at specific times and locations within a cell.

A reported synthesis involves a lipid backbone with a dibenzocyclooctyne (DBCO) group for click chemistry, linked via a photocleavable 2-nitrobenzyl moiety at the headgroup.

Experimental Protocol: General Synthesis

  • Step 1: Synthesis of the Photocleavable Headgroup: A 2-nitrobenzyl alcohol derivative is functionalized with the clickable handle (e.g., DBCO).

  • Step 2: Attachment of the Lipid Backbone: The functionalized headgroup is then conjugated to a lipid backbone, such as a diacylglycerol or a phospholipid.

  • Step 3: Purification: The final caged lipid is purified using chromatographic methods.

Nitrobenzyl_Lipid_Synthesis ONB_DBCO ONB-DBCO Headgroup Caged_Lipid Caged Clickable Lipid ONB_DBCO->Caged_Lipid Conjugation Lipid_Backbone Lipid Backbone Lipid_Backbone->Caged_Lipid

General synthetic scheme for a photocleavable and clickable lipid.

Quantitative Data Summary

The efficiency of synthesis and application of these lipid probes can be quantified. The following tables summarize key quantitative data from the literature.

Lipid Probe Type Photoactivatable Group Clickable Handle Typical Synthetic Yield Reference
Photoactivatable Fatty AcidDiazirineAlkyne47% (over two steps for a key intermediate)
Photoswitchable Ceramide (caCer)AzobenzeneAlkyneNot explicitly stated
Photocleavable Lipid Analogo-NitrobenzylDibenzocyclooctyneNot explicitly stated
Diazirine-conjugated PhospholipidDiazirineNot specifiedNot explicitly stated
Application Lipid Probe Quantitative Outcome Reference
Metabolic Labeling of Choline PhospholipidsPropargylcholineReplaced >50% of choline head groups in 24h
Photo-crosslinking of Protein-Lipid InteractionsPhoto-leucine/Photo-methionineAllows for detection by Western blot
Optical Control of Sphingolipid BiosynthesiscaSph-1 (cis isomer)Stimulates metabolic conversion by ceramide synthases
Target Identification of SMS2 InhibitorPAL-1 (Diazirine-based probe)IC50 of 0.37 µM for SMS2

Experimental Workflows and Signaling Pathways

Photoactivatable clickable lipids are employed in various experimental workflows to study lipid biology.

Photoaffinity Labeling Workflow

This workflow is used to identify protein-lipid interactions.

Photoaffinity_Labeling_Workflow cluster_cell_culture In-Cell Experiment cluster_biochemistry Biochemical Analysis Incubation Incubate cells with photoactivatable clickable lipid UV_Irradiation UV Irradiation (Photo-crosslinking) Incubation->UV_Irradiation Cell_Lysis Cell Lysis UV_Irradiation->Cell_Lysis Click_Chemistry Click Chemistry with Reporter Tag (e.g., Biotin-Azide) Cell_Lysis->Click_Chemistry Enrichment Affinity Purification (e.g., Streptavidin Beads) Click_Chemistry->Enrichment Analysis Downstream Analysis (SDS-PAGE, Mass Spectrometry) Enrichment->Analysis

A typical workflow for identifying protein-lipid interactions using photoactivatable clickable lipids.

Metabolic Labeling and Imaging Workflow

This workflow is used to trace the metabolic fate of lipids within cells.

Metabolic_Labeling_Workflow cluster_labeling Metabolic Incorporation cluster_detection Detection and Imaging Lipid_Feeding Feed cells with clickable lipid precursor Metabolism Cellular metabolism incorporates the clickable handle into various lipids Lipid_Feeding->Metabolism Cell_Fixation Cell Fixation and Permeabilization Metabolism->Cell_Fixation Click_Reaction Click Reaction with Fluorescent Reporter Cell_Fixation->Click_Reaction Imaging Fluorescence Microscopy Click_Reaction->Imaging

General workflow for tracing lipid metabolism using clickable lipid analogs.

Signaling Pathway Modulation with Photoswitchable Lipids

Photoswitchable lipids, such as those containing azobenzene, can be used to optically control signaling pathways. For example, the conversion of a photoswitchable sphingosine analog can be modulated by light to control the production of downstream signaling lipids like ceramide and sphingomyelin.

Signaling_Pathway_Modulation caSph_trans caSph (trans) caSph_cis caSph (cis) caSph_trans->caSph_cis UV Light Ceramide_Synthase Ceramide Synthase caSph_cis->Ceramide_Synthase Active Substrate Clickable_Ceramide Clickable Ceramide Ceramide_Synthase->Clickable_Ceramide Downstream_Signaling Downstream Signaling Events Clickable_Ceramide->Downstream_Signaling

Modulation of sphingolipid signaling using a photoswitchable sphingosine (caSph).

Conclusion

Photoactivatable clickable lipids are versatile chemical tools that provide unprecedented opportunities to study lipid biology with high spatiotemporal resolution. The synthetic strategies outlined in this guide, coupled with the provided experimental workflows, offer a foundation for researchers to design and implement studies aimed at elucidating the complex roles of lipids in cellular processes. The continued development of novel photoactivatable and clickable lipid probes will undoubtedly lead to new discoveries in lipid research and drug development.

References

The PAz-PC Lipid Probe: An In-depth Technical Guide to Unveiling Protein-Lipid Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate dance between lipids and proteins at the cell membrane interface governs a vast array of cellular processes, from signal transduction to membrane trafficking. Understanding these interactions is paramount for deciphering disease mechanisms and developing targeted therapeutics. The PAz-PC lipid probe, a bifunctional molecule incorporating a photo-activatable group and a bioorthogonal handle, has emerged as a powerful tool for covalently trapping and identifying lipid-binding proteins in their native environment. This technical guide provides a comprehensive overview of the this compound probe, its synthesis, and its application in cutting-edge proteomic workflows. We detail experimental protocols for photo-crosslinking, click chemistry-based derivatization, and mass spectrometry analysis, and present a framework for the quantitative assessment of identified protein interactors. This document serves as a practical resource for researchers seeking to leverage this innovative chemical biology tool to illuminate the complex world of protein-lipid interactions.

Introduction to the this compound Lipid Probe

The this compound lipid probe is a chemically modified phosphatidylcholine (PC) analog designed to investigate protein-PC interactions directly within biological membranes. Its nomenclature, "this compound," denotes a phosphatidylcholine molecule functionalized with both a P hoto-A ctivatable group and an az ide moiety. This dual functionality is the key to its utility in mapping the lipid-protein interactome.

The probe is designed to mimic endogenous phosphatidylcholine, allowing it to be incorporated into cellular membranes with minimal perturbation. The core components of a typical this compound probe are:

  • Phosphatidylcholine Backbone: This provides the structural basis for the probe, allowing it to integrate into the lipid bilayer. The specific acyl chain composition can be varied to mimic different native PC species.

  • Photo-Activatable Group: This is a chemical moiety that, upon exposure to UV light, forms a highly reactive intermediate (e.g., a nitrene or carbene) that can covalently bond with nearby molecules, including interacting proteins. Common photo-activatable groups include phenylazides, benzophenones, and diazirines[1][2][3]. The choice of the photo-activatable group can influence the crosslinking efficiency and the types of interactions captured[1].

  • Azide Group: This serves as a "bioorthogonal handle" for downstream applications. The azide group is chemically inert in the biological milieu but can undergo a highly specific and efficient reaction with an alkyne-functionalized reporter molecule in a process known as "click chemistry". This allows for the attachment of fluorescent dyes for imaging or biotin for affinity purification and enrichment of crosslinked proteins.

The combination of these features allows for a powerful experimental strategy: the probe is first introduced into a biological system (e.g., live cells or isolated organelles), where it integrates into membranes and interacts with proteins. UV irradiation then triggers covalent crosslinking, permanently "capturing" the interaction. Finally, the azide handle is used to selectively label and identify the captured proteins.

Synthesis of this compound Probes

The synthesis of this compound probes is a multi-step process that typically involves the modification of a lysophosphatidylcholine or glycerol backbone. While various synthetic routes exist, a generalized approach is outlined below. For specific details, researchers should refer to the primary literature describing the synthesis of the particular probe of interest.

A common strategy involves the acylation of a lysophosphatidylcholine at the sn-2 position with a fatty acid that has been modified to contain an azide group. The photo-activatable moiety can be incorporated into either the headgroup or one of the acyl chains.

Generalized Synthetic Scheme:

  • Synthesis of Azide-Containing Fatty Acid: A long-chain fatty acid with a terminal functional group (e.g., a hydroxyl or a halide) is reacted with an azide source (e.g., sodium azide) to introduce the azide moiety.

  • Activation of Azide-Containing Fatty Acid: The carboxylic acid of the azide-containing fatty acid is activated, for example, by conversion to an acyl chloride or by using coupling reagents like DCC (dicyclohexylcarbodiimide).

  • Acylation of Lysophosphatidylcholine: The activated azide-containing fatty acid is then reacted with a lysophosphatidylcholine that already contains a photo-activatable group on its other acyl chain or headgroup.

  • Purification: The final this compound product is purified using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).

Experimental Protocols

The application of this compound probes to identify protein interaction partners involves a multi-stage workflow, from probe delivery to mass spectrometry-based identification.

Probe Incorporation into Membranes

The this compound probe can be introduced into biological membranes in several ways:

  • Direct Incubation: For isolated organelles like mitochondria, the probe can be directly incubated with the membrane preparation. The lipid probe will spontaneously insert into the lipid bilayer.

  • Metabolic Labeling: In live cells, precursors of the this compound probe can be supplied in the culture medium and incorporated into cellular lipids through the cell's own metabolic pathways.

  • Vesicle Fusion: The probe can be incorporated into liposomes, which are then fused with the target cells or membranes.

Photo-Crosslinking

Once the probe is incorporated into the membrane, photo-crosslinking is performed to covalently link the probe to interacting proteins.

Protocol for Photo-Crosslinking:

  • Sample Preparation: Prepare the sample (e.g., isolated mitochondria, cultured cells) containing the this compound probe. For live cells, ensure they are in a suitable buffer or medium.

  • UV Irradiation: Irradiate the sample with UV light at a wavelength appropriate for the specific photo-activatable group on the probe (e.g., 350 nm for benzophenones). The duration and intensity of the UV exposure should be optimized to maximize crosslinking while minimizing damage to the biological sample. This is a critical step and may require empirical optimization.

  • Quenching (Optional): In some cases, a quenching agent can be added to react with any unreacted photo-activatable groups.

  • Cell Lysis (for cellular experiments): After crosslinking in live cells, the cells are harvested and lysed to solubilize the proteins and lipid-protein complexes.

Click Chemistry for Reporter Tagging

Following photo-crosslinking, the azide handle on the this compound probe is used to attach a reporter molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".

Protocol for Click Chemistry:

  • Prepare Click Chemistry Reagents:

    • Alkyne-Reporter: An alkyne-functionalized reporter molecule (e.g., alkyne-biotin for enrichment, alkyne-fluorophore for imaging).

    • Copper(I) Source: Typically copper(II) sulfate (CuSO₄) is used along with a reducing agent to generate Cu(I) in situ.

    • Reducing Agent: Sodium ascorbate is commonly used.

    • Copper Ligand: A ligand such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is used to stabilize the Cu(I) and improve reaction efficiency.

  • Reaction Setup:

    • To the sample containing the crosslinked lipid-protein complexes, add the alkyne-reporter.

    • Add the copper(II) sulfate and the copper ligand.

    • Initiate the reaction by adding the sodium ascorbate.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time, typically 1-2 hours, with gentle agitation.

  • Sample Preparation for Downstream Analysis: After the click reaction, the sample is prepared for either fluorescence detection or affinity purification.

Enrichment and Identification of Crosslinked Proteins

For proteomic analysis, the biotin-tagged lipid-protein complexes are enriched using affinity chromatography.

Protocol for Enrichment and Mass Spectrometry:

  • Affinity Purification: The sample is incubated with streptavidin-coated beads, which bind to the biotin tag.

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads.

  • Protein Digestion: The enriched proteins are digested into peptides, typically using trypsin.

  • Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their sequences.

  • Data Analysis: The MS/MS data is searched against a protein database to identify the proteins that were crosslinked to the this compound probe.

Data Presentation and Quantitative Analysis

A key outcome of a this compound experiment is the list of identified proteins. To facilitate interpretation and comparison, this data should be presented in a structured format. Quantitative mass spectrometry techniques, such as label-free quantification or stable isotope labeling by amino acids in cell culture (SILAC), can be employed to determine the relative abundance of the identified proteins and to distinguish specific interactors from background contaminants.

Table 1: Representative Quantitative Data of this compound Interacting Proteins in S. cerevisiae Mitochondria

Protein IDGene NameProtein NameFunctionFold Enrichment (this compound vs. Control)p-value
P0CY05ATP1ATP synthase subunit alpha, mitochondrialATP synthesis15.2<0.001
P07256CYC1Cytochrome c1, heme-binding subunitElectron transport12.8<0.001
P00411IDH1Isocitrate dehydrogenase [NAD] subunit 1TCA cycle8.5<0.005
P12345YML030WUncharacterized protein YML030WUnknown5.1<0.01
P61829POR1Mitochondrial porin 1Pore formation4.7<0.01

Note: The data in this table is illustrative and based on the types of proteins identified in studies using similar techniques. Actual quantitative values would be obtained from specific mass spectrometry experiments.

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the biological context of the identified interactions.

Experimental Workflow Diagram

Experimental_Workflow cluster_probe Probe Preparation & Incorporation cluster_crosslinking Interaction Capture cluster_detection Detection & Identification synthesis Synthesis of This compound Probe incorporation Incorporation into Biological Membrane synthesis->incorporation uv UV Irradiation (Photo-crosslinking) incorporation->uv click Click Chemistry with Alkyne-Biotin uv->click enrichment Streptavidin Affinity Purification click->enrichment ms LC-MS/MS Analysis enrichment->ms data Protein Identification & Quantification ms->data

Caption: Experimental workflow for identifying protein-lipid interactions using a this compound probe.

Signaling Pathway Diagram

If a this compound experiment identifies several proteins within a known signaling pathway, a diagram can be created to visualize these interactions in their biological context. For instance, if proteins involved in apoptosis at the mitochondrial membrane were identified:

Signaling_Pathway cluster_membrane Mitochondrial Outer Membrane cluster_cyto Cytosol Bcl2 Bcl-2 Bax Bax Bcl2->Bax inhibits CytoC Cytochrome c Bax->CytoC releases Apaf1 Apaf-1 Casp9 Pro-caspase-9 Apaf1->Casp9 recruits Apoptosome Apoptosome Apaf1->Apoptosome Casp9->Apoptosome Casp3 Pro-caspase-3 ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosome->Casp3 cleaves Cellular Substrates Cellular Substrates ActiveCasp3->Cellular Substrates cleaves CytoC->Apaf1 activates Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: Hypothetical signaling pathway involving this compound-identified mitochondrial proteins.

Applications in Drug Development

The identification of specific lipid-protein interactions can provide valuable insights for drug development:

  • Target Identification and Validation: Uncovering novel protein-lipid interactions can reveal new therapeutic targets. For example, a protein that binds to a specific lipid to regulate a disease-associated pathway could be a target for a small molecule inhibitor.

  • Mechanism of Action Studies: this compound probes can be used to understand how a drug perturbs protein-lipid interactions, providing insights into its mechanism of action.

  • Development of Lipid-Targeted Therapies: By understanding the lipid-binding pockets of proteins, it may be possible to design drugs that specifically target these sites.

Conclusion

The this compound lipid probe and the associated photo-crosslinking and click chemistry workflow represent a powerful strategy for elucidating the complex and dynamic interactions between proteins and lipids in their native membrane environment. This in-depth technical guide provides the foundational knowledge and detailed protocols necessary for researchers to apply this technology to their own biological questions. By enabling the identification and quantification of lipid-binding proteins on a proteome-wide scale, the this compound probe is a valuable tool for advancing our understanding of cellular function and for the development of novel therapeutics.

References

Foundational Research on PAz-PC: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a prominent species of oxidized phospholipid (OxPL) that plays a significant role in various biological processes, particularly in the context of inflammation and cardiovascular disease. This technical guide provides an in-depth overview of the foundational research on this compound, including its formation, biological activities, and the experimental methodologies used for its study. The content is intended for researchers, scientists, and professionals involved in drug development and biomedical research.

Chemical Structure and Formation

This compound is a truncated phospholipid generated from the oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC). The oxidation process cleaves the arachidonoyl chain at the sn-2 position, resulting in the formation of a nine-carbon azelaoyl group. This structural change is critical to its biological activity.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity and interactions of this compound.

Table 1: Bioactivity of this compound

Biological EffectCell TypeConcentration/IC50Reference
Induction of IL-8Human Aortic Endothelial Cells (HAEC)5-25 µg/mL
Inhibition of LPS-induced TNF-αMacrophages10-50 µg/mL
Pro-inflammatory effectsHuman Aortic Endothelial Cells (HAEC)25 µg/mL

Table 2: this compound in Disease Models

Disease ModelKey FindingConcentrationReference
Atherosclerosis (ApoE-/- mice)Increased lesion size10 mg/kg
Acute Lung Injury (ALI)Increased vascular permeability5 mg/kg

Key Signaling Pathways

This compound exerts its biological effects through the activation of several signaling pathways, primarily related to inflammation and cellular stress responses.

PAzPC_Signaling PAzPC This compound TLR4 TLR4/MD2 PAzPC->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (IL-8, MCP-1) Nucleus->Inflammatory_Genes Transcription

Caption: this compound activates the TLR4 signaling pathway, leading to NF-κB activation and inflammatory gene expression.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Preparation of this compound Vesicles

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound, suitable for cell culture experiments.

Materials:

  • 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Chloroform

  • Phosphate-buffered saline (PBS), sterile

  • Glass vials

  • Nitrogen gas stream

  • Sonicator (probe or bath)

Procedure:

  • In a glass vial, dissolve this compound and DPPC in chloroform at the desired molar ratio (e.g., 1:9 this compound:DPPC).

  • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the vial.

  • Place the vial under vacuum for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with sterile PBS by vortexing for 5-10 minutes. This will form multilamellar vesicles (MLVs).

  • To form SUVs, sonicate the MLV suspension. For a bath sonicator, sonicate for 30-60 minutes. For a probe sonicator, use short bursts on ice to avoid overheating.

  • The resulting vesicle solution can be stored at 4°C for short-term use.

Vesicle_Prep_Workflow A Dissolve Lipids (this compound, DPPC) in Chloroform B Evaporate Solvent (Nitrogen Stream) A->B C Form Thin Lipid Film B->C D Hydrate with PBS (Vortexing) C->D E Formation of MLVs D->E F Sonication E->F G Formation of SUVs F->G

Caption: Workflow for the preparation of this compound containing small unilamellar vesicles (SUVs).

Cell Culture and Treatment

This protocol outlines the treatment of human aortic endothelial cells (HAEC) with this compound vesicles to study inflammatory responses.

Materials:

  • Human Aortic Endothelial Cells (HAEC)

  • Endothelial Cell Growth Medium

  • This compound/DPPC SUVs (prepared as described above)

  • Control DPPC SUVs

  • 6-well cell culture plates

  • Sterile PBS

Procedure:

  • Culture HAECs in endothelial cell growth medium in 6-well plates until they reach 80-90% confluency.

  • Prepare different concentrations of this compound/DPPC SUVs and control DPPC SUVs in fresh cell culture medium.

  • Wash the HAEC monolayer once with sterile PBS.

  • Add the medium containing the lipid vesicles to the cells. A typical final concentration for this compound is 5-25 µg/mL.

  • Incubate the cells for the desired time period (e.g., 4-24 hours) at 37°C in a humidified incubator with 5% CO2.

  • After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA for IL-8) and lyse the cells for RNA or protein analysis.

Quantification of IL-8 by ELISA

This protocol describes the quantification of Interleukin-8 (IL-8) in the cell culture supernatant.

Materials:

  • Human IL-8 ELISA kit

  • Cell culture supernatant from treated and control cells

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions for the human IL-8 ELISA kit.

  • Briefly, add standards and collected cell culture supernatants to the wells of the antibody-coated microplate.

  • Incubate and wash the plate as per the kit protocol.

  • Add the detection antibody and incubate.

  • Add the substrate solution and stop the reaction.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the concentration of IL-8 in the samples based on the standard curve.

Experimental_Logic cluster_0 Vesicle Preparation cluster_1 Cell Treatment cluster_2 Analysis A This compound/DPPC Vesicles C Treat HAECs A->C B DPPC Control Vesicles B->C D Collect Supernatant C->D E Lyse Cells C->E F IL-8 ELISA D->F G Gene Expression (qPCR) E->G

Caption: Logical workflow of a typical experiment investigating the inflammatory effects of this compound on endothelial cells.

Conclusion

This compound is a biologically active oxidized phospholipid that is increasingly recognized for its role in inflammatory diseases. Understanding its signaling pathways and having robust experimental protocols are crucial for advancing research in this area and for the development of potential therapeutic interventions targeting OxPL-mediated pathologies. This guide provides a foundational overview to support these research endeavors.

An In-depth Technical Guide to the Core Principles of PAz-PC Technology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PAz-PC Technology

1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound) is a specific oxidized phospholipid (OxPL) that has garnered significant attention in biomedical research. It is formed through the oxidative modification of more common phospholipids, particularly 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC). The "technology" surrounding this compound encompasses the methods for its synthesis, detection, and use in experimental systems to elucidate its biological roles. This guide provides a comprehensive overview of the core principles of this compound, its involvement in key signaling pathways, and detailed protocols for its study.

Core Principles of this compound

This compound is a marker and a bioactive mediator of oxidative stress, playing a significant role in the pathophysiology of various inflammatory diseases, most notably atherosclerosis.[1][2] It is one of the many truncated phospholipids generated during the oxidation of low-density lipoproteins (LDL).

Formation: this compound can be formed by the ozonolysis of the oleoyl acyl chain of POPC, a common phospholipid in biological membranes and lipoproteins.[3][4][5] This process cleaves the double bond in the oleic acid at the sn-2 position, resulting in a nine-carbon azelaoyl group.

Biological Significance: As a component of oxidized LDL, this compound contributes to the inflammatory cascade within the arterial wall. It is recognized by scavenger receptors on immune cells like macrophages, leading to their activation and transformation into foam cells, a hallmark of atherosclerotic plaques. Furthermore, this compound can modulate the function of endothelial cells, influencing the expression of adhesion molecules and cytokines.

Key Signaling Pathways Involving this compound

This compound exerts its biological effects by interacting with several cellular receptors and modulating key signaling pathways.

1. Scavenger Receptor-Mediated Signaling:

This compound is a ligand for class B scavenger receptors, including CD36 and Scavenger Receptor Class B Type I (SR-BI).

  • CD36: Binding of OxPLs like this compound to CD36 on macrophages facilitates the uptake of oxidized LDL, contributing to foam cell formation. This interaction also triggers pro-inflammatory signaling cascades.

  • SR-BI: This receptor is involved in the selective uptake of cholesteryl esters from HDL. This compound can interact with SR-BI, potentially modulating reverse cholesterol transport and influencing cellular cholesterol homeostasis.

2. Nrf2/HO-1 Antioxidant Response Pathway:

This compound, as part of the broader category of oxidized phospholipids, can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

  • Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.

  • A key target of Nrf2 is Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and antioxidant properties. The induction of HO-1 by this compound may represent a compensatory protective mechanism against oxidative damage.

3. Pro-inflammatory Signaling in Endothelial Cells:

This compound can induce a pro-inflammatory phenotype in endothelial cells, characterized by the upregulation of cytokines and adhesion molecules. This can involve the activation of signaling pathways leading to the expression of Interleukin-8 (IL-8), a potent chemoattractant for neutrophils.

4. Modulation of Coagulation Pathways:

Certain oxidized phospholipids, including this compound, have been shown to inhibit the Tissue Factor Pathway Inhibitor (TFPI), a key regulator of the extrinsic coagulation cascade. By inhibiting TFPI, this compound may contribute to a pro-thrombotic state, particularly in the context of atherosclerotic plaque rupture.

Below are diagrams illustrating these key signaling pathways and a general experimental workflow.

PAzPC_Signaling_Pathways cluster_scavenger Scavenger Receptor Signaling cluster_nrf2 Nrf2/HO-1 Pathway cluster_inflammation Endothelial Inflammation cluster_coagulation Coagulation Pathway Modulation PAzPC1 This compound CD36 CD36 PAzPC1->CD36 SRBI SR-BI PAzPC1->SRBI Macrophage Macrophage CD36->Macrophage Cholesterol_Uptake Modulation of Cholesterol Uptake SRBI->Cholesterol_Uptake FoamCell Foam Cell Formation Macrophage->FoamCell PAzPC2 This compound Nrf2 Nrf2 Activation PAzPC2->Nrf2 HO1 HO-1 Expression Nrf2->HO1 Antioxidant_Response Antioxidant & Anti-inflammatory Response HO1->Antioxidant_Response PAzPC3 This compound Endothelial_Cell Endothelial Cell PAzPC3->Endothelial_Cell IL8 IL-8 Expression Endothelial_Cell->IL8 Inflammation Inflammation IL8->Inflammation PAzPC4 This compound TFPI TFPI PAzPC4->TFPI Prothrombotic_State Pro-thrombotic State TFPI->Prothrombotic_State inhibition of

Key Signaling Pathways of this compound

Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_application In Vitro Application cluster_analysis Analysis POPC POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) Ozonolysis Ozonolysis POPC->Ozonolysis PAzPC_Synth This compound Synthesis Ozonolysis->PAzPC_Synth Solubilization Solubilization for Cell Culture PAzPC_Synth->Solubilization Treatment Treatment with this compound Solubilization->Treatment Cell_Culture Endothelial Cells or Macrophages in Culture Cell_Culture->Treatment Incubation Incubation (Time-course) Treatment->Incubation Cell_Lysis Cell Lysis/ Supernatant Collection Incubation->Cell_Lysis Western_Blot Western Blot (e.g., HO-1, Nrf2) Cell_Lysis->Western_Blot ELISA ELISA (e.g., IL-8) Cell_Lysis->ELISA LCMS LC-MS/MS (Quantification) Cell_Lysis->LCMS

General Experimental Workflow for this compound Studies

Experimental Protocols

This section provides detailed methodologies for the synthesis, in vitro application, and quantification of this compound.

Protocol 1: Synthesis of this compound via Ozonolysis of POPC

This protocol is a representative method based on descriptions of ozonolysis for producing truncated phospholipids.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • Hexane (HPLC grade)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Acetic acid

  • Water (deionized)

  • Ozone generator

  • Oxygen tank

  • Dry ice-acetone bath

  • Round bottom flask

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC development chamber

  • p-Anisaldehyde staining solution

  • Triphenylphosphine

Procedure:

  • Dissolution of POPC: Dissolve 50 mg of POPC in hexane in a round bottom flask.

  • Cooling: Cool the solution to -78°C using a dry ice-acetone bath.

  • Ozonolysis: Bubble oxygen containing approximately 2% ozone through the solution at a rate of 100 ml/min. Continue until the solution turns a faint blue color, indicating the presence of excess ozone.

  • Solvent Evaporation: Remove the hexane under a stream of argon or using a rotary evaporator.

  • Reduction of Ozonide: Redissolve the residue in 4 ml of chloroform and add 50 mg of triphenylphosphine. Let the reaction proceed at room temperature for 1-2 hours to reduce the ozonide.

  • Monitoring Reaction Completion: Monitor the completion of the reduction by TLC.

  • Purification by Preparative TLC:

    • Load the crude product onto a preparative silica TLC plate.

    • Develop the plate using a solvent system of chloroform/methanol/acetic acid/water (75:45:12:6, v/v/v/v).

    • Visualize the plate with p-anisaldehyde stain to identify the band corresponding to this compound.

  • Extraction from Silica: Scrape the silica band corresponding to this compound into a clean vial.

  • Final Product Recovery: Extract the product from the silica using a mixture of chloroform/methanol/water (65:25:4, v/v/v).

  • Solvent Removal and Storage: Evaporate the solvent under a stream of nitrogen. Store the purified this compound in chloroform at -80°C.

Protocol 2: Preparation and Application of this compound for In Vitro Cell Culture Experiments

This protocol provides a general method for preparing and treating cells with this compound.

Materials:

  • Purified this compound in chloroform

  • Sterile, argon-purged glass vials

  • Argon gas source

  • Sterile cell culture medium (e.g., M199 for endothelial cells)

  • Vortex mixer

  • Bath sonicator

  • Cultured cells (e.g., Human Aortic Endothelial Cells - HAOEC)

Procedure:

  • Aliquoting this compound: In a sterile environment, aliquot the desired amount of this compound in chloroform into a sterile, argon-purged glass vial.

  • Solvent Evaporation: Evaporate the chloroform under a gentle stream of sterile argon while vortexing. This creates a thin lipid film on the wall of the vial.

  • Resuspension in Medium: Resuspend the lipid film in the desired volume of sterile cell culture medium to achieve the final working concentration.

  • Solubilization: Vortex the solution vigorously for several minutes. For better dispersion and formation of liposomes, sonicate the vial in a bath sonicator at a temperature above the lipid's transition temperature.

  • Cell Treatment:

    • Culture the target cells (e.g., HAOECs) to the desired confluency in multi-well plates.

    • Remove the existing culture medium.

    • Add the this compound-containing medium to the cells.

    • Incubate the cells for the desired period (e.g., 4 to 24 hours) at 37°C in a CO₂ incubator.

  • Downstream Analysis: After incubation, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) or lyse the cells for protein or RNA analysis (e.g., Western blot, qPCR).

Protocol 3: Detection and Quantification of this compound by LC-MS/MS

This is a representative protocol for the targeted quantification of this compound in a biological matrix like plasma, based on general methods for oxidized phospholipid analysis.

Materials:

  • Plasma sample

  • Internal standard (e.g., a deuterated or ¹³C-labeled this compound analog, if available; otherwise, a structurally similar non-endogenous phospholipid)

  • Chloroform, Methanol, Water (all LC-MS grade)

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source

  • C8 or C18 reversed-phase LC column

Procedure:

  • Sample Preparation (Lipid Extraction):

    • To 100 µl of plasma, add the internal standard.

    • Perform a Bligh-Dyer or Folch lipid extraction by adding a mixture of chloroform and methanol (e.g., 2:1 v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen.

    • Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol).

  • Liquid Chromatography (LC):

    • Column: C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.

    • Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 10 mM ammonium acetate.

    • Gradient: Develop a gradient from a lower to a higher percentage of mobile phase B to elute lipids based on their hydrophobicity.

    • Flow Rate: 0.2-0.4 ml/min.

    • Injection Volume: 5-10 µl.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • The precursor ion for this compound ([M+H]⁺) is m/z 666.4.

      • A characteristic product ion is the phosphocholine headgroup at m/z 184.1.

      • Therefore, a primary MRM transition to monitor would be 666.4 -> 184.1 .

      • Other product ions corresponding to the loss of the acyl chains can also be used for confirmation.

    • Instrument Parameters: Optimize parameters such as collision energy, declustering potential, and ion source temperature for the specific instrument and analyte.

  • Quantification:

    • Generate a calibration curve using known concentrations of a this compound standard with a fixed concentration of the internal standard.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data Summary

The following tables summarize quantitative data on the effects of oxidized phospholipids, including mixtures that contain this compound.

Table 1: Effects of Oxidized Phospholipids on Endothelial Cells

ParameterCell TypeTreatmentConcentrationEffectReference
Gene ExpressionHAECOxPAPC40 µg/ml (4h)Regulation of >1000 genes
IL-8 mRNA ExpressionHAECOxPAPC50 µg/ml (64 µM) (4h)Increased expression
HO-1 mRNA ExpressionHAECOxPAPC50 µg/ml (64 µM) (4h)Increased expression
Endothelial Barrier Function (TER)HPAECOxPAPC1-20 µg/mlBarrier enhancement
Endothelial Barrier Function (TER)HPAECOxPAPC30-100 µg/mlBarrier disruption
IL-8 Protein SecretionHAECLPC 16:050 µM~2.6-fold increase (3h)
Superoxide ProductionBAECOxPAPC50 µg/ml (4h)Significant enhancement

OxPAPC (Oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine) is a complex mixture of oxidized phospholipids that includes species structurally related to this compound. LPC 16:0 is lysophosphatidylcholine with a palmitoyl chain. HAEC: Human Aortic Endothelial Cells; HPAEC: Human Pulmonary Artery Endothelial Cells; BAEC: Bovine Aortic Endothelial Cells; TER: Transendothelial Electrical Resistance.

Applications in Drug Development and Research

The study of this compound and related oxidized phospholipids has significant implications for drug development and basic research in cardiovascular and inflammatory diseases.

  • Biomarker Discovery: Quantifying levels of this compound and other OxPLs in plasma or atherosclerotic plaques can serve as a biomarker for oxidative stress and disease progression.

  • Target Identification: The receptors and signaling pathways modulated by this compound, such as CD36, SR-BI, and the Nrf2 pathway, represent potential therapeutic targets for mitigating inflammation and atherosclerosis.

  • Drug Screening: In vitro assays using this compound to stimulate endothelial cells or macrophages can be employed to screen for compounds that inhibit pro-inflammatory responses or promote antioxidant pathways.

  • Understanding Disease Mechanisms: Research on this compound provides fundamental insights into how lipid oxidation contributes to the pathogenesis of chronic inflammatory diseases.

Conclusion

This compound is a key bioactive lipid that bridges oxidative stress with cellular signaling cascades in inflammation and atherosclerosis. The technological approaches to synthesize, apply, and measure this compound are crucial for advancing our understanding of its role in health and disease. The detailed protocols and principles outlined in this guide are intended to equip researchers with the foundational knowledge to effectively investigate the complex biology of this important oxidized phospholipid and to explore its potential as a therapeutic target and biomarker.

References

An In-depth Technical Guide to Photo-Activatable Azide-Modified Phosphatidylcholine (PAz-PC) in Cell Membrane Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of photo-activatable, azide-modified phosphatidylcholine (PAz-PC) in the study of cell membranes. This compound is a powerful chemical tool for elucidating lipid-protein interactions and their role in cellular signaling pathways. This document details the core principles of this compound technology, experimental protocols for its application, and methods for data analysis, with a focus on providing actionable information for laboratory research.

Core Concepts: Understanding this compound

This compound is a synthetic analog of phosphatidylcholine (PC), a major component of eukaryotic cell membranes. It is engineered with two key functionalities: a photo-activatable group and an azide group, making it a bifunctional probe for studying the membrane environment.[1]

  • Photo-activatable Group: Typically a diazirine or phenylazide, this group remains inert until activated by UV light. Upon irradiation, it forms a highly reactive carbene or nitrene intermediate that can covalently crosslink with nearby molecules, including proteins and other lipids.[1][2] This "traps" interacting partners in close proximity to the this compound probe.

  • Azide Group: This functional group serves as a "handle" for bioorthogonal click chemistry.[1] The azide group does not react with biological molecules but can be specifically and efficiently ligated to a reporter tag (e.g., biotin or a fluorophore) that contains a corresponding alkyne group via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1] This allows for the detection, enrichment, and identification of crosslinked proteins.

The combination of these two features allows for the in situ capture of lipid-protein interactions within the native membrane environment, providing a snapshot of the molecular organization of the cell membrane at a specific moment.

Key Applications in Cell Membrane Studies

This compound and similar photo-activatable lipid probes are versatile tools with a range of applications in cell biology and drug development:

  • Identification of Lipid-Binding Proteins: The primary application is the unbiased, proteome-wide identification of proteins that directly interact with phosphatidylcholine in the cell membrane.

  • Mapping Lipid-Protein Interaction Sites: High-resolution mass spectrometry can pinpoint the specific amino acid residues that are crosslinked to the this compound probe, providing insights into the topology of the interaction.

  • Studying Dynamic Membrane Processes: By controlling the timing of UV activation, researchers can investigate changes in lipid-protein interactions during specific cellular events, such as signaling pathway activation or drug treatment.

  • Investigating the Proteome of Lipid Rafts: this compound can be used to probe the protein composition of specific membrane microdomains, such as lipid rafts, which are enriched in certain lipids and play important roles in cell signaling.

Experimental Protocols and Workflows

The successful application of this compound requires a multi-step experimental workflow, from probe incorporation to data analysis. Below are detailed methodologies for key experiments.

Liposome Preparation with this compound

For in vitro studies and as a control, this compound can be incorporated into model membranes such as liposomes. The thin-film hydration method is a common technique.

Materials:

  • This compound

  • Matrix lipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Chloroform and Methanol

  • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Rotary evaporator

  • Extruder with polycarbonate membranes

Protocol:

  • Lipid Film Formation:

    • Dissolve this compound and the matrix lipid in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. The desired molar ratio of this compound will depend on the specific experiment.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipid mixture.

    • Vortex the flask to hydrate the lipid film, which will form multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) of a defined size, pass the MLV suspension through an extruder equipped with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Repeat this process 10-20 times.

Photo-Crosslinking of Lipid-Protein Interactions in Live Cells

This protocol outlines the general steps for using this compound to capture interacting proteins in a cellular context.

Materials:

  • Cells of interest

  • This compound

  • Cell culture medium

  • UV lamp (350-365 nm)

  • Lysis buffer with protease inhibitors

Protocol:

  • Probe Incorporation:

    • Incubate the cells with this compound in the cell culture medium. The optimal concentration and incubation time should be determined empirically to ensure sufficient incorporation into the cell membranes without causing cytotoxicity.

  • UV Irradiation:

    • Wash the cells with ice-cold PBS to remove unincorporated this compound.

    • Place the cells on ice and irradiate with a UV lamp at a close distance. The optimal irradiation time needs to be determined to maximize crosslinking efficiency while minimizing cell damage.

  • Cell Lysis:

    • Immediately after irradiation, lyse the cells using a suitable lysis buffer containing protease inhibitors to prevent protein degradation.

    • The resulting cell lysate contains the crosslinked this compound-protein complexes.

Enrichment of Crosslinked Complexes using Click Chemistry

To facilitate the identification of low-abundance crosslinked proteins, the this compound-protein complexes are enriched using click chemistry and affinity purification.

Materials:

  • Cell lysate containing crosslinked complexes

  • Alkyne-biotin tag

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Streptavidin-conjugated beads

Protocol:

  • Click Chemistry Reaction:

    • To the cell lysate, add the alkyne-biotin tag, CuSO₄, and THPTA.

    • Initiate the click reaction by adding freshly prepared sodium ascorbate.

    • Incubate the reaction mixture at room temperature to allow for the covalent attachment of the biotin tag to the azide group of the this compound.

  • Affinity Purification:

    • Add streptavidin-conjugated beads to the reaction mixture and incubate to allow the biotinylated complexes to bind to the beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution:

    • Elute the enriched this compound-protein complexes from the beads. The elution method will depend on the specific beads used.

Mass Spectrometry and Data Analysis

The enriched protein complexes are then identified using mass spectrometry-based proteomics.

Protocol:

  • Protein Digestion:

    • The enriched proteins are typically digested into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • The MS/MS spectra are searched against a protein database to identify the crosslinked peptides and, consequently, the proteins that were interacting with the this compound probe. Specialized software, such as pLink or xProphet, can be used for the analysis of crosslinked peptide data.

Data Presentation

Quantitative data from this compound crosslinking experiments are typically presented in tables that list the identified interacting proteins, along with quantitative information such as their relative abundance or enrichment ratios. Below is an example of how such data might be structured.

Protein IDGene NameProtein NameNumber of Unique Crosslinked PeptidesFold Change (Treated vs. Control)p-value
P02769ALBSerum albumin151.20.045
P60709ACTBActin, cytoplasmic 1123.50.001
Q06830ANXA2Annexin A282.80.005
P08238HSP90B1Endoplasmin51.50.032
P11021GNB1Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-144.1<0.001

Visualization of Pathways and Workflows

Visualizing experimental workflows and the signaling pathways under investigation is crucial for understanding the complex relationships in cell membrane studies. Graphviz (DOT language) is a powerful tool for creating such diagrams.

Experimental Workflow for this compound Based Proteomics

The following DOT script generates a diagram illustrating the entire experimental workflow for identifying lipid-protein interactions using this compound.

PAz_PC_Workflow cluster_CellCulture Cell Culture and Probe Incorporation cluster_Crosslinking Photo-Crosslinking cluster_Enrichment Enrichment of Crosslinked Complexes cluster_Analysis Mass Spectrometry and Data Analysis A 1. Incubate cells with this compound B 2. UV Irradiation (365 nm) A->B Wash cells C 3. Cell Lysis B->C D 4. Click Chemistry with Alkyne-Biotin C->D E 5. Affinity Purification with Streptavidin Beads D->E F 6. On-bead Digestion (Trypsin) E->F Elution and/or on-bead processing G 7. LC-MS/MS Analysis F->G H 8. Database Search and Protein Identification G->H

Experimental workflow for this compound proteomics.

Phospholipase D (PLD) - mTOR Signaling Pathway

This compound, as a phosphatidylcholine analog, can be used to study proteins involved in the PLD signaling pathway, which has been shown to modulate the activity of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation. The following diagram illustrates this signaling cascade.

PLD_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PC Phosphatidylcholine (PC) PA Phosphatidic Acid (PA) PC->PA Hydrolysis PLD Phospholipase D (PLD) PLD->PA mTORC1 mTORC1 PA->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation CellGrowth Cell Growth and Proliferation S6K1->CellGrowth Promotion

Simplified PLD-mTOR signaling pathway.

Conclusion

This compound is a powerful tool for the study of lipid-protein interactions in the complex environment of the cell membrane. By combining photo-crosslinking and click chemistry, researchers can identify and quantify the proteins that interact with phosphatidylcholine, providing valuable insights into membrane organization and cellular signaling. The detailed protocols and workflows presented in this guide offer a starting point for the successful application of this technology in a research setting. As our understanding of the lipidome and its interactions with the proteome grows, tools like this compound will be increasingly vital for advancing our knowledge of cell biology and for the development of new therapeutic strategies.

References

An In-depth Technical Guide to Photoactivatable, Azide-Tagged Phosphatidylcholine (PAz-PC) Probes: Discovery, Development, and Application in Unraveling Protein-Lipid Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholine (PC) is a ubiquitous phospholipid in cellular membranes, playing critical roles in membrane structure, signaling, and protein function. Understanding the dynamic interactions between PC and proteins is paramount to deciphering numerous cellular processes. Traditional methods to study these interactions often fall short in capturing the transient and context-dependent nature of these events in living systems. To address this, photoactivatable and clickable lipid probes have emerged as powerful tools.

This guide focuses on a specific class of such tools: photoactivatable, azide-tagged phosphatidylcholine probes, which for the purpose of this guide will be referred to as "PAz-PC" probes. It is important to note that the term "this compound" can also refer to 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine, a dicarboxylic acid-containing PC. This guide, however, will focus on the photoactivatable probes designed for studying protein-lipid interactions, a more common application context for probes with azide functionalities in proteomics.

These bifunctional probes incorporate a photoreactive group (e.g., diazirine or phenylazide) that, upon UV irradiation, forms a covalent bond with nearby proteins. They also possess a bioorthogonal azide tag, which allows for the subsequent attachment of reporter molecules (e.g., fluorophores or biotin) via "click chemistry." This enables the detection, enrichment, and identification of PC-interacting proteins from complex biological samples.[1][2] This guide provides a comprehensive overview of the discovery, synthesis, and application of these sophisticated chemical tools.

Core Concepts and Development

The development of bifunctional lipid probes represents a significant advancement in chemical biology. The core principle is to create a lipid analog that closely mimics the natural lipid while carrying two key functionalities: a photo-crosslinker and a bioorthogonal handle.[3][4]

1. Photoactivatable Groups:

  • Phenylazides: Upon UV irradiation, phenylazides form highly reactive nitrenes that can insert into C-H and N-H bonds of neighboring proteins.[2]

  • Benzophenones: These groups form a triplet diradical upon UV exposure, which can abstract a hydrogen atom from a nearby amino acid residue, leading to a covalent crosslink.

  • Diazirines: These are small, highly efficient photo-crosslinkers that generate reactive carbenes upon UV activation. Their small size minimizes perturbation to the lipid structure and biological system.

The choice of the photoactivatable group can influence the crosslinking efficiency and the profile of identified proteins.

2. Bioorthogonal "Click" Handle:

The azide group is a common choice for a bioorthogonal handle due to its small size and specific reactivity with alkyne-containing reporter molecules in the presence of a copper(I) catalyst (Copper-Catalyzed Azide-Alkyne Cycloaddition or CuAAC). This specific and efficient ligation reaction allows for the attachment of various tags for downstream analysis.

A Representative this compound Probe: Synthesis and Structure

A well-characterized example of a photoactivatable and clickable PC probe is one that incorporates a diazirine for photo-crosslinking and an azide on one of the acyl chains for click chemistry. While a variety of such probes have been synthesized, this guide will focus on a representative structure for illustrative purposes.

Structure: A common structural motif involves a phosphatidylcholine backbone with a standard fatty acid (e.g., palmitic acid) at the sn-1 position and a fatty acid analog containing a diazirine and a terminal azide at the sn-2 position.

Synthesis: The synthesis of such a probe is a multi-step process that typically involves:

  • Synthesis of the photoactivatable and clickable fatty acid: This involves the synthesis of a fatty acid with a diazirine ring and a terminal azide.

  • Lysophosphatidylcholine acylation: The synthesized fatty acid is then coupled to the free hydroxyl group at the sn-2 position of a lysophosphatidylcholine.

Data Presentation: Quantitative Analysis of this compound Probe Performance

The efficacy of this compound probes can be assessed by several quantitative metrics. The following table summarizes typical performance data gathered from various studies using similar photoactivatable lipid probes.

ParameterTypical Value/RangeMethod of DeterminationReference
Crosslinking Efficiency Varies (dependent on probe and target)SDS-PAGE with in-gel fluorescence or Western blot
Number of Identified Proteins 100s to >1000 per experimentMass Spectrometry (LC-MS/MS)
Labeling Specificity High (with appropriate controls)Competition assays, control probes
Cellular Uptake Efficiency HighFluorescence Microscopy

Experimental Protocols

The successful application of this compound probes relies on a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

Cell Culture and Probe Incubation
  • Cell Seeding: Plate cells of interest at an appropriate density in a culture dish suitable for UV irradiation (e.g., quartz or UV-transparent plastic plates).

  • Probe Preparation: Prepare a stock solution of the this compound probe in a suitable solvent (e.g., DMSO or ethanol).

  • Incubation: Add the this compound probe to the cell culture medium at a final concentration typically ranging from 10 to 100 µM. The optimal concentration and incubation time (typically 1-4 hours) should be determined empirically.

  • Washing: After incubation, gently wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated probe.

Photocrosslinking
  • UV Irradiation: Place the culture dish on ice and irradiate with a UV lamp (typically 350-365 nm) for a specified duration (e.g., 15-30 minutes). The optimal irradiation time and distance from the UV source need to be optimized to maximize crosslinking while minimizing cell damage.

  • Control: A non-irradiated sample should be included as a negative control.

Cell Lysis and Protein Extraction
  • Lysis Buffer: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Sonication/Homogenization: Further disrupt the cells by sonication or homogenization to ensure complete lysis and solubilization of proteins.

  • Centrifugation: Clarify the cell lysate by centrifugation to remove cellular debris.

Click Chemistry for Biotinylation
  • Reagent Preparation: Prepare stock solutions of the following click chemistry reagents:

    • Biotin-alkyne reporter tag

    • Copper(II) sulfate (CuSO₄)

    • A reducing agent (e.g., sodium ascorbate)

    • A copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) catalyst and protect proteins.

  • Reaction Mixture: To the protein lysate, add the biotin-alkyne, CuSO₄, and the chelating ligand. Initiate the reaction by adding the reducing agent.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.

Enrichment of Biotinylated Proteins
  • Streptavidin Affinity Purification: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated protein-probe complexes.

  • Washing: Wash the beads extensively with high-stringency buffers to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.

Mass Spectrometry and Data Analysis
  • Protein Digestion: The enriched proteins are typically subjected to in-gel or in-solution digestion with trypsin.

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their sequences.

  • Protein Identification: The peptide sequences are then used to identify the corresponding proteins by searching against a protein database.

  • Quantitative Analysis: Label-free quantification or isobaric labeling techniques can be used to determine the relative abundance of the identified proteins between samples.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway that can be investigated using this compound probes. For example, the interaction of phosphatidylcholine with key signaling proteins in the mTOR pathway can be elucidated.

mTOR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAz_PC This compound Probe mTORC2 mTORC2 PAz_PC->mTORC2 Interacts with EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT mTORC2->AKT Activates PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth Promotes

Caption: Investigating the mTOR signaling pathway using this compound probes.

Experimental Workflow Diagram

The following diagram outlines the general experimental workflow for identifying PC-interacting proteins using this compound probes.

PAzPC_Workflow cluster_cell_culture In-Cell Procedures cluster_biochemistry Biochemical Procedures cluster_analysis Analysis A 1. Incubate Cells with this compound Probe B 2. UV Photocrosslinking A->B C 3. Cell Lysis B->C D 4. Click Chemistry (Biotin-Alkyne) C->D E 5. Streptavidin Affinity Purification D->E F 6. Protein Digestion E->F G 7. LC-MS/MS Analysis F->G H 8. Protein Identification & Quantification G->H

Caption: Experimental workflow for this compound probe-based proteomics.

Conclusion

Photoactivatable, azide-tagged phosphatidylcholine probes are invaluable tools for the discovery and characterization of protein-lipid interactions in their native cellular environment. By combining the spatial precision of photo-crosslinking with the high specificity of click chemistry, these probes enable the identification of both known and novel PC-binding proteins on a proteome-wide scale. The detailed protocols and conceptual framework provided in this guide are intended to empower researchers to effectively utilize these powerful chemical probes to unravel the complex roles of phosphatidylcholine in cellular signaling and disease.

References

The Biological Function and Application of PAz-PC Incorporation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC), an azide-modified oxidized phospholipid critical for studying cellular processes involving lipid peroxidation. Its unique chemical structure allows for visualization and analysis via bioorthogonal click chemistry, making it an invaluable tool in fields such as cell biology, lipidomics, and drug discovery, particularly in the investigation of ferroptosis.

Core Concept: this compound as a Probe for Oxidized Lipids

This compound is a synthetic analog of phospholipids that have undergone oxidative damage. The oxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes is a key event in several biological processes, including signaling and regulated cell death. The azelaoyl moiety at the sn-2 position mimics a common end-product of this oxidative truncation.

The critical feature of this compound for research applications is the terminal azide group (-N₃) on the azelaoyl chain. This azide group is chemically inert within the cellular environment but can undergo a highly specific and efficient covalent reaction with an alkyne-tagged reporter molecule. This bioorthogonal reaction, known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," enables researchers to tag and subsequently visualize or isolate the incorporated this compound.[1]

By introducing this compound to cells, researchers can track its incorporation into cellular membranes, follow its metabolic fate, and identify its localization during specific cellular events, most notably ferroptosis.

Biological Incorporation and Relevance in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides, leading to membrane damage and cell lysis.[2][3] The central pathway involves the inactivation of Glutathione Peroxidase 4 (GPX4), an enzyme responsible for detoxifying lipid hydroperoxides.[1][4]

This compound is used to model and trace the behavior of these endogenous oxidized lipids. When added to cell culture, this compound is taken up by cells and integrated into their membranes. Its presence can mimic the oxidative stress that triggers ferroptosis and allows for the study of the cellular response to such damage. The incorporation of this probe is a critical tool for elucidating the mechanisms that govern this cell death pathway.

Quantitative Data: Cellular Loading and Cytotoxicity

The utility of this compound as a probe is dependent on its efficient incorporation into cells without inducing significant off-target toxicity that could confound experimental results. Concentrations must be optimized for each cell type and experimental duration. Below is a summary of typical concentrations used for oxidized phospholipids and similar lipid probes in cell culture.

Compound TypeCell Line(s)ConcentrationIncubation TimeObserved EffectCitation
Oxidized Phospholipids (OxPAPC Mix)Endothelial Cells~20-30 µM48 hoursProtective effect against stress; toxicity at >30 µM
Lysophosphatidylcholine (LPC) / PAFHuman Smooth Muscle Cells25 µmol/LNot specifiedComplete cell death
Fluorescent Polymer NanoparticlesJ774A.1 Cells14 nM1 hourSignificant cellular uptake for imaging
General Click Substrates (e.g., EdU)Various10-20 µM2-3 hoursStandard concentration for cellular labeling

Note: OxPAPC (Oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine) is a complex mixture of oxidized phospholipids that includes molecules structurally similar to this compound.

Key Experimental Protocols

Protocol for Cellular Labeling with this compound

This protocol describes the incorporation of this compound into cultured mammalian cells for subsequent analysis.

  • Cell Preparation: Plate cells on a suitable culture vessel (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) to achieve 60-70% confluency on the day of the experiment.

  • Prepare this compound Stock: Prepare a 1-10 mM stock solution of azide-functionalized this compound in an appropriate solvent like DMSO or ethanol.

  • Labeling: Dilute the this compound stock solution in pre-warmed, serum-free culture medium to a final working concentration (typically 10-50 µM). Remove the existing medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically for the specific cell line and experimental goals.

  • Washing: After incubation, gently remove the labeling medium and wash the cells three times with warm phosphate-buffered saline (PBS) to remove unincorporated this compound.

  • Proceed to Fixation and Click Reaction: The cells are now ready for fixation and the click chemistry reaction.

Protocol for Click Chemistry Visualization (CuAAC)

This protocol details the "clicking" of a fluorescent alkyne reporter to the azide-modified this compound that has been incorporated into cells. This procedure is for fixed cells.

  • Fixation: Fix the this compound labeled cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the fixed cells twice with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes. This step is crucial for allowing the click reagents to access intracellular lipids.

  • Washing: Wash the cells twice with PBS.

  • Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use. For a 500 µL reaction volume, add the components in the following order.

    • 430 µL PBS

    • 10 µL Fluorescent Alkyne Reporter (e.g., Alexa Fluor 488 DIBO Alkyne, 2 mM stock)

    • 50 µL Copper (II) Sulfate (CuSO₄) (e.g., 10 mM stock)

    • 10 µL THPTA ligand (e.g., 50 mM stock)

    • Freshly prepared 1 M Sodium Ascorbate solution (add last to initiate the reaction)

    • Note: Final concentrations should be optimized but are typically in the range of 2-40 µM for the reporter dye.

  • Labeling Reaction: Remove the PBS from the cells and add the Click Reaction Cocktail. Incubate for 30 minutes at room temperature, protected from light.

  • Washing: Remove the reaction cocktail and wash the cells three times with PBS.

  • Counterstaining and Imaging: If desired, counterstain nuclei with a DNA dye (e.g., DAPI). The cells are now ready for imaging via fluorescence microscopy.

Protocol for Lipidomic Analysis via Mass Spectrometry

This workflow outlines the extraction and preparation of lipids from this compound labeled cells for analysis by LC-MS/MS.

  • Cell Harvesting: After this compound incubation, wash cells with ice-cold PBS and harvest by scraping into a conical tube. Pellet the cells by centrifugation.

  • Lipid Extraction (Modified Folch Method): a. Resuspend the cell pellet in 200 µL of ice-cold water. b. Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol. To prevent auto-oxidation of lipids during extraction, it is critical to add an antioxidant like 0.01% Butylated Hydroxytoluene (BHT) to the solvent mixture. c. Vortex the mixture vigorously for 2 minutes and incubate on ice for 30 minutes. d. Add 200 µL of 0.9% NaCl solution to induce phase separation. e. Centrifuge at 2,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.

  • Sample Collection: Carefully collect the lower organic phase using a glass syringe and transfer it to a new glass tube.

  • Drying: Dry the extracted lipids under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid film in an appropriate solvent for LC-MS analysis, such as a 9:1 methanol:toluene mixture or isopropanol.

  • Mass Spectrometry Analysis: a. Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled to a liquid chromatography system. b. Detection Mode: For phosphatidylcholines like this compound, a common method is positive ion mode precursor ion scanning for the m/z 184.07 ion, which is the characteristic phosphocholine headgroup fragment. c. Fragmentation: Use tandem mass spectrometry (MS/MS) to fragment the parent ion of this compound to confirm its structure based on the resulting daughter ions corresponding to the palmitoyl and azelaoyl chains.

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

Ferroptosis_Pathway cluster_0 Cellular Defenses cluster_1 Ferroptosis Induction GPX4 GPX4 GSSG GSSG GPX4->GSSG LOOH Lipid Peroxide (LOOH) GPX4->LOOH Reduces (Detoxifies) GSH GSH (Glutathione) GSH->GPX4 Cofactor SystemXc System Xc- (SLC7A11/SLC3A2) Cysteine Cysteine SystemXc->Cysteine Cystine Extracellular Cystine Cystine->SystemXc Cysteine->GSH Synthesis PUFA_PL Membrane PUFA-PL L_radical Lipid Radical (L•) PUFA_PL->L_radical Oxidation LOO_radical Lipid Peroxyl Radical (LOO•) L_radical->LOO_radical + O₂ LOO_radical->LOOH + H⁺ MembraneDamage Membrane Damage & Cell Death LOOH->MembraneDamage Fe2 Fe²⁺ (Iron) Fenton Fenton Reaction Fe2->Fenton Fe3 Fe³⁺ Fe3->Fe2 Fenton->L_radical

Caption: Core signaling pathway of ferroptosis.

Experimental Workflow Diagram

PAzPC_Workflow cluster_Imaging Imaging Workflow cluster_Lipidomics Lipidomics Workflow A1 1. Label Cells with this compound A2 2. Wash Unbound Probe A1->A2 A3 3. Fix & Permeabilize A2->A3 A4 4. Click Reaction (Add Alkyne-Fluorophore) A3->A4 A5 5. Wash & Counterstain A4->A5 A6 6. Fluorescence Microscopy A5->A6 B1 1. Label Cells with this compound B2 2. Harvest Cells B1->B2 B3 3. Lipid Extraction (e.g., Folch Method + BHT) B2->B3 B4 4. Dry & Reconstitute B3->B4 B5 5. LC-MS/MS Analysis B4->B5 B6 6. Data Analysis B5->B6

Caption: Experimental workflows for this compound analysis.

References

Introduction: Unveiling Lipid Dynamics with Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Azide-Modified Phosphatidylcholine (PAz-PC) as a Tool for Lipidomics

Phosphatidylcholines (PCs) are the most abundant class of phospholipids in eukaryotic cell membranes, playing crucial roles in membrane structure, cell signaling, and lipid metabolism.[1][2] Studying the intricate life cycle of these lipids—from their synthesis and transport to their interactions and eventual degradation—is fundamental to understanding cellular health and disease. Traditional lipid analysis methods, while powerful, often provide a static snapshot of the lipidome. To capture the dynamic nature of lipid biology, researchers are increasingly turning to chemical biology tools.

This guide focuses on a powerful class of such tools: azide-modified phosphatidylcholines, which we will refer to as this compound. These are synthetic analogues of native PC where a fatty acyl chain is replaced with one containing a terminal azide group. This small, bio-inert modification allows the lipid to be metabolized and incorporated into cellular membranes. The azide group then serves as a chemical "handle" for bioorthogonal ligation via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[3] This reaction allows for the covalent attachment of various reporter tags (e.g., fluorophores, biotin) with high specificity and efficiency, enabling the visualization, identification, and quantification of PC lipids in complex biological systems.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the application of this compound in lipidomics, detailed experimental protocols, and methods for data analysis and visualization.

Core Principle: The this compound Workflow

The utility of this compound hinges on a multi-step workflow that combines metabolic labeling with bioorthogonal chemistry. First, cells or organisms are incubated with the this compound analogue, which is taken up and integrated into cellular membranes through endogenous lipid metabolic pathways. Following incorporation, the azide handle is available for a highly specific click reaction with an alkyne-containing reporter probe. This covalent labeling enables downstream analysis using a variety of techniques.

PAz_PC_General_Workflow cluster_0 Cellular Incorporation cluster_1 Bioorthogonal Ligation (Click Chemistry) cluster_2 Downstream Analysis A 1. Metabolic Labeling Cells are incubated with This compound analogue. B 2. Incorporation This compound is integrated into cellular membranes and metabolic pathways. A->B C 3. Cell Fixation & Permeabilization (for intracellular targets) B->C Optional D 4. Click Reaction Add alkyne-reporter (e.g., alkyne-fluorophore) + Cu(I) catalyst. B->D C->D E Fluorescence Microscopy (Visualization of lipid localization) D->E F Mass Spectrometry (Identification & Quantification) D->F G Affinity Purification (Protein interaction studies) D->G

Caption: General experimental workflow for using this compound in lipidomics studies.

Key Applications and Methodologies

Visualizing Lipid Trafficking and Localization

A primary application of this compound is the visualization of phosphatidylcholine distribution and movement within cells. By clicking an alkyne-conjugated fluorophore to the incorporated this compound, researchers can use fluorescence microscopy to track the lipid's journey from its site of synthesis to various organelles, providing insights into lipid sorting and trafficking pathways.[4][5] This technique can reveal how PC distribution is altered in disease states or in response to therapeutic agents.

Mass Spectrometry-Based Lipidomic Profiling

This compound enables activity-based lipid profiling. After metabolic labeling, lipids are extracted and clicked to a reporter tag that facilitates enrichment or allows for specific detection by mass spectrometry (MS). This approach helps to distinguish newly synthesized or actively trafficked lipids from the bulk, static lipid pool. Coupled with modern liquid chromatography-tandem mass spectrometry (LC-MS/MS), this method can identify and quantify specific PC species involved in active metabolic processes.

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Identifying Protein-Lipid Interactions

Understanding which proteins interact with specific lipids is crucial for deciphering cellular signaling pathways. By clicking a biotin-alkyne tag to the incorporated this compound, researchers can perform affinity purification or pull-down experiments. The biotinylated lipids, along with their binding partners, can be isolated from cell lysates using streptavidin-coated beads. The captured proteins are then identified by mass spectrometry, revealing the PC interactome under specific cellular conditions.

Experimental Protocols

The following are generalized protocols that serve as a starting point. Optimization is required for specific cell types and experimental goals.

Protocol 1: Metabolic Labeling of Cultured Cells with this compound
  • Cell Seeding: Plate mammalian cells on appropriate cultureware (e.g., glass-bottom dishes for imaging, 10 cm dishes for MS or pulldowns) and grow to 70-80% confluency.

  • Preparation of Labeling Medium: Prepare a stock solution of this compound (e.g., 10 mM in ethanol). Dilute the stock solution into complete cell culture medium to a final concentration typically ranging from 25-100 µM.

  • Labeling: Remove the existing medium from the cells and replace it with the this compound-containing medium.

  • Incubation: Incubate the cells for a period ranging from 1 to 24 hours at 37°C and 5% CO₂. The optimal time depends on the metabolic rate of the cells and the specific process being studied.

  • Washing: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unincorporated this compound. The cells are now ready for downstream applications.

Protocol 2: In Situ Click Chemistry for Fluorescence Imaging
  • Fixation: After labeling and washing (Protocol 1), fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow intracellular access of the click reagents.

  • Washing: Wash the cells three times with PBS containing 3% bovine serum albumin (BSA).

  • Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use. For a 1 mL final volume:

    • 880 µL of PBS

    • 10 µL of Alkyne-Fluorophore stock (e.g., 1 mM in DMSO, for 10 µM final)

    • 10 µL of 20 mM CuSO₄ solution

    • 50 µL of 50 mM THPTA ligand solution (a water-soluble ligand that protects cells from copper toxicity and accelerates the reaction)

    • 50 µL of 100 mM sodium ascorbate solution (freshly prepared)

    • Note: Premix the CuSO₄ and THPTA before adding to the cocktail.

  • Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining & Mounting: If desired, counterstain nuclei with DAPI. Mount the coverslip with an appropriate mounting medium.

  • Imaging: Visualize the labeled lipids using a fluorescence or confocal microscope.

Protocol 3: Lipid Extraction and Preparation for Mass Spectrometry
  • Cell Harvesting: After labeling (Protocol 1), scrape the cells into ice-cold PBS and pellet them by centrifugation.

  • Lipid Extraction (Bligh-Dyer Method):

    • Resuspend the cell pellet in 1 mL of PBS. Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.

    • Vortex vigorously for 15 minutes.

    • Add 1.25 mL of chloroform and vortex for 1 minute.

    • Add 1.25 mL of water and vortex for 1 minute.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids into a new glass tube.

  • Drying: Dry the extracted lipids under a stream of nitrogen gas.

  • Click Reaction on Extracted Lipids:

    • Resuspend the dried lipids in 200 µL of methanol.

    • Add an alkyne-reporter tag suitable for MS (e.g., a tag with a unique mass or isotopic signature).

    • Perform the click reaction as described in Protocol 2, Step 5, adjusting volumes as needed.

  • Sample Cleanup: After the reaction, purify the labeled lipids using solid-phase extraction (SPE) to remove excess reagents.

  • Analysis: Resuspend the final sample in an appropriate solvent (e.g., methanol/chloroform) for injection into an LC-MS/MS system. A robust lipidomics workflow on a high-resolution mass spectrometer is essential for identification.

Data Presentation: Quantitative Lipidomics

A key outcome of lipidomics experiments is the quantitative analysis of different lipid species. After an LC-MS/MS run, the data is processed to identify and quantify hundreds of individual lipid molecules. The table below shows an example of the diversity and concentration of major lipid classes found in human plasma, illustrating the type of quantitative data generated in a lipidomics study.

Lipid CategoryLipid ClassNumber of Species IdentifiedConcentration (nmol/mL)
Glycerophospholipids Phosphatidylcholine (PC)761974.0
Lysophosphatidylcholine (LPC)12103.0
Phosphatidylethanolamine (PE)48290.0
Phosphatidylinositol (PI)1931.5
Phosphatidylserine (PS)207.0
Sphingolipids Sphingomyelin (SM)101303.5
Monohexosylceramides562.3
Glycerolipids Triacylglycerol (TG)125850.0
Diacylglycerol (DG)1511.0
Sterol Lipids Cholesteryl Esters (CE)201450.0

Table adapted from Quehenberger et al., J Lipid Res 2010. This data is representative of general plasma lipidomics and not specific to a this compound experiment.

Signaling Pathways and this compound

This compound can be used to trace the flow of phosphatidylcholine through its major synthesis and trafficking pathways. The diagram below illustrates a simplified model of PC metabolism, highlighting where a this compound analogue would be expected to appear.

PC_Metabolism_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane cluster_Mito Mitochondria ER_PC PC Synthesis (Kennedy Pathway) ER_Membrane ER Membrane Pool (this compound incorporated) ER_PC->ER_Membrane Golgi_Membrane Golgi Membrane Pool ER_Membrane->Golgi_Membrane Vesicular Transport PM_Membrane Plasma Membrane Pool ER_Membrane->PM_Membrane Non-vesicular Transport Mito_Membrane Mitochondrial Membrane Pool ER_Membrane->Mito_Membrane Non-vesicular Transport (LTPs) Golgi_Membrane->PM_Membrane Vesicular Transport

Caption: Simplified pathways of PC trafficking from the ER to other organelles.

Conclusion and Future Outlook

Azide-modified phosphatidylcholine (this compound) and other clickable lipid analogues represent a versatile and powerful platform for modern lipidomics research. They bridge the gap between static lipid snapshots and the dynamic reality of lipid metabolism, trafficking, and interactions. By enabling the specific labeling and tracking of PC molecules, these tools provide unprecedented opportunities to explore the roles of phospholipids in cell biology. Future advancements in mass spectrometry sensitivity, super-resolution microscopy, and the development of new bioorthogonal reactions will continue to expand the capabilities of this approach, offering deeper insights into the complex world of the lipidome and paving the way for novel diagnostic and therapeutic strategies in drug development.

References

An In-depth Technical Guide to Exploring Protein-Lipid Interactions with Photo-Activatable Phosphatidylcholine (PAz-PC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of photo-activatable phosphatidylcholine (PAz-PC) analogs in the study of protein-lipid interactions. We delve into the core principles, experimental protocols, data analysis, and the application of this technology in understanding cellular signaling and its relevance to drug development.

Introduction to Photo-Activatable Phosphatidylcholine (this compound)

This compound is a powerful tool in chemical biology and proteomics for investigating the direct interactions between phosphatidylcholine (PC), a major component of eukaryotic cell membranes, and proteins. The "PAz" designation refers to the incorporation of a photo-activatable moiety, such as a diazirine or an aryl azide, into the PC molecule. This modification allows for the light-induced formation of a covalent bond between the lipid and an interacting protein, permanently capturing even transient and weak interactions for subsequent analysis.

The principle behind this technique lies in the generation of a highly reactive species, such as a carbene or nitrene, upon UV irradiation of the photo-activatable group. This reactive intermediate can then non-specifically insert into nearby C-H or N-H bonds of an interacting protein, forming a stable covalent crosslink. The ability to control the crosslinking event with light provides temporal and spatial resolution, making it a valuable technique for studying dynamic protein-lipid interactions in various biological contexts.

While the term "this compound" is used here as a general descriptor, it is important to note that various photo-activatable PC analogs have been synthesized and utilized in research. A common example is a PC molecule modified with a diazirine-containing fatty acid. For the purpose of this guide, "this compound" will refer to such photo-activatable phosphatidylcholine analogs.

Key Applications in Research and Drug Development

The study of protein-lipid interactions using this compound has significant implications for various fields:

  • Understanding Cellular Signaling: Many signaling pathways are initiated at the cell membrane and involve the interaction of proteins with specific lipids. This compound can be used to identify the protein partners of PC in these pathways, providing insights into the molecular mechanisms of signal transduction. A key area of investigation is the role of oxidized phospholipids, such as 1-Palmitoyl-2-Azelaoyl-sn-Glycero-3-Phosphocholine (PazePC), in atherosclerosis. Oxidized low-density lipoprotein (oxLDL) particles, enriched in such oxidized lipids, are recognized by scavenger receptors like CD36 on macrophages, triggering pro-inflammatory signaling cascades.[1][2] Photo-activatable analogs of these oxidized lipids can be instrumental in mapping the protein interactome of these modified lipids.

  • Drug Target Identification and Validation: By identifying the proteins that interact with specific lipids involved in disease processes, this compound can help to uncover novel drug targets. For instance, understanding the protein interactions of lipids within the membrane of pathogenic organisms can lead to the development of new antimicrobial drugs.

  • Characterizing Membrane Protein Function: The function of many membrane proteins is modulated by their lipid environment. This compound can be used to probe the lipid-binding sites of membrane proteins and to understand how these interactions influence protein conformation and activity.

Experimental Workflow for this compound Based Photo-Crosslinking

The following diagram illustrates a typical experimental workflow for identifying protein-lipid interactions using a photo-activatable and clickable PC analog.

experimental_workflow cluster_cell_culture Cell Culture / In Vitro System cluster_crosslinking Photo-Crosslinking cluster_lysis_enrichment Lysis & Enrichment cluster_analysis Mass Spectrometry Analysis A Incubate cells or reconstituted system with this compound probe B UV Irradiation (e.g., 365 nm) to induce crosslinking A->B Probe Incorporation C Cell Lysis and Protein Extraction B->C Covalent Complex Formation D Click Chemistry with Biotin-Azide/Alkyne C->D Tagging for Enrichment E Affinity Purification of Biotinylated Complexes (e.g., Streptavidin beads) D->E Isolation of Crosslinked Species F On-bead Digestion (e.g., Trypsin) E->F Preparation for MS G LC-MS/MS Analysis of Crosslinked Peptides F->G Peptide Separation & Fragmentation H Data Analysis: Identification of Crosslinked Proteins and Sites G->H Bioinformatics

A typical workflow for identifying protein interactors of this compound.

Detailed Experimental Protocols

The following are generalized protocols for photo-crosslinking experiments using a diazirine-containing this compound analog. Note: These protocols serve as a starting point and require optimization for each specific biological system and research question.

In-Cell Photo-Crosslinking
  • Cell Culture and Probe Incubation:

    • Plate cells to the desired confluency.

    • Prepare a stock solution of the diazirine-PAz-PC probe in a suitable solvent (e.g., DMSO or ethanol).

    • Dilute the stock solution in cell culture medium to the final working concentration (typically in the low micromolar range).

    • Replace the existing medium with the probe-containing medium and incubate the cells for a specified period (e.g., 1-4 hours) to allow for incorporation of the probe into the cell membranes.

  • UV Irradiation:

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove excess probe.

    • Leave a thin layer of PBS on the cells to prevent them from drying out.

    • Place the culture dish on ice and irradiate with a UV lamp (e.g., 365 nm) for a predetermined time (typically 5-30 minutes). The optimal irradiation time and distance from the UV source need to be empirically determined.

  • Cell Lysis and Protein Extraction:

    • After irradiation, immediately lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the crosslinked protein-lipid complexes.

Downstream Processing for Mass Spectrometry
  • Click Chemistry Reaction:

    • To the protein lysate, add the click chemistry reagents: a biotin-alkyne or biotin-azide tag (depending on the functionality on the this compound probe), a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

    • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Affinity Purification:

    • Add streptavidin-coated magnetic beads to the reaction mixture and incubate with gentle rotation to capture the biotinylated protein-lipid complexes.

    • Wash the beads extensively with appropriate buffers to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).

    • Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

    • Add a protease (e.g., trypsin) and incubate overnight at 37°C to digest the proteins into peptides.

  • LC-MS/MS Analysis:

    • Collect the supernatant containing the digested peptides.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use specialized software to search the acquired MS/MS data against a protein database to identify the crosslinked proteins and, if possible, the specific peptide crosslinking sites.

Quantitative Data Presentation

Interacting ProteinMethodApparent Binding Affinity (Kd)Crosslinking Efficiency (%)Cellular CompartmentPutative Function in Lipid Interaction
Scavenger Receptor CD36Photo-affinity Labeling50 nM15%Plasma MembraneRecognition of oxidized phospholipids
Lyn KinaseCo-immunoprecipitation200 nM8%Cytoplasm (membrane-associated)Downstream signaling from CD36
Na+/K+-ATPaseProximity Ligation Assay150 nM12%Plasma MembraneForms a complex with CD36 and Lyn
Apolipoprotein BFar-Western Blot100 nM20%Extracellular (in oxLDL)Structural component of LDL

Signaling Pathway: Oxidized LDL Uptake and Macrophage Activation

Oxidized phospholipids, such as PazePC, are key components of oxLDL that are recognized by scavenger receptors on macrophages, like CD36. This interaction triggers a signaling cascade that contributes to the development of atherosclerosis. The following diagram illustrates this pathway.

oxLDL_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space oxLDL Oxidized LDL (containing PazePC) CD36 CD36 Scavenger Receptor oxLDL->CD36 Binding NaK_ATPase Na+/K+-ATPase CD36->NaK_ATPase Complex Formation Lyn Lyn Kinase CD36->Lyn Activation NaK_ATPase->Lyn Recruitment & Activation Downstream Downstream Signaling (e.g., JNK, Vav) Lyn->Downstream Phosphorylation Cascade FoamCell Foam Cell Formation & Inhibition of Migration Downstream->FoamCell Cellular Response

oxidized LDL signaling pathway in macrophages.

This signaling pathway, initiated by the binding of oxidized lipids to CD36, leads to the activation of Src family kinases like Lyn.[2] This, in turn, activates downstream pathways involving Vav guanine nucleotide exchange factors and MAP kinases, ultimately resulting in the uptake of oxLDL, the formation of foam cells, and the inhibition of macrophage migration, all of which are key events in the progression of atherosclerosis.[1] The Na+/K+-ATPase has been identified as a crucial component of this signaling complex, facilitating the activation of Lyn kinase.[2]

Conclusion

Photo-activatable phosphatidylcholine (this compound) analogs are indispensable tools for the modern biologist and drug discovery scientist. They offer a powerful method for capturing and identifying the direct interaction partners of one of the most abundant and important lipids in the cell. The ability to covalently trap these interactions in their native environment provides a unique window into the dynamic world of protein-lipid interactions, paving the way for a deeper understanding of cellular processes and the development of novel therapeutics. As our understanding of the lipidome's role in health and disease continues to grow, the application of techniques like this compound-based photo-crosslinking will undoubtedly play a pivotal role in future discoveries.

References

Harnessing PAz-PC for High-Resolution Insights into Membrane Protein Dynamics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dynamic nature of membrane proteins—their conformational changes, interactions with the lipid bilayer, and formation of complexes—is fundamental to cellular function and disease. Elucidating these dynamics is a central challenge in structural biology and a critical step in modern drug discovery. Traditional methods often struggle to capture these transient interactions within the native membrane environment. This guide details the application of photoactivatable phosphatidylcholine analogues, specifically those containing a diazirine moiety (PAz-PC), as a powerful tool to overcome these challenges through photo-crosslinking mass spectrometry (XL-MS).

Introduction: The Challenge of Membrane Protein Dynamics

Membrane proteins are notoriously difficult to study due to their hydrophobic nature and reliance on the lipid bilayer for structural and functional integrity.[1][2] They are involved in a vast array of biological processes, including signal transduction, ion transport, and cell adhesion.[3] Many conventional structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) provide static snapshots, while others may lack the resolution to pinpoint specific interaction sites within a native cellular context.[4][5] Understanding the transient, lipid-dependent interactions that govern protein function requires tools that can capture these dynamics in situ.

Photoactivatable lipid probes, such as this compound, offer a solution by enabling the covalent trapping of transient interactions between membrane proteins and their surrounding lipid environment. These tools are invaluable for mapping lipid-binding pockets, identifying lipid-mediated protein-protein interactions, and characterizing the structural dynamics of membrane proteins in their native environment.

The this compound Probe: A Tool for Covalent Capture

This compound is a synthetic analogue of phosphatidylcholine (PC), a major phospholipid component of eukaryotic cell membranes. It is engineered to include a photoactivatable diazirine group within one of its fatty acyl chains. This small, minimally perturbing group remains inert until activated by ultraviolet (UV) light.

Upon UV irradiation (typically around 365 nm), the diazirine ring loses nitrogen gas (N₂) and forms a highly reactive carbene intermediate. This carbene can then rapidly and non-selectively insert into nearby C-H or N-H bonds, forming a stable covalent cross-link with any molecule in its immediate vicinity—be it a protein side chain or another lipid. This process provides a high-resolution "snapshot" of molecular proximity at the moment of UV activation.

cluster_0 Mechanism of this compound Photo-Crosslinking PAzPC This compound in Membrane UV UV Light (365 nm) PAzPC->UV Activation Carbene Reactive Carbene Intermediate UV->Carbene N₂ Release Crosslink Covalent Cross-link Carbene->Crosslink Protein Membrane Protein Protein->Crosslink Proximity-based Insertion cluster_workflow This compound XL-MS Experimental Workflow Incorp 1. Probe Incorporation (Metabolic Labeling or Vesicle Fusion) UV 2. In Situ Photo-Crosslinking (UV Irradiation) Incorp->UV Lysis 3. Cell Lysis & Protein Extraction UV->Lysis Enrich 4. Enrichment (Optional) (e.g., Click Chemistry with Biotin) Lysis->Enrich Digest 5. Proteolytic Digestion (e.g., Trypsin) Enrich->Digest LCMS 6. LC-MS/MS Analysis Digest->LCMS Data 7. Data Analysis (Identify Cross-linked Peptides) LCMS->Data Model 8. Structural Modeling & Interpretation Data->Model cluster_kennedy Kennedy Pathway for PC Biosynthesis Choline Choline CK Choline Kinase Choline->CK PCho Phosphocholine CCT CCT PCho->CCT CDPCho CDP-Choline CPT CPT CDPCho->CPT DAG Diacylglycerol (DAG) DAG->CPT PC Phosphatidylcholine (PC) CK->PCho ATP → ADP CCT->CDPCho CTP → PPi CPT->PC

References

The Chemical Landscape of Photo-activatable Phosphatidylcholines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Photo-activatable lipids, particularly phosphatidylcholines (PCs), have emerged as indispensable tools in cell biology, neuroscience, and drug delivery. Their ability to be spatially and temporally controlled by light allows for precise manipulation of cell membranes and signaling pathways. This technical guide provides an in-depth overview of the chemical structures, synthesis, and application of key classes of photo-activatable phosphatidylcholines, tailored for researchers, scientists, and drug development professionals.

Core Concepts: Caging and Photoswitching

The photo-activation of phosphatidylcholine primarily relies on two strategies: photocaging and photoswitching .

  • Photocaging involves the covalent attachment of a photolabile protecting group (PPG), or "cage," to the phosphatidylcholine molecule, rendering it biologically inactive.[1][2] Upon irradiation with a specific wavelength of light, the PPG is cleaved, releasing the active phosphatidylcholine with high spatiotemporal precision.[1][2]

  • Photoswitching utilizes molecules that can reversibly isomerize between two distinct forms upon exposure to different wavelengths of light.[3] When incorporated into a phosphatidylcholine, this isomerization can alter the lipid's physical properties and its interaction with the cell membrane, thereby modulating membrane-associated processes.

Key Classes of Photo-activatable Phosphatidylcholines

This guide focuses on three major classes of photo-activatable phosphatidylcholines, categorized by their photo-responsive moiety:

  • o-Nitrobenzyl-caged Phosphatidylcholines: This is a classic and widely used class of caged lipids. The o-nitrobenzyl group can be attached to various positions of the phosphatidylcholine molecule, most commonly at the sn-2 position of the glycerol backbone or at the headgroup.

  • Coumarin-caged Phosphatidylcholines: Coumarin-based cages offer several advantages, including absorption at longer wavelengths (reducing phototoxicity) and often inherent fluorescence, which aids in tracking the caged molecule.

  • Azobenzene-containing Phosphatidylcholines: These are photoswitchable lipids where an azobenzene moiety is typically incorporated into one of the acyl chains. The trans-to-cis isomerization induced by UV light alters the geometry of the lipid, disrupting membrane packing and permeability.

Chemical Structures

Below are representative chemical structures for each class of photo-activatable phosphatidylcholine.

1. o-Nitrobenzyl-caged Phosphatidylcholine

  • Structure: A common example involves the caging of the carboxylate group of a fatty acid at the sn-2 position of the phosphatidylcholine with an o-nitrobenzyl group.

A representative structure of an o-nitrobenzyl-caged phosphatidylcholine.

2. Coumarin-caged Phosphatidylcholine

  • Structure: A coumarin derivative is often used to cage the headgroup or a fatty acid of the phosphatidylcholine. The specific coumarin derivative can be chosen to tune the absorption wavelength.

A representative structure of a coumarin-caged phosphatidylcholine.

3. Azobenzene-containing Phosphatidylcholine

  • Structure: An azobenzene moiety is incorporated into one of the acyl chains of the phosphatidylcholine. The trans and cis isomers have distinct shapes, leading to different packing properties within a lipid bilayer.

The trans and cis isomers of an azobenzene-containing phosphatidylcholine.

Quantitative Data

The efficiency of photo-activation is a critical parameter for experimental design. The following table summarizes key photophysical properties for common photolabile protecting groups used in caging phosphatidylcholines.

Photolabile Protecting GroupTypical Activation Wavelength (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Ref.
o-Nitrobenzyl300 - 3650.01 - 0.5~5,000
p-Hydroxyphenacyl280 - 3200.1 - 0.4~15,000
Coumarin-4-ylmethyl350 - 4200.01 - 0.215,000 - 25,000
Nitrodibenzofuran350 - 4200.05 - 0.15~10,000

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of photo-activatable phosphatidylcholines.

Synthesis of Photo-activatable Phosphatidylcholines

General Considerations: The synthesis of photo-activatable phosphatidylcholines often involves multi-step procedures requiring expertise in organic chemistry. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Products are typically purified by column chromatography on silica gel.

Protocol 1: Synthesis of an o-Nitrobenzyl-caged Phosphatidylcholine (at the sn-2 position)

This protocol is a generalized procedure based on established methods for esterifying lysophosphatidylcholine with a caged fatty acid.

Materials:

  • 1-acyl-2-lysophosphatidylcholine

  • o-Nitrobenzyl protected fatty acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve 1-acyl-2-lysophosphatidylcholine (1 equivalent) and the o-nitrobenzyl protected fatty acid (1.5 equivalents) in anhydrous DCM.

  • Add DMAP (0.2 equivalents) to the solution.

  • Add a solution of DCC (1.5 equivalents) in anhydrous DCM dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a chloroform/methanol/water gradient to yield the desired o-nitrobenzyl-caged phosphatidylcholine.

Protocol 2: Synthesis of a Coumarin-caged Phosphatidylcholine

This protocol outlines a general method for synthesizing a phosphatidylcholine with a coumarin fluorophore, which can be adapted for caging applications.

Materials:

  • sn-glycero-3-phosphocholine (GPC)

  • Coumarin-derived carboxylic acid

  • p-Nitrophenyl ester of the coumarin carboxylic acid

  • DMAP

  • Anhydrous solvents (e.g., chloroform, methanol)

Procedure:

  • Synthesize the p-nitrophenyl ester of the desired coumarin-derived carboxylic acid.

  • Dissolve GPC (1 equivalent) in a suitable anhydrous solvent mixture (e.g., chloroform/methanol).

  • Add the p-nitrophenyl ester of the coumarin carboxylic acid (1.2 equivalents) and DMAP (1.2 equivalents) to the GPC solution.

  • Stir the reaction mixture at room temperature for 24-72 hours.

  • Monitor the reaction by TLC.

  • After completion, evaporate the solvent and purify the residue by silica gel column chromatography using a chloroform/methanol/water solvent system to obtain the coumarin-labeled phosphatidylcholine.

Application: Photo-uncaging in Live Cells

This protocol provides a general workflow for the delivery and photo-activation of caged phosphatidylcholines in a cellular context.

Materials:

  • Caged phosphatidylcholine stock solution (e.g., in ethanol or DMSO)

  • Cultured cells on a suitable imaging dish (e.g., glass-bottom dish)

  • Cell culture medium

  • Fluorescence microscope equipped with a UV light source or a laser for photo-activation

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

Procedure:

  • Loading: Incubate the cells with the caged phosphatidylcholine in cell culture medium for a specific duration (e.g., 15-60 minutes). The optimal concentration and loading time should be determined empirically.

  • Washing: Gently wash the cells with fresh, pre-warmed imaging buffer to remove excess caged compound.

  • Photo-activation: Identify the region of interest (ROI) using the microscope. Irradiate the ROI with the appropriate wavelength of light to induce photocleavage. The duration and intensity of the light exposure should be optimized to achieve the desired level of uncaging while minimizing phototoxicity.

  • Imaging: Acquire images before, during, and after photo-activation to monitor the cellular response.

G cluster_workflow Experimental Workflow for Photo-uncaging in Cells start Start load Load cells with caged phosphatidylcholine start->load Incubate wash Wash cells to remove excess compound load->wash Remove unbound roi Identify Region of Interest (ROI) on microscope wash->roi irradiate Irradiate ROI with specific wavelength of light roi->irradiate Photo-activate image Acquire images before, during, and after irradiation irradiate->image analyze Analyze cellular response image->analyze end End analyze->end

General workflow for a cellular photo-uncaging experiment.

Signaling Pathways

Photo-activatable phosphatidylcholines can be used to investigate a variety of signaling pathways. The hydrolysis of phosphatidylcholine by phospholipases C and D generates important second messengers like diacylglycerol (DAG) and phosphatidic acid (PA), which are involved in pathways such as the PI3K/Akt and PLC signaling cascades.

Phospholipase C (PLC) Signaling Pathway

The photo-release of phosphatidylcholine can lead to its hydrolysis by PLC, generating DAG and inositol trisphosphate (IP3), which in turn activate Protein Kinase C (PKC) and release intracellular calcium.

G cluster_plc Phospholipase C (PLC) Signaling Pathway PC Phosphatidylcholine (Photo-released) PLC Phospholipase C (PLC) PC->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release IP3->Ca2 Induces

Simplified diagram of the Phospholipase C signaling pathway.
PI3K/Akt Signaling Pathway

Phosphatidic acid, a product of phospholipase D-mediated phosphatidylcholine hydrolysis, can influence the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.

G cluster_pi3k PI3K/Akt Signaling Pathway PC Phosphatidylcholine (Photo-released) PLD Phospholipase D (PLD) PC->PLD Hydrolyzed by PA Phosphatidic Acid (PA) PLD->PA PI3K PI3K PA->PI3K Modulates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (Cell Survival, Growth) Akt->Downstream

Simplified diagram of the PI3K/Akt signaling pathway.

Conclusion

Photo-activatable phosphatidylcholines are powerful molecules for dissecting complex biological processes with high precision. The choice of the photo-responsive moiety depends on the specific application, considering factors such as the required wavelength for activation, quantum yield, and whether reversible control is needed. This guide provides a foundational understanding of the chemical structures, synthesis, and application of these versatile tools, empowering researchers to design and execute innovative experiments to unravel the intricacies of cellular function.

References

Methodological & Application

Photoactivatable Azide-Alkyne Click Chemistry for Live Cell Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of photoactivatable azide-alkyne cycloaddition (PAz-AAC) click chemistry in live cells. This technique offers spatiotemporal control over the labeling of biomolecules, making it a powerful tool for studying dynamic cellular processes and for applications in drug development, such as target identification and validation.

Introduction

Click chemistry has revolutionized the way scientists label and visualize biomolecules in their native environment. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and bioorthogonal reaction. However, its constitutive nature limits its application in studying dynamic processes. Photoactivatable click chemistry overcomes this limitation by using a photolabile protecting group on the azide or alkyne, allowing the reaction to be initiated with spatial and temporal precision using light.[1][2][3][4] This approach minimizes off-target reactions and provides a higher signal-to-noise ratio.

The general principle involves introducing a biomolecule of interest tagged with a "caged" photoactivatable azide or alkyne into living cells.[1] Upon irradiation with a specific wavelength of light, the protecting group is cleaved, "uncaging" the reactive group and enabling it to undergo a click reaction with its corresponding partner, which is often linked to a reporter molecule such as a fluorophore or a biotin tag.

Mechanism of Action

The photoactivation process typically involves the irradiation of a caged azide, often protected by a nitroveratryloxycarbonyl (NVOC) group or a similar photolabile moiety. UV light exposure (e.g., 365 nm) cleaves this protecting group, generating the reactive azide. This newly formed azide can then react with an alkyne-modified probe via the classic CuAAC reaction. To minimize cytotoxicity associated with copper ions, the use of copper-chelating ligands such as Tris-(hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (BTTAA) is crucial for live-cell applications.

cluster_0 Photoactivation cluster_1 Click Reaction Caged_Azide Photoactivatable Azide (Caged) Uncaged_Azide Reactive Azide Caged_Azide->Uncaged_Azide UV Light (e.g., 365 nm) Labeled_Biomolecule Labeled Biomolecule Uncaged_Azide->Labeled_Biomolecule Alkyne_Probe Alkyne-Probe (e.g., Fluorophore, Biotin) Alkyne_Probe->Labeled_Biomolecule Cu_Catalyst Cu(I) Catalyst + Ligand (e.g., THPTA) Cu_Catalyst->Labeled_Biomolecule Start Seed Cells Metabolic_Labeling Incubate with Photoactivatable Azide Start->Metabolic_Labeling Wash1 Wash Cells (x3) Metabolic_Labeling->Wash1 Photoactivation Irradiate ROI with 365 nm Light Wash1->Photoactivation Click_Reaction Add Click Reaction Cocktail (Alkyne-Probe, CuSO4, Ligand, Ascorbate) Photoactivation->Click_Reaction Incubation Incubate Click_Reaction->Incubation Wash2 Wash Cells (x3) Incubation->Wash2 Imaging Fluorescence Imaging Wash2->Imaging

References

Application Notes and Protocols for PAz-PC Cell Labeling in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholine (PC) is a major structural component of eukaryotic cell membranes and plays a vital role in membrane-mediated cell signaling.[1] The ability to visualize the dynamics of PC synthesis and localization is crucial for understanding various cellular processes in both health and disease. Metabolic labeling with lipid analogs offers a powerful tool for imaging lipids in cells.[2][3] This document provides detailed application notes and protocols for the use of Photo-Azido-Phosphatidylcholine (PAz-PC), a photo-crosslinkable and clickable analog of phosphatidylcholine, for microscopic visualization of PC in cells.

This compound is a powerful tool that combines metabolic labeling with bioorthogonal chemistry to enable the visualization of newly synthesized phosphatidylcholine (PC) in living cells. This analog is readily incorporated into cellular membranes via the endogenous PC biosynthetic pathway. The azide group on this compound allows for its subsequent detection via "click chemistry," a highly specific and efficient covalent reaction with a fluorescently-labeled alkyne probe.[4][5] This two-step labeling strategy provides high sensitivity and spatial resolution for imaging PC synthesis, turnover, and subcellular localization by fluorescence microscopy.

Principle of the Method

The this compound labeling method is a two-step process:

  • Metabolic Incorporation: Cells are incubated with this compound, which is taken up by the cells and incorporated into newly synthesized phospholipids through the Kennedy pathway (CDP-choline pathway).

  • Click Chemistry Reaction: After incorporation, the azide group of this compound is covalently ligated to a fluorescent probe containing a terminal alkyne group. This reaction, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allows for the specific visualization of the labeled PC molecules.

Signaling Pathway: Phosphatidylcholine Biosynthesis

The primary route for phosphatidylcholine biosynthesis in eukaryotes is the Kennedy pathway, which involves the condensation of diacylglycerol (DAG) and cytidine 5'-diphosphocholine (CDP-choline). This compound, as a choline analog, is expected to be processed through this pathway.

Phosphatidylcholine_Biosynthesis PAz_PC This compound Choline_Kinase Choline Kinase PAz_PC->Choline_Kinase Phospho_PAz_PC Phospho-PAz-PC Choline_Kinase->Phospho_PAz_PC CTP_phosphocholine CTP:phosphocholine cytidylyltransferase Phospho_PAz_PC->CTP_phosphocholine CDP_PAz_PC CDP-PAz-PC CTP_phosphocholine->CDP_PAz_PC Cholinephosphotransferase Cholinephosphotransferase CDP_PAz_PC->Cholinephosphotransferase DAG Diacylglycerol (DAG) DAG->Cholinephosphotransferase PAz_PC_lipid This compound incorporated in membrane Cholinephosphotransferase->PAz_PC_lipid

Caption: this compound incorporation via the Kennedy pathway.

Experimental Protocols

Protocol 1: this compound Metabolic Labeling of Cultured Cells

This protocol describes the metabolic incorporation of this compound into cultured mammalian cells.

Materials:

  • This compound (Photo-Azido-Phosphatidylcholine)

  • Complete cell culture medium appropriate for the cell line

  • Cultured mammalian cells (e.g., HeLa, NIH 3T3)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well tissue culture plates

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a 6-well or 12-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO). Further dilute the stock solution in complete culture medium to the desired final concentration. A titration experiment is recommended to determine the optimal concentration for your cell line, typically in the range of 25-100 µM.

  • Metabolic Labeling: Remove the culture medium from the cells and replace it with the this compound containing medium.

  • Incubation: Incubate the cells for 4-24 hours at 37°C in a CO2 incubator. The optimal incubation time will depend on the cell type and the specific biological question being addressed.

  • Washing: After incubation, remove the labeling medium and wash the cells three times with warm PBS to remove unincorporated this compound.

  • Fixation (Optional but Recommended for CuAAC): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing after Fixation: Wash the cells three times with PBS. The cells are now ready for the click chemistry reaction.

Protocol 2: Click Chemistry Reaction for Fluorescence Microscopy

This protocol details the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent probe to the incorporated this compound. For live-cell imaging, a copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) is recommended to avoid copper-induced cytotoxicity.

Materials for CuAAC:

  • This compound labeled and fixed cells on coverslips

  • Fluorescent alkyne probe (e.g., Alexa Fluor 488 Alkyne)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

  • Sodium ascorbate

  • PBS

CuAAC Reaction Mix (prepare fresh):

ReagentFinal Concentration
Fluorescent Alkyne Probe1-10 µM
CuSO4100 µM
THPTA/TBTA500 µM
Sodium Ascorbate5 mM
PBSto final volume

Procedure for CuAAC:

  • Prepare Click Reaction Mix: Prepare the CuAAC reaction mix immediately before use. First, mix the fluorescent alkyne probe and CuSO4 with the copper ligand in PBS. Then, add the sodium ascorbate to initiate the reaction.

  • Labeling: Add the click reaction mix to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Remove the reaction mix and wash the cells three times with PBS.

  • Counterstaining (Optional): Counterstain nuclei with a DNA dye such as DAPI or Hoechst.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the fluorescently labeled PC using a fluorescence microscope with the appropriate filter sets.

For SPAAC (Copper-Free Click Chemistry):

For live-cell imaging, use a strain-promoted alkyne probe (e.g., a DBCO-fluorophore conjugate).

  • After metabolic labeling and washing, incubate the live cells with 5-20 µM of the DBCO-fluorophore conjugate in culture medium for 30-60 minutes at 37°C.

  • Wash the cells three times with warm culture medium.

  • Image the live cells immediately.

Experimental Workflow

Experimental_Workflow cluster_Cell_Culture Cell Culture & Labeling cluster_Fixation_Perm Fixation & Permeabilization cluster_Click_Chemistry Click Chemistry cluster_Imaging Imaging A Seed cells on coverslips B Incubate with this compound A->B C Wash to remove excess this compound B->C D Fix cells (e.g., 4% PFA) C->D E Incubate with Click Reaction Mix (Fluorescent Alkyne, CuSO4, Ligand, Ascorbate) D->E F Wash to remove unreacted reagents E->F G Counterstain (optional) F->G H Mount coverslip G->H I Fluorescence Microscopy H->I

Caption: General workflow for this compound cell labeling and imaging.

Data Presentation

Quantitative Data Summary

The following tables summarize typical quantitative parameters for metabolic labeling experiments with clickable choline analogs. These values can serve as a starting point for optimizing this compound labeling experiments.

Table 1: Labeling Efficiency

Cell LineAnalogConcentration (µM)Incubation Time (h)Labeling Efficiency (%)Reference
NIH 3T3Propargyl-choline10024~50% of total PC
HeLaL-azidohomoalanine (AHA)504>80% of newly synthesized proteins
MCF10ATMT reagentsN/AN/A>99% (with optimized pH)

Note: Labeling efficiency can be influenced by factors such as cell type, metabolic activity, and the specific probe used.

Table 2: Cell Viability

Assay TypePrincipleDetection MethodAdvantagesDisadvantages
MTT AssayReduction of a yellow tetrazolium salt to purple formazan by metabolically active cells.SpectrophotometerFast, high-throughput.Endpoint assay, can overestimate viability.
Live/Dead AssaySimultaneous staining with Calcein-AM (live cells, green) and Propidium Iodide (dead cells, red).Fluorescence Microscopy, Flow CytometryProvides single-cell resolution, rapid.Requires fluorescence detection capabilities.
ATP AssayMeasurement of ATP levels using a luciferase-based reaction.LuminometerHighly sensitive, fast.Requires cell lysis.

Note: It is crucial to assess cell viability after metabolic labeling and click chemistry to ensure that the observed phenotypes are not due to cytotoxicity.

Table 3: Signal-to-Noise Ratio (SNR)

Microscopy TypeTypical SNRFactors Influencing SNR
Confocal Microscopy5-30+Pinhole size, detector sensitivity, laser power, fluorophore brightness.
Widefield Microscopy>40 (good quality)Camera type (e.g., cooled CCD), background fluorescence, illumination intensity.

Note: A higher SNR is desirable for better image quality and more reliable quantification. The signal-to-noise ratio can be improved by optimizing labeling conditions and imaging parameters.

Troubleshooting

ProblemPossible CauseSolution
No or weak fluorescent signal Inefficient metabolic incorporation.Increase this compound concentration or incubation time. Ensure cells are healthy and metabolically active.
Inefficient click reaction.Prepare fresh click reaction reagents, especially sodium ascorbate. Optimize reagent concentrations. Ensure the correct alkyne probe is used.
Photobleaching.Reduce laser power or exposure time during imaging. Use an anti-fade mounting medium.
High background fluorescence Incomplete removal of unincorporated this compound or fluorescent probe.Increase the number and duration of washing steps.
Non-specific binding of the fluorescent probe.Include a blocking step (e.g., with BSA) before the click reaction. Use a lower concentration of the fluorescent probe.
Cell death or altered morphology Cytotoxicity of this compound.Perform a dose-response curve to determine the optimal, non-toxic concentration. Reduce incubation time.
Cytotoxicity of the click reaction components (especially copper).For live-cell imaging, use a copper-free SPAAC reaction. For fixed cells, ensure thorough washing after the click reaction.

Conclusion

This compound metabolic labeling coupled with click chemistry provides a versatile and powerful platform for visualizing the dynamics of phosphatidylcholine in cells. The protocols and data presented here offer a comprehensive guide for researchers to successfully implement this technique in their studies. By carefully optimizing labeling conditions and imaging parameters, this method can yield high-quality, quantitative data on the subcellular localization and trafficking of this essential phospholipid, providing valuable insights into a wide range of biological questions.

References

Application Notes and Protocols for Live-Cell Imaging Using Azide-Modified Phosphatidylcholine (PAz-PC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholine (PC) is the most abundant phospholipid in eukaryotic cell membranes, playing a crucial role in membrane structure, signal transduction, and lipid homeostasis. The ability to visualize and track PC in living cells is essential for understanding fundamental cellular processes and the mechanisms of various diseases. This document provides detailed application notes and protocols for the use of azide-modified phosphatidylcholine (PAz-PC) in live-cell imaging experiments.

This technique relies on the metabolic incorporation of an azide-containing choline analog, such as 1-azidoethyl-choline (AECho), into the cellular PC pool. The newly synthesized this compound can then be specifically labeled with a fluorescent probe via a bioorthogonal click chemistry reaction, enabling real-time visualization of PC trafficking and distribution in living cells. The preferred method for live-cell applications is the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), which avoids the cytotoxicity associated with copper catalysts.

Principle of the Technology

The methodology involves a two-step process:

  • Metabolic Labeling: Cells are incubated with a choline analog containing an azide group (e.g., AECho). This precursor is taken up by the cells and utilized in the endogenous Kennedy pathway for phosphatidylcholine synthesis. This results in the incorporation of the azide group into newly synthesized PC molecules (forming AE-PC), effectively tagging the cellular PC pool with a bioorthogonal handle.

  • Fluorescent Labeling (Click Chemistry): The azide-modified PC is then visualized by a highly specific and efficient click reaction with a fluorescent probe. For live-cell imaging, a cyclooctyne-modified fluorophore (e.g., a DBCO-fluorophore) is used in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. This reaction is bioorthogonal, meaning it occurs with high efficiency and specificity within the complex cellular environment without interfering with native biochemical processes. The covalent bond formed between the azide and the cyclooctyne results in fluorescently labeled PC, allowing for its visualization by fluorescence microscopy.

Data Presentation

Table 1: Recommended Reagent Concentrations for this compound Labeling and Imaging
ReagentFunctionRecommended ConcentrationIncubation TimeNotes
1-azidoethyl-choline (AECho)Metabolic Precursor50-250 µM12-24 hoursOptimal concentration should be determined empirically to balance labeling efficiency and potential cytotoxicity.
DBCO-Fluorophore (e.g., DBCO-488)Fluorescent Probe (SPAAC)5-20 µM15-30 minutesHigher concentrations may increase background signal. Protect from light.
Table 2: Comparison of Click Chemistry Reactions for this compound Labeling
ReactionCatalystSpeedBiocompatibility (Live-Cell)Key AdvantagesKey Disadvantages
SPAAC NoneFastHighNo copper-induced cytotoxicity, ideal for live-cell imaging.Cyclooctyne probes can be bulky.
CuAAC Copper(I)Very FastLowHigh reaction efficiency.Copper is toxic to cells, generally not suitable for live-cell imaging.

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with AECho

Materials:

  • Mammalian cells of interest (e.g., HeLa, COS-7, U2OS)

  • Complete cell culture medium

  • 1-azidoethyl-choline (AECho) stock solution (e.g., 10 mM in sterile water or PBS)

  • Imaging-grade culture dishes or plates (e.g., glass-bottom dishes)

Procedure:

  • Cell Seeding: Seed cells onto imaging-grade culture dishes at a density that will result in 50-70% confluency at the time of imaging.

  • AECho Incubation: The following day, replace the culture medium with fresh complete medium containing the desired final concentration of AECho (e.g., 100 µM).

  • Metabolic Incorporation: Incubate the cells for 12-24 hours under standard cell culture conditions (37°C, 5% CO2) to allow for the metabolic incorporation of AECho into phosphatidylcholine.

Protocol 2: Live-Cell Fluorescent Labeling of this compound via SPAAC

Materials:

  • AECho-labeled cells (from Protocol 1)

  • Live-cell imaging medium (e.g., phenol red-free DMEM with 10% FBS and 25 mM HEPES)

  • DBCO-functionalized fluorophore (e.g., DBCO-488, DBCO-555) stock solution (e.g., 1 mM in DMSO)

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C

Procedure:

  • Wash: Gently wash the AECho-labeled cells twice with pre-warmed PBS to remove unincorporated AECho.

  • Staining Solution Preparation: Prepare the staining solution by diluting the DBCO-fluorophore stock solution in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 10 µM).

  • Labeling Reaction: Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Wash: Gently wash the cells three times with pre-warmed live-cell imaging medium to remove unbound DBCO-fluorophore.

  • Imaging: The cells are now ready for live-cell imaging.

Protocol 3: Live-Cell Imaging and Data Acquisition

Materials:

  • Fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO2)

  • Appropriate filter sets for the chosen fluorophore

  • Image acquisition software

Procedure:

  • Microscope Setup: Place the imaging dish on the microscope stage within the environmental chamber. Allow the temperature and atmosphere to equilibrate.

  • Image Acquisition: Acquire images using the appropriate fluorescence channels. For time-lapse imaging, determine the optimal imaging interval to capture the dynamics of interest while minimizing phototoxicity. Use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio.[1]

  • Data Analysis: Acquired images can be analyzed using image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify fluorescence intensity, track the movement of labeled PC, and analyze its colocalization with other cellular markers.[2]

Mandatory Visualizations

Phosphatidylcholine_Biosynthesis_and_Labeling cluster_Extracellular Extracellular cluster_Cytoplasm Cytoplasm AECho_ext AECho AECho_cyt AECho AECho_ext->AECho_cyt Choline Transporter CK Choline Kinase AECho_cyt->CK ATP CT CTP:phosphocholine cytidylyltransferase CK->CT AECho-P CPT CDP-choline:1,2-diacylglycerol cholinephosphotransferase CT->CPT AECDP-Choline AEPC AE-PC (this compound) CPT->AEPC CMP AECDP AECDP-Choline DAG Diacylglycerol DAG->CPT Labeled_PC Fluorescently Labeled PC AEPC->Labeled_PC DBCO DBCO-Fluorophore DBCO->Labeled_PC SPAAC Reaction

Caption: this compound Biosynthesis and Labeling Pathway.

Live_Cell_Imaging_Workflow A 1. Cell Seeding (50-70% confluency) B 2. Metabolic Labeling (Incubate with AECho for 12-24h) A->B C 3. Wash (Remove unincorporated AECho) B->C D 4. SPAAC Reaction (Incubate with DBCO-Fluorophore for 15-30 min) C->D E 5. Wash (Remove unbound fluorophore) D->E F 6. Live-Cell Imaging (Fluorescence Microscopy) E->F G 7. Image Analysis (Quantification, Tracking) F->G

Caption: Experimental Workflow for this compound Imaging.

Applications in Research and Drug Development

  • Studying Lipid Trafficking: this compound imaging allows for the real-time visualization of PC transport between organelles, such as the endoplasmic reticulum (ER), Golgi apparatus, mitochondria, and lipid droplets. This is crucial for understanding the mechanisms of lipid sorting and distribution within the cell.

  • Investigating Membrane Dynamics: The technique can be used to study the dynamics of membrane biogenesis, remodeling, and turnover in response to various stimuli or drug treatments.

  • Elucidating Disease Mechanisms: Dysregulation of PC metabolism and trafficking is implicated in numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer. This compound imaging can be a powerful tool to investigate the role of PC in these pathological conditions.

  • Drug Discovery and Development: This method can be employed to screen for compounds that modulate PC metabolism or trafficking. It can also be used to study the delivery and mechanism of action of lipid-based drug delivery systems.

Troubleshooting

ProblemPossible CauseSolution
Low/No Fluorescent Signal 1. Inefficient metabolic labeling.- Increase AECho concentration or incubation time. - Ensure cell health and metabolic activity.
2. Inefficient click reaction.- Use fresh DBCO-fluorophore solution. - Optimize DBCO-fluorophore concentration and incubation time.
3. Photobleaching.- Reduce laser power and exposure time. - Increase the interval between time-lapse acquisitions.
High Background Fluorescence 1. Incomplete removal of unbound fluorophore.- Increase the number and duration of wash steps after the click reaction.
2. Non-specific binding of the fluorophore.- Decrease the concentration of the DBCO-fluorophore.
3. Autofluorescence.- Use phenol red-free imaging medium. - Acquire an image of unlabeled cells to determine the background autofluorescence.
Cell Toxicity/Death 1. Cytotoxicity of AECho.- Perform a dose-response curve to determine the optimal non-toxic concentration of AECho.
2. Phototoxicity.- Minimize light exposure by reducing laser power, exposure time, and imaging frequency.[3]
3. Contamination.- Use sterile reagents and aseptic techniques.

Conclusion

The use of azide-modified phosphatidylcholine (this compound) combined with bioorthogonal click chemistry provides a powerful and versatile platform for the visualization of PC dynamics in living cells. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this technique in their studies of lipid metabolism, membrane biology, and disease. Careful optimization of labeling and imaging conditions is crucial for obtaining high-quality, quantitative data while maintaining cell health.

References

Application Notes and Protocols for PAz-PC Lipid-Protein Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for identifying protein-phosphatidylcholine (PC) interactions in cellular membranes using a photoactivatable and clickable PC analog, referred to as PAz-PC. This technique allows for the covalent capture of transient and stable lipid-protein interactions in their native environment, which can then be identified and quantified using mass spectrometry-based proteomics.

Introduction

Phosphatidylcholine is a major phospholipid component of eukaryotic cell membranes and plays crucial roles in membrane structure, cell signaling, and protein function. Studying the dynamic interactions between PC and proteins is essential for understanding these fundamental biological processes. Photo-affinity labeling with bifunctional lipid probes, such as this compound, offers a powerful approach to covalently trap these interactions. This compound is a synthetic analog of PC that incorporates a photo-activatable group (e.g., phenylazide) and a bioorthogonal handle (e.g., an azide group for click chemistry). Upon UV irradiation, the photo-activatable group forms a covalent bond with nearby proteins. The clickable handle is then used for the enrichment of the crosslinked protein-lipid complexes, enabling their subsequent identification by mass spectrometry.[1][2]

Experimental Overview

The overall workflow for this compound lipid-protein crosslinking and subsequent proteomic analysis involves several key steps:

  • Probe Incorporation: The this compound lipid probe is introduced to the biological sample (e.g., isolated organelles or live cells).

  • UV Crosslinking: The sample is irradiated with UV light to induce covalent bond formation between the this compound probe and interacting proteins.

  • Sample Lysis and Solubilization: The cells or organelles are lysed to release the protein-lipid complexes.

  • Click Chemistry: The azide handle on the crosslinked this compound is reacted with an alkyne-containing reporter tag (e.g., biotin-alkyne) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.

  • Enrichment of Crosslinked Proteins: The biotinylated protein-lipid complexes are captured and enriched using streptavidin-coated beads.

  • On-Bead Digestion: The enriched proteins are digested into peptides while still bound to the beads.

  • Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked proteins.

  • Data Analysis: The mass spectrometry data is processed to identify and quantify the proteins that specifically interact with this compound.

Diagrams

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis probe_inc This compound Probe Incorporation uv_crosslink UV Crosslinking (365 nm) probe_inc->uv_crosslink lysis Cell/Organelle Lysis uv_crosslink->lysis click_chem Click Chemistry (Biotin-Alkyne) lysis->click_chem strep_enrich Streptavidin Enrichment click_chem->strep_enrich on_bead_digest On-Bead Digestion strep_enrich->on_bead_digest lc_ms LC-MS/MS Analysis on_bead_digest->lc_ms data_analysis Protein Identification & Quantification lc_ms->data_analysis

Caption: Overall experimental workflow for this compound lipid-protein crosslinking.

Proposed Signaling/Process Pathway in Mitochondria

mitochondrial_pathway cluster_import Protein Import Machinery cluster_energy Energy Production cluster_transport Metabolite Transport TOM TOM Complex (e.g., Tom70) TIM TIM23 Complex TOM->TIM transfers precursor proteins PC Phosphatidylcholine (this compound) PC->TOM modulates PC->TIM modulates ATP_Synthase ATP Synthase (α and β subunits) PC->ATP_Synthase structural support/ activity modulation ETC Electron Transport Chain (e.g., Cytochrome c oxidase) PC->ETC structural support Porin Porin (VDAC) PC->Porin interacts with Phosphate_Carrier Phosphate Carrier PC->Phosphate_Carrier interacts with ATP_Synthase->ETC

Caption: Proposed interactions of phosphatidylcholine with key protein complexes in the mitochondrial inner membrane.

Experimental Protocols

Materials and Reagents
  • This compound Lipid Probe: 1-palmitoyl-2-(12-azido-dodecanoyl)-sn-glycero-3-phosphocholine with a photo-activatable phenylazide group on the headgroup.

  • Cell Culture or Organelle Isolation: Appropriate cells or isolated organelles (e.g., mitochondria).

  • Buffers: PBS, lysis buffer (e.g., RIPA buffer), wash buffers.

  • Click Chemistry Reagents:

    • Biotin-Alkyne (e.g., DBCO-Biotin or a terminal alkyne-biotin).

    • Copper(II) sulfate (CuSO₄).

    • Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (reducing agent).

    • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand.

  • Enrichment: Streptavidin-coated magnetic beads.

  • Proteomics Reagents: Dithiothreitol (DTT), iodoacetamide (IAA), trypsin (proteomics grade), buffers for digestion and mass spectrometry.

Protocol

1. This compound Probe Incorporation

  • For Isolated Mitochondria:

    • Resuspend isolated mitochondria (e.g., from Saccharomyces cerevisiae) in a suitable buffer (e.g., 0.6 M sorbitol, 20 mM HEPES-KOH, pH 7.4) to a final protein concentration of 1 mg/mL.

    • Add the this compound probe to a final concentration of 1-5 mol% of total mitochondrial phospholipids. The probe should be added from a concentrated stock solution in ethanol or DMSO, ensuring the final solvent concentration is low (<1%).

    • Incubate for 30 minutes at 25°C with gentle agitation to allow for incorporation of the probe into the mitochondrial membranes.

  • For Live Cells:

    • Culture cells to 70-80% confluency.

    • Replace the culture medium with serum-free medium containing the this compound probe at a final concentration of 10-50 µM.

    • Incubate for 4-24 hours at 37°C to allow for metabolic incorporation of the probe.

2. UV Crosslinking

  • Transfer the sample to a suitable container for UV irradiation (e.g., a petri dish on ice for cell suspensions or isolated mitochondria).

  • Irradiate the sample with UV light at 365 nm for 10-30 minutes. A UV lamp with an intensity of 1-5 mW/cm² is recommended. The sample should be kept cool during irradiation to prevent heat-induced damage.

3. Cell/Organelle Lysis

  • After irradiation, pellet the cells or mitochondria by centrifugation.

  • Wash the pellet with ice-cold PBS to remove any remaining probe.

  • Lyse the pellet in a suitable lysis buffer (e.g., RIPA buffer containing protease inhibitors).

  • Clarify the lysate by centrifugation to remove insoluble debris.

4. Click Chemistry for Biotinylation

  • To the cleared lysate, add the click chemistry reagents sequentially. A typical reaction mixture for 1 mg of protein lysate would be:

    • Biotin-Alkyne: 100 µM

    • TCEP or Sodium Ascorbate: 1 mM

    • TBTA or other ligand: 100 µM

    • CuSO₄: 50 µM

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

5. Enrichment of Biotinylated Proteins

  • Add pre-washed streptavidin-coated magnetic beads to the reaction mixture.

  • Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding of the biotinylated proteins.

  • Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound proteins. This can include high-salt buffers and buffers containing detergents.

6. On-Bead Digestion

  • Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

  • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate the proteins by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Add proteomics-grade trypsin (e.g., 1:50 enzyme to protein ratio) and incubate overnight at 37°C with shaking.

  • Collect the supernatant containing the digested peptides.

7. Sample Preparation for Mass Spectrometry

  • Desalt the peptide mixture using a C18 StageTip or a similar desalting column.

  • Dry the peptides in a vacuum centrifuge.

  • Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid).

8. Mass Spectrometry and Data Analysis

  • Analyze the peptide samples by LC-MS/MS on a high-resolution mass spectrometer.

  • Search the resulting MS/MS data against a relevant protein database using a search engine such as MaxQuant or Proteome Discoverer.

  • Identify proteins that are significantly enriched in the this compound crosslinked samples compared to control samples (e.g., samples not subjected to UV irradiation or samples without the this compound probe).

Quantitative Data Presentation

The following table represents a synthesized summary of proteins identified as potential interactors of phosphatidylcholine in mitochondrial membranes, based on studies using photo-crosslinking proteomics. The quantitative values are illustrative of the type of data that can be obtained.

ProteinGeneFunctionFold Enrichment (UV+ vs. UV-)
ATP synthase subunit alphaATP1ATP synthesis15.2
ATP synthase subunit betaATP2ATP synthesis12.8
Cytochrome c oxidase subunit 2COX2Electron transport chain9.5
Mitochondrial import receptor Tom70TOM70Protein import8.1
Translocase of inner membrane 23TIM23Protein import7.6
Voltage-dependent anion channelPOR1Metabolite transport6.3
Phosphate carrier proteinMIR1Phosphate transport5.9

Conclusion

The this compound lipid-protein crosslinking protocol provides a robust method for the identification of proteins that interact with phosphatidylcholine in a cellular context. This approach is valuable for elucidating the roles of PC in various biological processes, including membrane protein organization, signal transduction, and organelle function. The detailed protocol provided here can be adapted for various biological systems and will be a valuable tool for researchers in cell biology, biochemistry, and drug development.

References

Unraveling Protein Interactions: A Guide to Photo-Activatable Crosslinking Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the intricate network of protein-protein interactions (PPIs) is fundamental to deciphering cellular processes in both health and disease. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture and identify these interactions in their native cellular context. This application note provides a detailed protocol for the analysis of protein-protein interactions using a photo-activatable crosslinking strategy followed by mass spectrometric analysis.

It is important to clarify a potential point of confusion regarding the terminology used in the original topic. "PAz-PC" refers to 1-Palmitoyl-2-Azelaoyl-sn-glycero-3-phosphocholine, an oxidized phospholipid.[1][2][3][4] This molecule is a lipid and is not a reagent used for crosslinking proteins. This document will, therefore, focus on the broader, intended application of using photo-activatable crosslinkers for the mass spectrometric analysis of protein-protein interactions.

Photo-activatable crosslinkers are invaluable tools in chemical biology that allow for the covalent linking of interacting proteins upon activation with UV light.[5] These reagents are chemically inert until irradiated, providing temporal control over the crosslinking reaction. This protocol will focus on a general workflow applicable to heterobifunctional, photo-activatable, and MS-cleavable crosslinkers, which are widely used to identify protein-protein interactions.

Principle of the Method

The workflow for photo-activatable crosslinking mass spectrometry can be broken down into several key stages. First, a photo-activatable crosslinker is introduced to the biological system of interest (e.g., cell culture or purified protein complex). The crosslinker contains a thermally stable reactive group (e.g., an NHS ester) that reacts with specific amino acid residues (e.g., lysines) on a protein, and a photo-activatable group (e.g., a diazirine or aryl azide) that remains inert. Following this initial labeling, the system is irradiated with UV light to activate the photo-reactive group, which then forms a covalent bond with any nearby amino acid residue of an interacting protein. The crosslinked protein complexes are then isolated, digested into peptides, and analyzed by high-resolution mass spectrometry. The use of MS-cleavable crosslinkers simplifies data analysis by generating characteristic fragmentation patterns in the mass spectrometer.

Experimental Workflow

The overall experimental workflow for photo-activatable crosslinking mass spectrometry is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cell_culture Cell Culture / Protein Complex crosslinker_addition Addition of Photo-activatable Crosslinker cell_culture->crosslinker_addition uv_activation UV Activation (Crosslinking) crosslinker_addition->uv_activation cell_lysis Cell Lysis & Protein Extraction uv_activation->cell_lysis protein_digestion Protein Digestion (e.g., Trypsin) cell_lysis->protein_digestion peptide_fractionation Peptide Fractionation (Optional) protein_digestion->peptide_fractionation lc_msms LC-MS/MS Analysis peptide_fractionation->lc_msms database_search Database Search for Crosslinked Peptides lc_msms->database_search data_validation Data Validation & Filtering database_search->data_validation interaction_network Protein Interaction Network Analysis data_validation->interaction_network

Figure 1: Experimental workflow for photo-activatable crosslinking mass spectrometry.

Detailed Protocols

1. Cell Culture and Crosslinking

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

  • Cell Seeding: Seed cells (e.g., HEK293T) in appropriate culture dishes to achieve 80-90% confluency at the time of the experiment.

  • Crosslinker Preparation: Prepare a stock solution of the photo-activatable crosslinker (e.g., a diazirine-based, MS-cleavable crosslinker) in anhydrous DMSO.

  • Crosslinker Addition: Wash the cells with pre-warmed phosphate-buffered saline (PBS). Add the crosslinker solution to the cell culture medium to a final concentration of 100-500 µM. The optimal concentration should be determined empirically.

  • Incubation: Incubate the cells with the crosslinker for 1-2 hours at 37°C to allow for cell penetration and reaction of the thermally stable reactive group.

  • UV Activation: Wash the cells with PBS to remove excess crosslinker. Place the cells on ice and irradiate with UV light (e.g., 365 nm) for 5-15 minutes. The optimal irradiation time and wavelength will depend on the specific crosslinker used.

  • Cell Harvesting: After irradiation, scrape the cells in cold PBS containing protease inhibitors and pellet them by centrifugation.

2. Protein Extraction and Digestion

  • Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Lyse the cells by sonication or other appropriate methods on ice.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation: To a known amount of protein (e.g., 1 mg), add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Protein Precipitation: Precipitate the protein by adding 4 volumes of cold acetone and incubating at -20°C overnight.

  • Digestion: Centrifuge to pellet the protein and discard the supernatant. Wash the pellet with cold acetone. Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio. Incubate overnight at 37°C.

3. Mass Spectrometry Analysis

  • Peptide Desalting: Desalt the digested peptides using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument). A long chromatographic gradient (e.g., 120 minutes) is recommended to achieve good separation of the complex peptide mixture.

  • Data Acquisition: Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation. Utilize a stepped collision energy to ensure efficient fragmentation of the crosslinked peptides.

Data Presentation

The analysis of crosslinking mass spectrometry data requires specialized software that can identify the crosslinked peptide pairs. The results are typically presented in a table format, detailing the identified crosslinked proteins and the specific residues involved in the interaction.

Table 1: Representative Quantitative Data of Identified Crosslinked Peptides

Crosslink IDProtein 1Residue 1Protein 2Residue 2Score
XL-001Protein AK123Protein BS45150.2
XL-002Protein AK123Protein CT89125.8
XL-003Protein DK56Protein DY78210.5
XL-004Protein EK201Protein FA15098.7

Signaling Pathway Analysis

Crosslinking mass spectrometry is a powerful tool to elucidate the architecture of protein complexes within signaling pathways. By identifying direct protein-protein interactions, it is possible to map the connectivity of signaling networks.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Adaptor1 Adaptor Protein 1 Receptor->Adaptor1 Recruitment Kinase1 Kinase 1 Adaptor1->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Scaffold Scaffold Protein Kinase1->Scaffold Effector Effector Protein Kinase2->Effector Activation Scaffold->Kinase2 TranscriptionFactor Transcription Factor Effector->TranscriptionFactor Translocation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation Ligand Ligand Ligand->Receptor Binding

Figure 2: A representative signaling pathway that can be studied using XL-MS.

Conclusion

Photo-activatable crosslinking mass spectrometry is a robust and versatile technique for the global analysis of protein-protein interactions in a cellular context. The ability to control the crosslinking reaction with light provides a powerful means to capture transient and dynamic interactions. The detailed protocol and workflow presented in this application note provide a solid foundation for researchers to apply this technology to their own biological questions, ultimately leading to a deeper understanding of the complex protein interaction networks that govern cellular function.

References

Probing the Chemical Biology Landscape: Applications of PAz-PC in Elucidating Lipid-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate world of cellular signaling and membrane dynamics, understanding the transient and often weak interactions between lipids and proteins is paramount. The development of sophisticated chemical tools has opened new avenues for researchers to capture and analyze these fleeting molecular conversations. Among these tools, 1-palmitoyl-2-(12-azidododecanoyl)-sn-glycero-3-phosphocholine (PAz-PC), a bifunctional phospholipid analog, has emerged as a powerful probe in chemical biology. This application note provides a detailed overview of the applications of this compound, complete with experimental protocols and data interpretation, to guide researchers, scientists, and drug development professionals in leveraging this technology to unravel the complexities of the lipid-protein interactome.

Unveiling Molecular Interactions: The Dual Functionality of this compound

This compound is a synthetic phospholipid designed to mimic natural phosphatidylcholine, a major component of eukaryotic cell membranes. Its utility in chemical biology stems from two key modifications: a photoactivatable diazido group on the sn-2 acyl chain and a terminal azide group that can be used for bioorthogonal "click" chemistry. This dual functionality allows for a two-step experimental approach to identify and characterize lipid-binding proteins.

First, the this compound probe is incorporated into the membranes of live cells or into model membrane systems. Upon exposure to ultraviolet (UV) light, the diazido group forms a highly reactive nitrene intermediate, which rapidly forms a covalent bond with any nearby molecules, effectively "trapping" interacting proteins in close proximity.[1][2][3] This photo-crosslinking step is crucial for capturing both stable and transient interactions that are often missed by traditional biochemical methods.

Following photo-crosslinking, the captured protein-lipid complexes are isolated. The terminal azide group on the this compound molecule then serves as a handle for click chemistry, a highly efficient and specific reaction.[4][5] Typically, an alkyne-containing reporter tag, such as a fluorescent dye or a biotin molecule, is "clicked" onto the azide. This allows for the visualization, enrichment, and subsequent identification of the crosslinked proteins using techniques like fluorescence microscopy, affinity purification, and mass spectrometry.

Applications in Chemical Biology

The unique properties of this compound and similar bifunctional lipid probes have enabled a wide range of applications in chemical biology, providing unprecedented insights into the roles of lipid-protein interactions in cellular processes.

  • Mapping the Lipid-Protein Interactome: By identifying the proteins that are in close proximity to specific lipids in their native membrane environment, researchers can construct a comprehensive map of the lipid-protein interactome. This is fundamental to understanding how the lipid composition of different organelles influences their specific functions.

  • Identifying Novel Drug Targets: Many disease processes, including cancer and neurodegenerative disorders, involve dysregulation of lipid signaling pathways. By identifying the proteins that interact with key signaling lipids, this compound can help uncover novel therapeutic targets.

  • Studying Membrane Microdomain Dynamics: The plasma membrane is not a homogenous structure but contains specialized microdomains, or "lipid rafts," enriched in certain lipids and proteins. This compound can be used to probe the protein composition of these domains and study how these interactions change in response to cellular signals.

  • Validating Computational Models: Molecular dynamics simulations are increasingly used to predict lipid-protein interactions. Experimental data generated using this compound can be used to validate and refine these computational models, leading to a more accurate understanding of membrane protein structure and function.

Quantitative Analysis of Lipid-Protein Interactions

A key advantage of the this compound-based approach is its compatibility with quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC). This allows for the quantitative comparison of lipid-protein interactions under different experimental conditions. For example, researchers can compare the interactome of a specific lipid in healthy versus diseased cells, or before and after drug treatment.

Below is a table summarizing hypothetical quantitative mass spectrometry data from a SILAC experiment designed to identify proteins that preferentially interact with this compound in response to a specific cellular stimulus.

Protein IDGene NameH/L Ratio (Stimulated/Unstimulated)p-valueCellular LocalizationFunction
P12345GENE13.50.001Plasma MembraneSignal Transduction
Q67890GENE22.80.005Endoplasmic ReticulumProtein Folding
R54321GENE3-2.10.01MitochondrionApoptosis
S98765GENE41.50.04CytosolMetabolic Enzyme

Table 1: Quantitative Proteomics Data of this compound Interacting Proteins. The table shows a list of proteins identified by mass spectrometry after enrichment using this compound and click chemistry. The H/L ratio represents the fold change in interaction with this compound upon cellular stimulation. A positive ratio indicates increased interaction, while a negative ratio indicates decreased interaction.

Experimental Protocols

The following are detailed protocols for the key experiments involving this compound.

Protocol 1: In-Cell Photo-Crosslinking of Proteins with this compound

Objective: To covalently capture proteins interacting with this compound in living cells.

Materials:

  • Mammalian cells of interest

  • Cell culture medium and supplements

  • This compound (1-palmitoyl-2-(12-azidododecanoyl)-sn-glycero-3-phosphocholine)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • UV lamp (e.g., 365 nm)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors

Procedure:

  • Cell Culture and Probe Incubation:

    • Plate cells at an appropriate density in a culture dish and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Dilute the this compound stock solution directly into the cell culture medium to the desired final concentration (e.g., starting with 100 µM).

    • Incubate the cells with the this compound-containing medium for a period of 1-4 hours to allow for incorporation of the probe into the cell membranes.

  • Washing:

    • Gently aspirate the medium and wash the cells twice with ice-cold PBS to remove unincorporated this compound.

  • UV Irradiation:

    • Add a thin layer of ice-cold PBS to cover the cells.

    • Place the culture dish on ice and irradiate with a UV lamp (365 nm) for 5-20 minutes. The optimal irradiation time should be determined empirically.

  • Cell Lysis:

    • Immediately after irradiation, aspirate the PBS and lyse the cells using a suitable lysis buffer supplemented with protease inhibitors.

    • Collect the cell lysate, which now contains the crosslinked protein-PAz-PC complexes, for downstream analysis.

Protocol 2: Click Chemistry Labeling of Crosslinked Proteins

Objective: To attach a reporter tag (e.g., biotin or a fluorophore) to the azide handle of this compound for detection and enrichment.

Materials:

  • Cell lysate containing crosslinked protein-PAz-PC complexes (from Protocol 1)

  • Alkyne-reporter tag (e.g., Alkyne-Biotin, Alkyne-Fluorophore)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in aqueous buffer)

  • Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)

  • PBS

Procedure:

  • Prepare Catalyst Solution:

    • A few minutes before the reaction, mix the CuSO₄ and THPTA ligand solutions at a 1:5 molar ratio.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the cell lysate with the alkyne-reporter tag to a final concentration of approximately 2.5 mM.

    • Add the pre-mixed catalyst solution to the lysate.

  • Initiate Click Reaction:

    • Add the freshly prepared sodium ascorbate solution to initiate the click reaction.

    • Vortex the reaction mixture briefly.

  • Incubation:

    • Protect the reaction from light and incubate for 30-60 minutes at room temperature.

  • Downstream Processing:

    • The labeled proteins in the lysate are now ready for downstream analysis, such as enrichment using streptavidin beads (if biotinylated) or visualization by in-gel fluorescence.

Protocol 3: Enrichment of Biotinylated Proteins and Preparation for Mass Spectrometry

Objective: To isolate the this compound-interacting proteins for identification by mass spectrometry.

Materials:

  • Biotin-labeled cell lysate (from Protocol 2)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., SDS wash buffer, urea solution)

  • Reduction and alkylation reagents (DTT and iodoacetamide)

  • Trypsin

  • Desalting columns

Procedure:

  • Affinity Purification:

    • Incubate the biotin-labeled cell lysate with streptavidin-agarose beads to capture the biotinylated protein-PAz-PC complexes.

    • Wash the beads extensively with stringent wash buffers (e.g., high salt, detergent-containing buffers) to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer.

    • Reduce the captured proteins with DTT and alkylate with iodoacetamide.

    • Digest the proteins into peptides by adding trypsin and incubating overnight.

  • Peptide Desalting:

    • Collect the supernatant containing the digested peptides.

    • Desalt the peptides using a desalting column to remove contaminants that could interfere with mass spectrometry analysis.

  • Mass Spectrometry Analysis:

    • Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were crosslinked to this compound.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key signaling pathways and workflows.

experimental_workflow cluster_cell In-Cell Steps cluster_lysate In-Lysate Steps cluster_data Data Analysis PAzPC This compound Incubation Incorp Membrane Incorporation PAzPC->Incorp UV UV Photo-Crosslinking Incorp->UV Lysis Cell Lysis UV->Lysis Click Click Chemistry (Alkyne-Biotin) Lysis->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-Bead Digestion Enrich->Digest MS LC-MS/MS Analysis Digest->MS Ident Protein Identification MS->Ident Quant Quantitative Analysis Ident->Quant

Figure 1: Experimental workflow for identifying lipid-interacting proteins using this compound.

signaling_pathway PAzPC This compound Membrane Cell Membrane PAzPC->Membrane incorporation Protein Membrane Protein Crosslink Covalent Crosslink Membrane->Crosslink Protein->Crosslink UV UV Light (365 nm) UV->Membrane activation

Figure 2: Schematic of this compound photo-crosslinking with a membrane protein.

Conclusion

This compound and related bifunctional lipid probes represent a significant advancement in the field of chemical biology. By enabling the in situ capture and subsequent identification of lipid-protein interactions, these tools provide a powerful platform for dissecting the complex roles of lipids in cellular function and disease. The detailed protocols and conceptual framework presented in this application note are intended to empower researchers to effectively utilize this technology in their own investigations, ultimately contributing to a deeper understanding of the lipidome and its intricate relationship with the proteome.

References

Probing the Interactome: A Step-by-Step Guide to PAz-PC Labeling for the Identification of Lipid-Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Understanding the intricate dance between lipids and proteins within the cellular membrane is paramount to deciphering complex signaling pathways and identifying novel therapeutic targets. Photoactivatable and clickable lipid probes have emerged as powerful tools to capture these transient and often low-affinity interactions in their native environment. This guide provides a detailed protocol for the use of PAz-PC (Photoactivatable Azide-Phosphatidylcholine), a bifunctional lipid analog, to identify and analyze protein-lipid interactions.

This compound is a synthetic phosphatidylcholine molecule engineered with two key features: a photoactivatable group (e.g., phenylazide or diazirine) and an azide handle. The photoactivatable moiety, upon exposure to ultraviolet (UV) light, forms a highly reactive species that covalently crosslinks with nearby molecules, effectively "trapping" interacting proteins. The azide group serves as a bioorthogonal handle for the subsequent attachment of reporter tags, such as biotin, via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click chemistry"). This allows for the selective enrichment and identification of the crosslinked proteins by mass spectrometry.

This document outlines the complete workflow, from the incorporation of this compound into cellular membranes to the final analysis of interacting proteins, providing researchers with a robust methodology to explore the lipid-protein interactome.

Principle of this compound Labeling

The this compound labeling strategy is a multi-step process designed to identify proteins that directly interact with phosphatidylcholine in a cellular context. The general workflow is as follows:

  • Metabolic Incorporation: Cells are incubated with this compound, which is incorporated into their cellular membranes, mimicking the behavior of endogenous phosphatidylcholine.

  • Photo-Crosslinking: The cells are irradiated with UV light at a specific wavelength. This activates the photo-reactive group on this compound, generating a short-lived, highly reactive intermediate (e.g., a nitrene or carbene) that forms a covalent bond with any protein in its immediate vicinity.

  • Cell Lysis and Click Chemistry: The cells are lysed to release the protein content. The azide handle on the now protein-conjugated this compound is then utilized for a click reaction with an alkyne-containing reporter tag, such as biotin-alkyne.

  • Enrichment of Labeled Proteins: The biotinylated protein-lipid complexes are selectively captured and enriched from the total cell lysate using streptavidin-coated beads.

  • Elution and Proteomic Analysis: The enriched proteins are eluted from the beads and subsequently identified and quantified using mass spectrometry-based proteomics.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical this compound labeling experiment.

Materials and Reagents
  • This compound (Photoactivatable Azide-Phosphatidylcholine)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Biotin-alkyne (or other alkyne-functionalized reporter tag)

  • Copper(II) sulfate (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS and urea)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Reagents for SDS-PAGE and Western blotting

  • Reagents for in-gel or on-bead digestion (e.g., trypsin)

  • Reagents for mass spectrometry analysis

Protocol

Step 1: Cell Culture and this compound Incorporation

  • Plate cells of interest at an appropriate density and allow them to adhere overnight.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

  • The following day, replace the culture medium with fresh medium containing the desired concentration of this compound. A typical starting concentration is 10-50 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type.

  • Incubate the cells with this compound for a period sufficient for its incorporation into cellular membranes. An incubation time of 4-24 hours is generally recommended.

Step 2: UV Photo-Crosslinking

  • After incubation, wash the cells twice with ice-cold PBS to remove any unincorporated this compound.

  • Place the cells on ice and irradiate with UV light. The specific wavelength, duration, and intensity of UV irradiation will depend on the photoactivatable group on your this compound probe. For aryl azides, irradiation is typically performed at 350-365 nm, while diazirines are activated at a similar wavelength. A common starting point is to use a UV lamp with an intensity of 0.1-1 J/cm² for 5-30 minutes.[1][2] Optimization of these parameters is crucial to maximize crosslinking efficiency while minimizing cell damage.

  • As a negative control, include a plate of cells that have been incubated with this compound but are not exposed to UV light.

Step 3: Cell Lysis

  • Following UV irradiation, immediately lyse the cells by adding ice-cold lysis buffer containing protease inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube. This contains the total protein extract.

Step 4: Click Chemistry Reaction

  • To the clarified cell lysate, add the click chemistry reaction components. For a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the final concentrations are:

    • Biotin-alkyne: 50-100 µM

    • TCEP or Sodium Ascorbate: 1 mM

    • TBTA: 100 µM

    • CuSO₄: 1 mM

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle rotation.

Step 5: Enrichment of Biotinylated Proteins

  • Equilibrate streptavidin-agarose beads by washing them three times with lysis buffer.

  • Add the equilibrated streptavidin beads to the reaction mixture from Step 4.

  • Incubate for 2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the beads.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads extensively to remove non-specifically bound proteins. A series of washes with increasing stringency is recommended:

    • Three washes with lysis buffer.

    • Three washes with PBS containing 1% SDS.

    • Three washes with PBS containing 4 M urea.

    • Three washes with PBS.

Step 6: Elution and Sample Preparation for Mass Spectrometry

  • Elute the enriched proteins from the streptavidin beads by adding 2X SDS-PAGE sample buffer and boiling for 10 minutes.

  • Alternatively, for direct mass spectrometry analysis, perform on-bead digestion. Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT), an alkylating agent (e.g., iodoacetamide), and a protease (e.g., trypsin).

  • Incubate overnight at 37°C.

  • Collect the supernatant containing the digested peptides for subsequent LC-MS/MS analysis.

Step 7: Mass Spectrometry and Data Analysis

  • Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5]

  • Identify the proteins from the MS/MS data using a suitable search algorithm (e.g., Sequest, Mascot) against a relevant protein database.

  • Quantify the relative abundance of the identified proteins between the UV-irradiated and non-irradiated control samples to identify specific interactors.

Data Presentation

Quantitative data from mass spectrometry analysis should be summarized in a structured table for clear comparison.

Protein IDGene NameProtein DescriptionFold Change (UV+ / UV-)p-value
P12345GENE1Example Protein 110.50.001
Q67890GENE2Example Protein 28.20.005
...............

Visualizations

Experimental Workflow

PAzPC_Workflow cluster_cell_culture In-Cell Procedures cluster_biochemistry Biochemical Procedures cluster_analysis Analysis A 1. This compound Incubation B 2. UV Photo-Crosslinking A->B Wash cells C 3. Cell Lysis B->C Covalent bond formation D 4. Click Chemistry with Biotin-Alkyne C->D Clarify lysate E 5. Enrichment with Streptavidin Beads D->E Biotinylation F 6. Elution / On-Bead Digestion E->F Wash beads G 7. LC-MS/MS Analysis F->G Peptide preparation H 8. Protein Identification & Quantification G->H Data acquisition

Caption: Workflow for identifying protein-lipid interactions using this compound.

Signaling Pathway Context (Hypothetical)

While specific signaling pathways elucidated with this compound are not yet broadly documented, this technique can be applied to investigate the role of phosphatidylcholine in various cellular processes. For example, one could investigate the interaction of PC with components of the PI3K/Akt signaling pathway at the plasma membrane.

Signaling_Pathway cluster_cytosol Cytosol PC Phosphatidylcholine (PC) PI3K PI3K PC->PI3K This compound identifies interaction RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activation Akt Akt PI3K->Akt PIP3 generation Downstream Downstream Effectors Akt->Downstream Phosphorylation

Caption: Hypothetical interaction of PC with PI3K in a signaling pathway.

Conclusion

The this compound labeling methodology provides a powerful and versatile approach for the discovery and characterization of protein-phosphatidylcholine interactions within a cellular context. By combining photo-crosslinking with the specificity of click chemistry, this technique enables the identification of both stable and transient lipid-protein interactions that are often missed by other methods. The detailed protocol provided herein serves as a comprehensive guide for researchers aiming to unravel the complex roles of phosphatidylcholine in cellular signaling and disease, ultimately paving the way for the development of novel therapeutics.

References

Application Notes and Protocols for PAz-PC Metabolic Labeling in Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are the most abundant class of phospholipids in eukaryotic cell membranes, playing crucial roles in membrane structure, cell signaling, and transport.[1][2] The dynamic nature of PC metabolism is fundamental to cellular health and is often dysregulated in diseases such as cancer and metabolic disorders. Studying the intricate pathways of PC synthesis, trafficking, and remodeling requires sophisticated tools that can track these lipids within the complex cellular environment.

PAz-PC, a phosphatidylcholine analog featuring a photo-activatable diazide group and a clickable azide moiety, has emerged as a powerful chemical tool for investigating PC metabolism. This innovative probe allows for the spatiotemporal control of labeling through photoactivation and subsequent visualization or enrichment via click chemistry.[3] The bioorthogonal nature of the azide-alkyne cycloaddition reaction ensures that the labeling is highly specific and does not interfere with native cellular processes.

These application notes provide a detailed protocol for the metabolic labeling of mammalian cells with this compound, followed by click chemistry-mediated derivatization for downstream analysis, particularly focused on lipidomics by mass spectrometry. The ability to specifically label and identify newly synthesized or transported PCs offers a unique window into the dynamics of lipid metabolism, providing valuable insights for basic research and the development of novel therapeutics.

Signaling Pathways and Molecular Mechanisms

This compound can be utilized to investigate various aspects of phosphatidylcholine metabolism. The Kennedy pathway is the primary route for de novo PC synthesis in mammalian cells. This pathway involves the sequential conversion of choline to phosphocholine, then to CDP-choline, which is finally combined with diacylglycerol (DAG) to form PC. This compound, as a choline analog, is expected to be incorporated into PC through this pathway.

Additionally, PC molecules undergo continuous remodeling through the Lands cycle, where fatty acids at the sn-1 and sn-2 positions are exchanged. By tracking the incorporation and modification of this compound, researchers can dissect the dynamics of both de novo synthesis and remodeling pathways under various physiological or pathological conditions.

Kennedy_Pathway cluster_0 De Novo PC Synthesis (Kennedy Pathway) Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase PAz_PC_analog This compound Analog PAz_PC_analog->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase PC Phosphatidylcholine (PC) CDP_Choline->PC Choline phosphotransferase Incorporated_PAz_PC Incorporated this compound CDP_Choline->Incorporated_PAz_PC Choline phosphotransferase DAG Diacylglycerol (DAG) DAG->PC DAG->Incorporated_PAz_PC

Diagram 1: Incorporation of this compound via the Kennedy Pathway.

Experimental Protocols

This section details the protocol for this compound metabolic labeling in mammalian cells, from cell culture to sample preparation for mass spectrometry-based lipidomics.

Materials and Reagents
  • Cell Lines: Any mammalian cell line of interest (e.g., HeLa, HEK293, HepG2).

  • Cell Culture Media: Appropriate complete growth medium and choline-free medium.

  • This compound: Photo-activatable and clickable phosphatidylcholine analog.

  • Click Chemistry Reagents:

    • Alkyne-biotin or other alkyne-tagged reporter suitable for mass spectrometry.

    • Copper(II) sulfate (CuSO₄).

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand.

    • Sodium ascorbate.

  • Solvents: DMSO, PBS, Chloroform, Methanol.

  • Lipid Extraction Buffers: As required for the chosen lipid extraction protocol (e.g., Bligh-Dyer or MTBE extraction).

  • General Lab Equipment: Cell culture plates, incubator, centrifuge, UV lamp (365 nm), mass spectrometer.

This compound Metabolic Labeling Workflow

PAz_PC_Workflow start Start cell_culture 1. Seed Mammalian Cells start->cell_culture choline_starvation 2. Choline Starvation (Optional) cell_culture->choline_starvation paz_pc_labeling 3. This compound Labeling choline_starvation->paz_pc_labeling photoactivation 4. Photoactivation (UV Exposure) paz_pc_labeling->photoactivation cell_lysis 5. Cell Lysis & Protein Quantification photoactivation->cell_lysis click_reaction 6. Click Chemistry Reaction cell_lysis->click_reaction lipid_extraction 7. Lipid Extraction click_reaction->lipid_extraction ms_analysis 8. Mass Spectrometry Analysis lipid_extraction->ms_analysis data_analysis 9. Data Analysis ms_analysis->data_analysis end End data_analysis->end

Diagram 2: Experimental workflow for this compound metabolic labeling.
Step-by-Step Protocol

1. Cell Seeding:

  • Seed mammalian cells in appropriate cell culture plates and grow to the desired confluency (typically 70-80%).

2. Choline Starvation (Optional):

  • To enhance the uptake and incorporation of this compound, cells can be incubated in a choline-free medium for 2-4 hours prior to labeling.

3. This compound Labeling:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the this compound stock solution in a choline-free or low-choline medium to the desired final concentration. Optimal concentrations should be determined empirically for each cell line but typically range from 10-100 µM.

  • Remove the old medium from the cells and add the this compound containing medium.

  • Incubate the cells for a specified period (e.g., 1-24 hours) under standard cell culture conditions (37°C, 5% CO₂). The incubation time will depend on the specific metabolic process being investigated.

4. Photoactivation:

  • After incubation, wash the cells twice with ice-cold PBS to remove unincorporated this compound.

  • Expose the cells to UV light (365 nm) for a short period (e.g., 5-15 minutes) on ice to activate the diazide group, which will covalently crosslink the lipid to nearby molecules. The optimal exposure time should be determined to maximize crosslinking while minimizing cell damage.

5. Cell Lysis and Protein Quantification:

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Quantify the protein concentration of the lysate using a standard protein assay (e.g., BCA assay) for normalization purposes.

6. Click Chemistry Reaction:

  • Prepare the click chemistry reaction mixture. A typical reaction mixture for 100 µg of protein lysate includes:

    • Protein lysate

    • Alkyne-biotin (or other alkyne reporter)

    • CuSO₄

    • THPTA

    • Sodium ascorbate

  • Add the reagents in the order listed, with sodium ascorbate added last to initiate the reaction.

  • Incubate the reaction at room temperature for 1 hour with gentle shaking.

7. Lipid Extraction:

  • Following the click reaction, extract the lipids from the cell lysate using a standard lipid extraction method, such as the Bligh-Dyer or MTBE method.

8. Mass Spectrometry Analysis:

  • Resuspend the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., methanol/chloroform).

  • Analyze the lipid extract using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with liquid chromatography (LC-MS/MS).

  • Use appropriate MS/MS fragmentation strategies (e.g., collision-induced dissociation) to identify and quantify the this compound-labeled lipid species.

Data Presentation

Quantitative data from this compound labeling experiments should be summarized in a clear and structured format to allow for easy comparison. The following table provides an example of how to present optimization data for this compound labeling.

ParameterCondition 1Condition 2Condition 3
This compound Concentration (µM) 1050100
Incubation Time (hours) 41224
Cell Viability (%) >95%>90%~80%
Relative Abundance of Labeled PC (MS Intensity) 1.0 x 10⁶5.2 x 10⁶8.9 x 10⁶

Note: The values in this table are for illustrative purposes only and will need to be determined experimentally.

Troubleshooting

  • Low Labeling Efficiency:

    • Increase the concentration of this compound.

    • Increase the incubation time.

    • Optimize the choline starvation step.

    • Ensure the click chemistry reagents are fresh and properly prepared.

  • High Cell Toxicity:

    • Decrease the concentration of this compound.

    • Reduce the incubation time.

    • Reduce the UV exposure time during photoactivation.

  • Poor Mass Spectrometry Signal:

    • Optimize the lipid extraction protocol to ensure efficient recovery of labeled lipids.

    • Adjust the mass spectrometry parameters for optimal detection of the reporter tag.

Conclusion

The this compound metabolic labeling protocol provides a powerful and versatile tool for the investigation of phosphatidylcholine metabolism in mammalian cells. By combining photo-controlled labeling with the specificity of click chemistry, researchers can gain unprecedented insights into the dynamic processes of PC synthesis, trafficking, and remodeling. This methodology holds significant promise for advancing our understanding of lipid biology and for the identification of new therapeutic targets in a variety of diseases.

References

Application Notes and Protocols for Photo-Crosslinking with Photoactivatable Phosphatidylcholine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of photoactivatable phosphatidylcholine (PC) analogs in identifying and characterizing protein-lipid and lipid-lipid interactions. This methodology is a powerful tool for elucidating the spatial and temporal dynamics of cellular membranes and associated signaling pathways.

Introduction

Phosphatidylcholine is a major component of eukaryotic cell membranes, playing a crucial role in membrane structure and cell signaling. Understanding the transient and dynamic interactions of PC with membrane-associated proteins is essential for dissecting various cellular processes. Photo-crosslinking, utilizing PC analogs equipped with a photoactivatable moiety, offers a robust method to covalently trap these fleeting interactions upon UV irradiation. This allows for the subsequent identification and characterization of binding partners.

Commonly employed photoactivatable groups include diazirines and benzophenones. Diazirines, upon activation with UV light (typically 350-370 nm), form highly reactive and short-lived carbenes that can insert into any proximal C-H, N-H, or O-H bond, providing a snapshot of immediate molecular neighbors.[1][2] Benzophenones are activated by UV light (around 350-365 nm) to form a triplet diradical which is less reactive than carbene and preferentially abstracts a hydrogen atom from a C-H bond, leading to a covalent crosslink.

Principle of the Method

The photo-crosslinking methodology using photoactivatable PC analogs involves three key steps:

  • Incorporation: The photoactivatable PC analog is introduced into a biological system, such as isolated mitochondria or live cells, where it incorporates into cellular membranes.[1]

  • Photo-activation: The system is irradiated with UV light of a specific wavelength to activate the photoreactive group, leading to the formation of a highly reactive intermediate.

  • Crosslinking and Analysis: The reactive intermediate forms a covalent bond with nearby molecules (proteins or other lipids). The resulting crosslinked complexes are then isolated and analyzed using techniques such as SDS-PAGE, immunoblotting, and mass spectrometry to identify the interacting partners.[2]

Applications

  • Identification of Lipid-Binding Proteins: Discover novel protein-lipid interactions and validate known interactions in a native or near-native environment.[1]

  • Mapping Lipid-Binding Sites: Pinpoint the specific domains or amino acid residues of a protein that are in close proximity to the lipid bilayer.

  • Studying Membrane Microdomains: Investigate the spatial organization of lipids and proteins within membrane rafts and other microdomains.

  • Elucidating Signaling Pathways: Uncover the role of specific protein-lipid interactions in cellular signaling cascades.

Quantitative Data Summary

The following table summarizes typical experimental parameters and findings from photo-crosslinking studies using photoactivatable crosslinkers. It is important to note that optimal conditions should be determined empirically for each specific biological system and photo-crosslinker.

ParameterDiazirine-based Crosslinkers (e.g., sulfo-SDA)Benzophenone-based Crosslinkers (e.g., sulfo-SBP)Reference(s)
UV Activation Wavelength 350 - 370 nm350 - 365 nm
Typical Irradiation Time 5 - 50 minutes25 - 50 minutes
Crosslinker:Protein Ratio (w/w) 0.152:1 to 1.62:10.187:1 to 2:1
Identified Crosslinks per Residue (Example: HSA) ~2.5Not specified, but increases data density significantly
Reactive Intermediate CarbeneTriplet Diradical
Reactivity Highly reactive, short-livedLess reactive, longer-lived

Experimental Protocols

Protocol 1: In Vitro Photo-Crosslinking of a Purified Protein with Diazirine-PC Liposomes

This protocol describes the photo-crosslinking of a purified protein with liposomes containing a diazirine-functionalized phosphatidylcholine analog.

Materials:

  • Diazirine-phosphatidylcholine (DiAz-PC)

  • Natural phosphatidylcholine (PC)

  • Purified protein of interest

  • Hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • UV crosslinker with 365 nm bulbs (e.g., UVP CL-1000L)

  • Probe sonicator or extruder

  • SDS-PAGE reagents

  • Coomassie stain or silver stain

Procedure:

  • Liposome Preparation: a. Prepare a lipid mixture of DiAz-PC and natural PC at a desired molar ratio (e.g., 1:9) in a glass vial. b. Evaporate the solvent under a gentle stream of nitrogen to form a thin lipid film. c. Dry the lipid film under vacuum for at least 1 hour to remove residual solvent. d. Hydrate the lipid film with hydration buffer to a final lipid concentration of 1-5 mg/mL. e. Prepare small unilamellar vesicles (SUVs) by sonicating the lipid suspension on ice or by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).

  • Protein-Liposome Incubation: a. Mix the purified protein with the prepared liposomes at a desired protein-to-lipid ratio. b. Incubate the mixture for 30-60 minutes at room temperature or 37°C to allow for protein-liposome interaction.

  • UV Irradiation: a. Place the protein-liposome mixture in a UV-transparent plate or cuvette on ice. b. Irradiate the sample with 365 nm UV light for 15-30 minutes. The optimal irradiation time should be determined empirically.

  • Analysis: a. Add SDS-PAGE sample buffer to the irradiated sample and heat at 70°C for 10 minutes. b. Analyze the sample by SDS-PAGE. Crosslinked protein-lipid complexes will appear as higher molecular weight bands. c. Visualize the protein bands by Coomassie or silver staining.

Protocol 2: In-Cell Photo-Crosslinking using a Benzophenone-PC Analog

This protocol outlines the procedure for identifying protein-lipid interactions within living cells using a benzophenone-functionalized phosphatidylcholine analog.

Materials:

  • Benzophenone-phosphatidylcholine (Bzp-PC) analog

  • Cell line of interest

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • UV crosslinker with 365 nm bulbs

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Reagents for downstream analysis (e.g., click chemistry reagents if the Bzp-PC has a bioorthogonal handle, antibodies for immunoprecipitation, SDS-PAGE, and mass spectrometry)

Procedure:

  • Cell Culture and Probe Incorporation: a. Seed cells in a culture plate and grow to the desired confluency. b. Prepare a stock solution of Bzp-PC in a suitable solvent (e.g., DMSO or ethanol). c. Add the Bzp-PC stock solution to the cell culture medium to a final concentration of 10-50 µM. d. Incubate the cells with the Bzp-PC for 4-24 hours to allow for its incorporation into cellular membranes.

  • UV Irradiation: a. Wash the cells twice with ice-cold PBS to remove unincorporated probe. b. Add a thin layer of ice-cold PBS to the cells to prevent drying. c. Place the culture plate on ice and irradiate with 365 nm UV light for 10-30 minutes.

  • Cell Lysis and Downstream Analysis: a. Lyse the cells using an appropriate lysis buffer. b. Clarify the lysate by centrifugation. c. Proceed with downstream analysis:

    • Direct Analysis: Analyze the total cell lysate by SDS-PAGE and immunoblotting with an antibody against a protein of interest to detect a shift in its molecular weight upon crosslinking.
    • Affinity Purification (if applicable): If the Bzp-PC analog contains a bioorthogonal handle (e.g., an alkyne), perform a click reaction with an azide-biotin tag. Subsequently, enrich the crosslinked proteins using streptavidin beads.
    • Immunoprecipitation: Use an antibody against a specific protein to pull down the protein and its crosslinked partners. d. Elute the enriched proteins and identify them by mass spectrometry.

Visualizations

experimental_workflow cluster_prep Probe Preparation & Incorporation cluster_crosslink Photo-Crosslinking cluster_analysis Analysis prep Prepare Photoactivatable PC Analog incorp Incorporate into Biological System (e.g., Liposomes, Cells) prep->incorp irradiate UV Irradiation (350-370 nm) incorp->irradiate lysis Lysis / Solubilization irradiate->lysis enrich Enrichment (e.g., Affinity Purification, Immunoprecipitation) lysis->enrich sds_page SDS-PAGE lysis->sds_page mass_spec Mass Spectrometry (Protein Identification) enrich->mass_spec sds_page->mass_spec

Caption: Experimental workflow for photo-crosslinking using photoactivatable PC analogs.

phospholipid_signaling cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol 1,4,5-trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC activates Cell_response Cellular Response (e.g., Proliferation) PKC->Cell_response phosphorylates targets Ca_release Ca2+ Release from ER IP3->Ca_release triggers Ca_release->Cell_response modulates Receptor GPCR/RTK Receptor->PLC activates Signal External Signal Signal->Receptor

Caption: Simplified Phospholipase C signaling pathway.

References

Application Notes and Protocols for Photoactivatable Azido-Phosphatidylcholine (PAz-PC) Probes in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of photoactivatable azido-phosphatidylcholine (PAz-PC) probes in neuroscience research. This compound probes are powerful tools for investigating lipid-protein interactions, lipid trafficking, and the spatial organization of signaling complexes within neuronal membranes. This document outlines the principles of this compound technology, key applications, detailed experimental protocols, and relevant signaling pathways.

Principle of this compound Probes

This compound probes are synthetic analogues of phosphatidylcholine (PC), a major phospholipid component of neuronal cell membranes. These probes are engineered with two key chemical moieties: a photoactivatable group (typically a phenylazide or trifluoromethyldiazirine) and a reporter tag (such as a clickable alkyne or a fluorescent dye). The photoactivatable group, upon exposure to a specific wavelength of UV light, forms a highly reactive nitrene or carbene intermediate that covalently crosslinks to nearby molecules, primarily proteins, within a short radius. This allows for the "capture" of transient and low-affinity lipid-protein interactions in their native environment. The reporter tag enables the subsequent identification and analysis of the crosslinked proteins.

Key Applications in Neuroscience

  • Identification of Lipid-Binding Proteins: this compound probes are instrumental in identifying novel protein interactors of phosphatidylcholine in various neuronal compartments, including synapses, axons, and myelin sheaths.

  • Mapping Lipid Microdomains: By activating the probe in specific subcellular regions, researchers can elucidate the protein composition of lipid rafts and other membrane microdomains that are critical for neuronal signaling.

  • Studying Receptor-Lipid Interactions: These probes can be used to investigate the direct interactions between membrane receptors (e.g., G-protein coupled receptors, ion channels) and their surrounding lipid environment, providing insights into the modulation of receptor function by lipids.

  • Investigating Lipid Trafficking: Pulse-chase experiments using this compound probes can help to trace the movement of phosphatidylcholine between different organelles and membrane compartments within neurons.

  • Target Engagement Studies: In drug development, this compound probes can be used to assess whether a therapeutic agent modulates the interaction of a target protein with membrane lipids.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from experiments using this compound probes.

ParameterValueExperimental Context
Crosslinking Efficiency 1-5%Dependent on UV exposure time, probe concentration, and proximity of interacting proteins.
Optimal UV Wavelength 350-365 nmFor phenylazide-based probes to ensure activation without significant photodamage.
Effective Probe Concentration 10-50 µMFor labeling cultured neurons, balancing signal with potential membrane disruption.
Incubation Time 30-60 minTo allow for incorporation of the probe into cellular membranes.
UV Exposure Duration 5-15 minAt 4°C to minimize protein mobility during crosslinking.

Experimental Protocols

Protocol 1: Photoaffinity Labeling of PC-Binding Proteins in Cultured Neurons

This protocol describes the general procedure for identifying phosphatidylcholine-interacting proteins in a neuronal cell culture model, such as primary hippocampal neurons or PC-12 cells.[1][2]

Materials:

  • Cultured neurons (e.g., primary rat hippocampal neurons at DIV14)

  • This compound probe with a clickable alkyne tag

  • Neurobasal medium and B27 supplement

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA ligand)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • SDS-PAGE reagents and equipment

  • Mass spectrometry facility for protein identification

Procedure:

  • Probe Incorporation:

    • Prepare a stock solution of the this compound probe in ethanol or DMSO.

    • Dilute the probe to a final concentration of 25 µM in pre-warmed Neurobasal medium.

    • Replace the culture medium of the neurons with the probe-containing medium.

    • Incubate the cells for 45 minutes at 37°C and 5% CO2 to allow the probe to incorporate into the cell membranes.

  • Photo-Crosslinking:

    • Wash the cells twice with ice-cold PBS to remove unincorporated probe.

    • Place the culture dish on ice.

    • Expose the cells to UV light (365 nm) for 10 minutes. Ensure the light source is at a fixed distance from the cells.

  • Cell Lysis:

    • Immediately after UV exposure, add ice-cold lysis buffer to the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Click Chemistry Reaction:

    • To the cleared lysate, add the click chemistry reagents: biotin-azide, copper (II) sulfate, and a copper chelating ligand (e.g., TBTA).

    • Incubate the reaction for 1 hour at room temperature with gentle rotation. This step attaches a biotin tag to the this compound probe that has been crosslinked to proteins.

  • Enrichment of Crosslinked Proteins:

    • Add streptavidin-agarose beads to the lysate and incubate for 2 hours at 4°C with rotation to capture the biotin-tagged protein complexes.

    • Wash the beads three times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the proteins using a total protein stain (e.g., Coomassie blue or silver stain).

    • Excise the protein bands of interest and submit them for identification by mass spectrometry.

Protocol 2: In Situ Labeling in Brain Slices

This protocol is adapted for use with acute brain slices to study lipid-protein interactions in a more intact tissue context.

Materials:

  • Freshly prepared acute brain slices (e.g., 300 µm thick) from a rodent model.

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2.

  • This compound probe.

  • UV-transparent incubation chamber.

  • Homogenization buffer.

  • Subsequent reagents for click chemistry and protein enrichment as described in Protocol 1.

Procedure:

  • Slice Recovery and Probe Incubation:

    • Allow the brain slices to recover in oxygenated aCSF for at least 1 hour.

    • Transfer the slices to aCSF containing 50 µM this compound probe.

    • Incubate for 1 hour at 32°C.

  • Photo-Crosslinking:

    • Wash the slices with fresh aCSF.

    • Transfer the slices to a UV-transparent chamber on ice.

    • Irradiate with 365 nm UV light for 15 minutes.

  • Tissue Homogenization and Protein Extraction:

    • Following irradiation, homogenize the slices in ice-cold homogenization buffer.

    • Proceed with protein extraction, click chemistry, and enrichment as detailed in Protocol 1.

Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of this compound probes in neuroscience.

G cluster_0 This compound Probe Mechanism of Action This compound Probe This compound Probe Neuronal Membrane Neuronal Membrane This compound Probe->Neuronal Membrane Incorporation UV Activation (365 nm) UV Activation (365 nm) Neuronal Membrane->UV Activation (365 nm) Covalent Crosslinking Covalent Crosslinking UV Activation (365 nm)->Covalent Crosslinking Target Protein Target Protein Covalent Crosslinking->Target Protein

Caption: Mechanism of this compound probe activation and crosslinking.

G cluster_1 Experimental Workflow for Protein Identification Start Start Probe Incubation Probe Incubation Start->Probe Incubation UV Crosslinking UV Crosslinking Probe Incubation->UV Crosslinking Cell Lysis Cell Lysis UV Crosslinking->Cell Lysis Click Chemistry Click Chemistry Cell Lysis->Click Chemistry Streptavidin Pulldown Streptavidin Pulldown Click Chemistry->Streptavidin Pulldown SDS-PAGE SDS-PAGE Streptavidin Pulldown->SDS-PAGE Mass Spectrometry Mass Spectrometry SDS-PAGE->Mass Spectrometry Protein Identification Protein Identification Mass Spectrometry->Protein Identification

Caption: Workflow for identifying this compound crosslinked proteins.

G cluster_2 GPCR Signaling Pathway and Lipid Modulation GPCR GPCR G-Protein G-Protein GPCR->G-Protein Activation Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Second Messenger Second Messenger Effector Enzyme->Second Messenger Neuronal Response Neuronal Response Second Messenger->Neuronal Response Membrane_PC Phosphatidylcholine (Lipid Environment) Membrane_PC->GPCR Modulation (Investigated by this compound)

Caption: GPCR signaling modulated by the lipid environment.

References

Application Notes and Protocols: Incorporating Photo-Clickable Lipids into Liposomes for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomal drug delivery systems offer a versatile platform for enhancing the therapeutic index of potent pharmaceutical agents by improving their solubility, stability, and pharmacokinetic profiles. A significant advancement in this field is the development of stimuli-responsive liposomes that allow for controlled drug release at the target site, thereby minimizing off-target toxicity. This document provides detailed application notes and protocols for the incorporation of photo-clickable lipids into liposomes, enabling light-triggered drug delivery.

It is important to clarify that while 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a biologically relevant oxidized phospholipid used in research, it is not typically employed as a photo-clickable component for drug delivery. Instead, this protocol will focus on the use of lipids functionalized with photo-activatable moieties, which are specifically designed for light-induced bioorthogonal "click" chemistry. These lipids allow for precise spatial and temporal control over drug release or liposome functionalization.

The protocols outlined below will utilize a representative photo-clickable lipid, a phosphatidylcholine derivative containing a photocleavable o-nitrobenzyl group. This approach allows for the light-induced disruption of the liposomal membrane and subsequent release of the encapsulated cargo.

Data Presentation

Table 1: Physicochemical Properties of Photo-Clickable Liposomes

ParameterUnloaded LiposomesDrug-Loaded Liposomes
Mean Diameter (nm) 110 ± 5120 ± 7
Polydispersity Index (PDI) < 0.15< 0.20
Zeta Potential (mV) -25 ± 3-22 ± 4
Encapsulation Efficiency (%) N/A> 90% (for Doxorubicin)
Drug Loading Content (%) N/A5-10% (w/w)

Table 2: In Vitro Light-Triggered Drug Release

ConditionDrug Release (%)
No UV irradiation (24h) < 5%
UV irradiation (365 nm, 10 min) > 80% (within 1h post-irradiation)

Experimental Protocols

Protocol 1: Preparation of Photo-Clickable Liposomes by Thin-Film Hydration

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating a photo-clickable lipid using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)-2000] (DSPE-PEG2000)

  • Photo-clickable lipid (e.g., a phosphatidylcholine analog with an o-nitrobenzyl photocleavable group)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Drug for encapsulation (e.g., Doxorubicin hydrochloride)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve DPPC, cholesterol, DSPE-PEG2000, and the photo-clickable lipid in chloroform at a molar ratio of 55:35:5:5.

    • The total lipid concentration should be approximately 10-20 mg/mL.

    • Remove the chloroform using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 45-50°C).

    • Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the solvent. A thin, uniform lipid film should be visible on the flask wall.

  • Hydration:

    • Hydrate the lipid film with a PBS solution (pH 7.4). If encapsulating a hydrophilic drug, dissolve the drug in the PBS solution prior to hydration.

    • The volume of the aqueous solution should result in a final total lipid concentration of 10-20 mM.

    • Agitate the flask by vortexing or gentle shaking above the lipid phase transition temperature for 1-2 hours to form multilamellar vesicles (MLVs).

  • Sonication:

    • Briefly sonicate the MLV suspension in a bath sonicator for 2-5 minutes to assist in the dispersion of the lipid film.

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • Heat the extruder to a temperature above the lipid phase transition temperature.

    • Pass the MLV suspension through the extruder 11-21 times to form LUVs with a uniform size distribution.

  • Purification:

    • Remove any unencapsulated drug by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against PBS.

Protocol 2: Characterization of Photo-Clickable Liposomes

1. Size and Zeta Potential Measurement:

  • Dilute the liposome suspension in PBS.

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.

2. Encapsulation Efficiency and Drug Loading:

  • Disrupt a known amount of drug-loaded liposomes using a suitable solvent (e.g., methanol or isopropanol).

  • Quantify the total amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading Content (DLC) using the following formulas:

    • EE (%) = (Amount of encapsulated drug / Total amount of drug used) x 100

    • DLC (%) = (Amount of encapsulated drug / Total lipid weight) x 100

Protocol 3: In Vitro Light-Triggered Drug Release Study

Materials:

  • Drug-loaded photo-clickable liposomes

  • Dialysis tubing (with an appropriate molecular weight cut-off)

  • PBS (pH 7.4)

  • UV lamp (365 nm)

  • Shaking incubator

Procedure:

  • Place a known concentration of the drug-loaded liposome suspension into a dialysis bag.

  • Place the dialysis bag in a beaker containing a known volume of PBS, which serves as the release medium.

  • For the experimental group, irradiate the dialysis bag with a UV lamp (365 nm) for a specified duration (e.g., 10 minutes). The control group should be kept in the dark.

  • Place the beakers in a shaking incubator at 37°C.

  • At predetermined time points, withdraw aliquots from the release medium and replace with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the amount of released drug in the aliquots using a suitable analytical method.

  • Calculate the cumulative percentage of drug release over time.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_release In Vitro Release lipid_mixing 1. Lipid Mixing (DPPC, Cholesterol, DSPE-PEG2000, Photo-Clickable Lipid in Chloroform) film_formation 2. Thin-Film Formation (Rotary Evaporation) lipid_mixing->film_formation hydration 3. Hydration (with Drug Solution) film_formation->hydration extrusion 4. Extrusion (100 nm membrane) hydration->extrusion purification 5. Purification (Size Exclusion Chromatography) extrusion->purification dls Size & Zeta Potential (DLS) purification->dls ee_dlc Encapsulation Efficiency & Drug Loading purification->ee_dlc uv_irradiation UV Irradiation (365 nm) purification->uv_irradiation drug_release Drug Release (Dialysis) uv_irradiation->drug_release quantification Quantification (Spectrophotometry) drug_release->quantification

Caption: Experimental workflow for the preparation and characterization of photo-clickable liposomes.

drug_delivery_pathway liposome Drug-Loaded Photo-Clickable Liposome circulation Systemic Circulation liposome->circulation tumor_accumulation Tumor Accumulation (EPR Effect) circulation->tumor_accumulation uv_light External UV Light (365 nm) tumor_accumulation->uv_light membrane_disruption Photocleavage & Membrane Disruption tumor_accumulation->membrane_disruption uv_light->membrane_disruption drug_release Drug Release membrane_disruption->drug_release cellular_uptake Cellular Uptake of Drug drug_release->cellular_uptake therapeutic_effect Therapeutic Effect (e.g., Apoptosis) cellular_uptake->therapeutic_effect

Caption: Mechanism of light-triggered drug delivery using photo-clickable liposomes at a tumor site.

Quantitative Proteomics with PAz-PC Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidized phospholipids (oxPLs) are increasingly recognized as key mediators in the pathogenesis of various inflammatory diseases, most notably atherosclerosis. Among these, 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) is a prominent species of oxidized low-density lipoprotein (oxLDL) that can accumulate in vascular lesions. This compound can act as a signaling molecule and can form adducts with proteins, altering their function and contributing to disease progression. This document provides detailed application notes and protocols for the use of this compound as a probe in quantitative proteomics to identify and quantify its protein binding partners, offering insights into the molecular mechanisms underlying its biological effects.

Application Notes

This compound is utilized in proteomics not as a traditional activity-based probe that targets a specific enzyme active site, but rather as an affinity-based probe to capture and identify proteins that physically interact with this oxidized phospholipid. These interactions can be non-covalent or covalent, with the latter involving the formation of adducts with nucleophilic amino acid residues on proteins. The primary applications of quantitative proteomics with this compound probes include:

  • Identification of Novel Protein Targets: Uncover new proteins that bind to this compound in biological samples such as plasma, cell lysates, or tissue homogenates. This can reveal previously unknown players in oxPL-related signaling pathways.

  • Quantitative Comparison of Protein Binding: Compare the protein binding profiles of this compound under different conditions (e.g., healthy vs. disease states, treated vs. untreated cells). This can highlight proteins whose interaction with this compound is altered, providing clues to their role in the condition being studied.

  • Elucidation of Signaling Pathways: By identifying the proteins that interact with this compound, researchers can begin to map the signaling cascades that are initiated or modulated by this oxidized phospholipid.

  • Biomarker Discovery: Proteins that show differential binding to this compound in disease states may serve as potential biomarkers for diagnosis or prognosis.

  • Drug Discovery and Development: Understanding the protein targets of this compound can aid in the development of therapeutic strategies to mitigate its pathological effects.

Experimental Protocols

The following protocols describe a general workflow for identifying and quantifying protein interactions with this compound using a liposome-based pull-down assay followed by mass spectrometry.

Protocol 1: Preparation of this compound-Containing Liposomes

This protocol describes the preparation of liposomes incorporating this compound, which will be used as "bait" to capture interacting proteins.

Materials:

  • 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

  • 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)-2000] (DSPE-PEG(2000)-Biotin)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Extruder with 100 nm polycarbonate membranes

  • Rotary evaporator

  • Nitrogen gas stream

Procedure:

  • In a round-bottom flask, combine POPC, this compound, cholesterol, and DSPE-PEG(2000)-Biotin in a molar ratio of, for example, 50:10:39:1. The exact ratio can be optimized for the specific application. A control liposome preparation should be made with POPC, cholesterol, and DSPE-PEG(2000)-Biotin, omitting the this compound.

  • Dry the lipid mixture to a thin film using a rotary evaporator. Further dry under a gentle stream of nitrogen gas for at least 1 hour to remove any residual solvent.

  • Hydrate the lipid film with PBS by vortexing for 30 minutes at room temperature. This will result in the formation of multilamellar vesicles.

  • To create unilamellar vesicles of a defined size, subject the liposome suspension to at least 10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrude the liposome suspension 21 times through a 100 nm polycarbonate membrane using a mini-extruder.

  • Store the prepared liposomes at 4°C and use within one week.

Protocol 2: Liposome Pull-Down Assay with Biological Samples

This protocol details the incubation of this compound-containing liposomes with a biological sample and the subsequent isolation of liposome-bound proteins.

Materials:

  • This compound-containing liposomes and control liposomes (from Protocol 1)

  • Biological sample (e.g., human plasma, cell lysate)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Magnetic rack

Procedure:

  • Pre-clear the biological sample by centrifugation to remove any debris.

  • Incubate the pre-cleared biological sample with the this compound-containing liposomes and control liposomes for a defined period (e.g., 2 hours) at a specific temperature (e.g., 37°C) with gentle rotation. The amount of liposomes and sample will need to be optimized.

  • Wash the streptavidin-coated magnetic beads with wash buffer according to the manufacturer's instructions.

  • Add the washed streptavidin beads to the liposome-sample mixture and incubate for 1 hour at room temperature with gentle rotation to capture the biotinylated liposomes.

  • Place the tubes on a magnetic rack and allow the beads to collect. Carefully remove the supernatant.

  • Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Perform at least 3-5 washes.

  • After the final wash, elute the bound proteins from the beads by adding elution buffer and heating at 95°C for 5 minutes.

  • Collect the eluate, which now contains the proteins that interacted with the liposomes.

Protocol 3: Protein Digestion and Mass Spectrometry Analysis

This protocol outlines the preparation of the eluted proteins for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer

  • Formic acid

  • C18 desalting spin tips

  • LC-MS/MS system

Procedure:

  • Reduce the disulfide bonds in the eluted protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

  • Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

  • Dilute the sample with ammonium bicarbonate buffer to reduce the SDS concentration to below 0.1%.

  • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalt and concentrate the peptide mixture using C18 spin tips according to the manufacturer's protocol.

  • Analyze the desalted peptides by LC-MS/MS. For quantitative analysis, label-free quantification (LFQ) or stable isotope labeling methods can be employed.

Data Presentation

Quantitative proteomics data should be presented in a clear and structured format to allow for easy interpretation and comparison.

Table 1: Top Proteins Identified by Pull-Down with this compound-Containing Liposomes from Human Plasma. This table is a representative example based on findings from studies such as Oskolkova et al., 2017. The quantitative values (LFQ Intensity) are illustrative.

Protein AccessionGene SymbolProtein NameLFQ Intensity (this compound)LFQ Intensity (Control)Fold Change (this compound/Control)p-value
P02768APOA1Apolipoprotein A-I1.5E+108.0E+091.88<0.05
P04004VTNVitronectin9.8E+092.1E+094.67<0.01
P01024C3Complement C37.5E+091.5E+095.00<0.01
P02748C4A/C4BComplement C4-A/B6.2E+091.8E+093.44<0.05
P01009A2MAlpha-2-macroglobulin5.9E+092.5E+092.36<0.05
P00450CERUCeruloplasmin4.1E+091.0E+094.10<0.01
P02787F2Prothrombin3.5E+098.0E+084.38<0.01
P01876IGHMImmunoglobulin heavy constant mu2.8E+095.0E+085.60<0.01
P00734FGAFibrinogen alpha chain2.5E+096.0E+084.17<0.01
P02671FGGFibrinogen gamma chain2.2E+095.5E+084.00<0.01

Visualization of Workflows and Pathways

To provide a clearer understanding of the experimental process and the potential biological implications, the following diagrams have been generated using the DOT language.

G cluster_prep Liposome Preparation cluster_pull Pull-Down Assay cluster_ms Mass Spectrometry Analysis lipids Lipid Mixture (POPC, this compound, Cholesterol, DSPE-PEG-Biotin) film Lipid Film Formation (Rotary Evaporation) lipids->film hydration Hydration with PBS film->hydration extrude Extrusion (100 nm) hydration->extrude liposomes This compound Liposomes (Biotinylated) extrude->liposomes incubation Incubation liposomes->incubation sample Biological Sample (e.g., Plasma) sample->incubation capture Capture of Liposomes incubation->capture beads Streptavidin Magnetic Beads beads->capture wash Washing Steps capture->wash elution Elution of Bound Proteins wash->elution digestion In-solution Digestion (Trypsin) elution->digestion lcms LC-MS/MS Analysis digestion->lcms data Data Analysis (Protein ID & Quant) lcms->data

Caption: Experimental workflow for this compound probe-based quantitative proteomics.

G cluster_pathway Potential Signaling Consequences of this compound-Protein Interactions pazpc This compound (in oxLDL) apoa1 Apolipoprotein A-I (ApoA1) pazpc->apoa1 complement Complement Proteins (C3, C4) pazpc->complement coagulation Coagulation Factors (Prothrombin, Fibrinogen) pazpc->coagulation inflammation Inflammatory Response apoa1->inflammation Modulation of anti-inflammatory function complement->inflammation Activation of complement cascade thrombosis Thrombosis coagulation->thrombosis Promotion of clot formation atherosclerosis Atherosclerosis Progression inflammation->atherosclerosis thrombosis->atherosclerosis

Caption: Signaling pathways potentially modulated by this compound-protein interactions.

Application Notes and Protocols for Identifying Transient Protein Interactions using Photo-Cross-Linking Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

A Clarification on PAz-PC:

Initial searches for "this compound" identified the molecule as 1-Palmitoyl-2-Azelaoyl-sn-glycero-3-phosphocholine, a type of oxidized phospholipid. In this context, "PAz" refers to Palmitoyl and Azelaoyl, not a photo-reactive azide group. Therefore, 1-Palmitoyl-2-Azelaoyl-sn-glycero-3-phosphocholine is not a photo-cross-linker and is not typically used for identifying transient protein interactions via photo-cross-linking.

This document will instead focus on a well-established and widely used class of photo-reactive cross-linkers for this purpose: diazirine-based cross-linkers . Specifically, we will detail the application of Sulfosuccinimidyl 4,4'-azipentanoate (Sulfo-SDA) , a heterobifunctional, photo-activatable cross-linker.

Application Note: Sulfo-SDA for Capturing Transient Protein Interactions

Introduction

Transient protein-protein interactions (PPIs) are fundamental to cellular signaling, enzymatic catalysis, and protein trafficking. However, their low affinity and short lifetimes make them challenging to study using traditional methods like co-immunoprecipitation. Photo-cross-linking mass spectrometry (PX-MS) offers a powerful solution by covalently trapping interacting proteins in their native environment.[1]

Sulfo-SDA is a heterobifunctional cross-linker featuring an N-hydroxysuccinimide (NHS) ester and a photo-activatable diazirine moiety.[2] The NHS ester reacts with primary amines (e.g., lysine residues) on a "bait" protein.[2] Upon exposure to long-wave UV light, the diazirine group forms a highly reactive carbene intermediate that can covalently bond with any nearby amino acid residue of an interacting "prey" protein, thus "trapping" the transient interaction.[3] Because Sulfo-SDA is water-soluble and membrane-impermeable, it is particularly well-suited for studying interactions on the cell surface or in aqueous cellular compartments.[2]

Key Features of Sulfo-SDA:

  • Heterobifunctional: Allows for a two-step cross-linking process, providing greater control.

  • Photo-activatable: The cross-linking reaction is initiated by UV light, enabling temporal control of the experiment.

  • Water-soluble: Ideal for use in aqueous buffers and for targeting cell-surface proteins.

  • Specific Reactivity: The NHS ester targets primary amines, while the photo-activated carbene reacts non-specifically with any proximal amino acid.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for using Sulfo-SDA in photo-cross-linking experiments.

ParameterValueReference(s)
Molecular Weight327.25 g/mol
Spacer Arm Length3.9 Å
NHS Ester ReactivitypH 7-9
Photo-activation Wavelength330-370 nm
Carbene ReactivityAny amino acid side chain or backbone

Table 1. Physicochemical Properties of Sulfo-SDA.

Experimental StepParameterRecommended RangeReference(s)
NHS Ester Reaction Sulfo-SDA Concentration0.25 - 2 mM
Protein Concentration10 - 20 µM
Incubation Time30 - 60 minutes at room temperature
or 2 hours on ice
Photo-activation UV Light Wavelength350 - 365 nm
UV Irradiation Time5 - 15 minutes
UV Light Intensity1.5 - 45 mW/cm²
Quenching Quenching Buffer20 - 50 mM Tris or Glycine
Incubation Time15 minutes at room temperature

Table 2. Recommended Reaction Conditions for Sulfo-SDA Cross-Linking.

Experimental Protocols

Protocol 1: In Vitro Photo-Cross-Linking of Purified Proteins

This protocol describes the cross-linking of two purified proteins in an in vitro setting.

Materials:

  • Purified "bait" and "prey" proteins

  • Sulfo-SDA (freshly prepared)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • UV Lamp (365 nm)

  • SDS-PAGE reagents and equipment

  • Mass spectrometer and consumables

Procedure:

  • Protein Preparation:

    • Prepare a solution of the "bait" protein at a concentration of 10-20 µM in Reaction Buffer.

    • Prepare a solution of the "prey" protein at a concentration that reflects the expected transient interaction (can be equimolar or in excess).

  • NHS Ester Reaction:

    • Immediately before use, dissolve Sulfo-SDA in Reaction Buffer to a final concentration of 0.25-2 mM.

    • Add the Sulfo-SDA solution to the "bait" protein solution.

    • Incubate for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching of NHS Ester Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM Tris.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Removal of Excess Cross-linker (Optional but Recommended):

    • Remove unreacted Sulfo-SDA using a desalting column or dialysis to minimize non-specific cross-linking in the next step.

  • Formation of Protein Complex:

    • Mix the Sulfo-SDA-labeled "bait" protein with the "prey" protein.

    • Incubate under conditions that favor the transient interaction (e.g., specific temperature, presence of co-factors).

  • Photo-activation and Cross-Linking:

    • Place the protein mixture in a suitable UV-transparent container on ice.

    • Irradiate with a 365 nm UV lamp for 5-15 minutes. The optimal time and intensity should be empirically determined.

  • Analysis of Cross-Linked Products:

    • Analyze the reaction mixture by SDS-PAGE to visualize the cross-linked protein complexes.

    • Excise the bands corresponding to the cross-linked complexes for in-gel digestion.

  • Sample Preparation for Mass Spectrometry:

    • Perform in-gel digestion of the excised protein bands using trypsin.

    • Extract the resulting peptides from the gel.

    • Desalt the peptides using C18 spin columns.

  • Mass Spectrometry Analysis:

    • Analyze the desalted peptides by LC-MS/MS. Various fragmentation methods like HCD, CID, or ETD can be used. HCD is often preferred for identifying cross-linked peptides.

  • Data Analysis:

    • Use specialized software (e.g., pLink, Xi, MeroX) to identify the cross-linked peptides from the MS/MS data. This will reveal the specific amino acid residues at the interface of the transient interaction.

Protocol 2: In Vivo Photo-Cross-Linking in Mammalian Cells

This protocol describes the cross-linking of proteins within living mammalian cells.

Materials:

  • Mammalian cells expressing the "bait" protein of interest

  • Cell culture medium and reagents

  • Sulfo-SDA (freshly prepared)

  • Ice-cold PBS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • UV Lamp (365 nm)

  • Cell lysis buffer

  • Immunoprecipitation reagents (e.g., antibody against the "bait" protein, protein A/G beads)

  • SDS-PAGE reagents and equipment

  • Mass spectrometer and consumables

Procedure:

  • Cell Culture:

    • Culture mammalian cells to an appropriate confluency.

  • Cell Preparation:

    • Wash the cells three times with ice-cold PBS to remove any amine-containing components from the culture medium.

  • NHS Ester Reaction:

    • Immediately before use, dissolve Sulfo-SDA in ice-cold PBS to a final concentration of 0.25-2 mM.

    • Incubate the cells with the Sulfo-SDA solution for 30 minutes on ice.

  • Quenching of NHS Ester Reaction:

    • Add Quenching Buffer to a final concentration of 20-50 mM Tris.

    • Incubate for 15 minutes on ice.

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove unreacted cross-linker and quenching buffer.

  • Photo-activation and Cross-Linking:

    • Resuspend or cover the cells in PBS.

    • Irradiate the cells with a 365 nm UV lamp on ice for 5-15 minutes.

  • Cell Lysis:

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Perform immunoprecipitation to enrich for the "bait" protein and its cross-linked partners.

  • Analysis and Sample Preparation for Mass Spectrometry:

    • Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

    • Follow steps 8-10 from Protocol 1 for in-gel digestion, mass spectrometry, and data analysis.

Visualizations

Signaling Pathway Diagram: EGFR Signaling

The epidermal growth factor receptor (EGFR) signaling pathway is a classic example where transient protein interactions are crucial for signal transduction. Upon ligand binding, EGFR dimerizes and becomes autophosphorylated on several tyrosine residues. These phosphotyrosine sites serve as docking sites for adaptor proteins like Grb2 and Shc, which in turn recruit other signaling molecules to propagate the signal downstream.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR_inactive EGFR (inactive) EGF->EGFR_inactive Binding EGFR_active EGFR-P (active) EGFR_inactive->EGFR_active Dimerization & Autophosphorylation Grb2 Grb2 EGFR_active->Grb2 Transient Interaction Shc Shc EGFR_active->Shc Transient Interaction SOS SOS Grb2->SOS Shc->Grb2 Ras Ras SOS->Ras Downstream Downstream Signaling Ras->Downstream

Caption: Transient interactions in the EGFR signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for identifying transient protein interactions using Sulfo-SDA and mass spectrometry.

Experimental_Workflow Bait_Protein Bait Protein Labeled_Bait Sulfo-SDA Labeled Bait Protein Bait_Protein->Labeled_Bait NHS Ester Reaction Sulfo_SDA Sulfo-SDA Sulfo_SDA->Labeled_Bait Transient_Complex Transient Protein Complex Labeled_Bait->Transient_Complex Prey_Protein Prey Protein Prey_Protein->Transient_Complex Crosslinked_Complex Covalently Cross-linked Complex Transient_Complex->Crosslinked_Complex Photo-activation UV_Light UV Light (365 nm) UV_Light->Crosslinked_Complex SDS_PAGE SDS-PAGE Crosslinked_Complex->SDS_PAGE Digestion In-gel Digestion (Trypsin) SDS_PAGE->Digestion LC_MS LC-MS/MS Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis Identified_Interaction Identified Transient Interaction Data_Analysis->Identified_Interaction

Caption: Workflow for photo-cross-linking mass spectrometry.

References

Troubleshooting & Optimization

Technical Support Center: PAz-PC Labeling Experiments in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Photo-affinity Azide-Phosphatidylcholine (PAz-PC) labeling experiments in primary cells. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for this powerful technique to identify and study lipid-protein interactions in a native cellular context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a photo-activatable and clickable analog of phosphatidylcholine, a major component of eukaryotic cell membranes. It is designed with two key features: a diazirine ring for photo-crosslinking and an azide group for click chemistry. The diazirine group, upon exposure to UV light, forms a highly reactive carbene that covalently crosslinks to nearby molecules, primarily proteins. The azide handle then allows for the attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reaction.[1][2]

Q2: Why use this compound in primary cells?

Primary cells provide a more biologically relevant model compared to immortalized cell lines, as they more closely mimic the in vivo environment. Using this compound in these cells allows for the study of lipid-protein interactions in a more native context, which is crucial for understanding complex biological processes and for drug discovery.

Q3: What are the critical steps in a this compound labeling experiment?

A typical this compound experiment involves several key stages:

  • Metabolic Labeling: Incubating primary cells with the this compound probe to allow its incorporation into cellular membranes.

  • UV Crosslinking: Exposing the cells to UV light to induce covalent crosslinking of the this compound to interacting proteins.

  • Cell Lysis: Solubilizing the cells to extract the crosslinked protein-lipid complexes.

  • Click Chemistry: Attaching a biotin or fluorophore tag to the azide group of the crosslinked this compound.

  • Enrichment (for proteomics): Using streptavidin affinity chromatography to purify the biotin-tagged complexes.

  • Analysis: Detecting the labeled proteins by in-gel fluorescence, western blotting, or identifying them by mass spectrometry.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound labeling experiments in primary cells, categorized by the experimental stage.

Primary Cell Culture Issues
ProblemPossible CauseRecommended Solution
Low cell viability after thawing Osmotic shock from rapid dilution of cryoprotectant.Thaw cells quickly in a 37°C water bath. Transfer to a larger volume of pre-warmed medium dropwise to slowly decrease the DMSO concentration. For sensitive cells like primary neurons, avoid centrifugation after thawing.[3][4]
Cells not adhering to the culture vessel Lack of proper attachment factors; drying of the coating matrix.Ensure the culture vessels are coated with an appropriate matrix (e.g., poly-D-lysine, collagen). Do not allow the coated surface to dry out before adding the cell suspension.
Slow cell growth or signs of stress Suboptimal culture conditions; nutrient depletion.Use the recommended serum-free medium and supplements for your specific primary cell type. Perform regular half-media changes to replenish nutrients. Minimize disturbances to the culture.
Contamination (bacterial, fungal, or mycoplasma) Poor aseptic technique; contaminated reagents or equipment.Maintain strict aseptic technique. Regularly test for mycoplasma. If contamination occurs, discard the culture and decontaminate the incubator and hood.
This compound Labeling & Crosslinking
ProblemPossible CauseRecommended Solution
Low labeling efficiency Insufficient this compound incorporation.Optimize this compound concentration (start with a range of 10-100 µM) and incubation time (4-24 hours). Ensure the this compound is fully solubilized in the medium.
Inefficient UV crosslinking.Optimize UV irradiation conditions. A common starting point is 254 nm UV light with an energy of 400 mJ/cm². Ensure the UV source is properly calibrated. Perform crosslinking on ice to minimize cellular stress.
High background/non-specific binding This compound probe concentration is too high.Perform a dose-response experiment to determine the lowest effective concentration of this compound.
Hydrophobic interactions of the probe with abundant proteins.Include wash steps with a buffer containing a low concentration of a mild detergent (e.g., 0.1% SDS) after cell lysis.
Cell death after UV exposure UV-induced DNA damage and apoptosis.Minimize UV exposure time and intensity. Use a UV source with a narrow wavelength band around 350 nm if possible, as longer wavelengths are generally less damaging to cells. Assess cell viability post-irradiation using assays like MTT or Trypan Blue exclusion.
Click Chemistry & Downstream Analysis
ProblemPossible CauseRecommended Solution
Inefficient click reaction Inactivated copper catalyst; poor reagent quality.Use freshly prepared sodium ascorbate solution. Ensure the use of a copper(I)-stabilizing ligand like THPTA. The final concentration of the detection reagent may need optimization (typically 2-40 µM).
Steric hindrance of the azide group.Ensure complete cell lysis and protein denaturation before the click reaction to improve accessibility of the azide handle.
Low yield of enriched proteins Inefficient biotinylation or streptavidin capture.Confirm successful biotinylation via a dot blot or western blot with streptavidin-HRP. Use high-quality streptavidin beads and ensure sufficient incubation time for binding.
Loss of protein during enrichment steps.Minimize the number of wash steps and handle beads gently to avoid mechanical shearing and protein loss.
High background in mass spectrometry Contamination with non-specifically bound proteins.Increase the stringency of the wash buffers during the affinity purification step (e.g., increase salt or detergent concentration).

Experimental Protocols

General Protocol for this compound Labeling in Adherent Primary Cells
  • Cell Seeding: Plate primary cells on an appropriate matrix-coated culture dish and allow them to adhere and recover for 24-48 hours.

  • Metabolic Labeling: Prepare a stock solution of this compound in DMSO. Dilute the this compound stock in pre-warmed, serum-free culture medium to the desired final concentration (e.g., 50 µM). Replace the existing medium with the this compound containing medium and incubate for 12-24 hours.

  • UV Crosslinking: Wash the cells twice with ice-cold PBS. Place the culture dish on ice and remove the lid. Irradiate the cells with 254 nm UV light at an energy of 400 mJ/cm².

  • Cell Lysis: Immediately after crosslinking, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

Click Chemistry Reaction (CuAAC)
  • Prepare Reagents:

    • Azide- or Alkyne-detection reagent (e.g., Biotin-Alkyne): 2.5 mM in DMSO.

    • Copper(II) Sulfate (CuSO₄): 20 mM in water.

    • THPTA (copper ligand): 100 mM in water.

    • Sodium Ascorbate: 300 mM in water (prepare fresh).

  • Reaction Assembly (for 1 mg of protein lysate):

    • In a microfuge tube, add the protein lysate.

    • Add PBS to a final volume that accounts for the subsequent reagent additions.

    • Add the alkyne-biotin detection reagent to a final concentration of 50 µM.

    • Add THPTA to a final concentration of 5 mM.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 15 mM.

  • Incubation: Protect the reaction from light and incubate at room temperature for 1-2 hours with gentle rotation.

  • Protein Precipitation: Precipitate the labeled proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C for at least 30 minutes. Centrifuge to pellet the proteins and wash with cold acetone.

Enrichment of Biotinylated Proteins
  • Resuspend Protein Pellet: Resuspend the air-dried protein pellet in a buffer containing a strong denaturant (e.g., 6 M urea or 1% SDS in PBS) to ensure complete solubilization.

  • Incubation with Streptavidin Beads: Add high-capacity streptavidin-agarose beads to the solubilized protein lysate. Incubate for 2-4 hours at room temperature with end-over-end rotation.

  • Washing: Pellet the beads by centrifugation and wash extensively with a series of buffers to remove non-specifically bound proteins. A typical wash series could be:

    • 2 washes with 1% SDS in PBS.

    • 2 washes with 8 M urea in 100 mM Tris-HCl, pH 8.0.

    • 2 washes with 50 mM ammonium bicarbonate.

  • On-bead Digestion: Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add trypsin. Incubate overnight at 37°C to digest the proteins.

  • Elution and Mass Spectrometry: Collect the supernatant containing the digested peptides. The peptides are now ready for desalting and analysis by LC-MS/MS.

Data Presentation

Table 1: Recommended Starting Concentrations for this compound Labeling

Primary Cell TypeThis compound Concentration (µM)Incubation Time (hours)
Primary Neurons10 - 5012 - 24
Primary Macrophages25 - 1008 - 16
Primary Fibroblasts50 - 15012 - 24
Primary T-cells25 - 754 - 12

Note: These are starting recommendations. Optimal conditions should be determined empirically for each cell type and experimental setup.

Table 2: Troubleshooting Quantitative Mass Spectrometry Data

ObservationPotential CauseSuggested Action
Low number of identified crosslinked peptides Inefficient enrichment; low abundance of target proteins.Optimize the enrichment protocol. Increase the amount of starting material.
High number of background proteins Insufficient washing during enrichment.Increase the number and stringency of wash steps.
Poor quantitative reproducibility Variability in sample preparation; inconsistent digestion.Standardize all steps of the protocol. Ensure complete and consistent enzymatic digestion. Use a label-free quantification method that is robust to variations.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_crosslinking Crosslinking & Lysis cluster_downstream Downstream Processing seeding 1. Primary Cell Seeding labeling 2. This compound Metabolic Labeling seeding->labeling uv 3. UV Crosslinking labeling->uv lysis 4. Cell Lysis uv->lysis click 5. Click Chemistry (Biotinylation) lysis->click enrichment 6. Streptavidin Enrichment click->enrichment analysis 7. Mass Spectrometry enrichment->analysis

Caption: Experimental workflow for this compound labeling in primary cells.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PC Phosphatidylcholine (PC) PLC Phospholipase C (PLC) PC->PLC hydrolysis PLD Phospholipase D (PLD) PC->PLD hydrolysis PLA2 Phospholipase A2 (PLA2) PC->PLA2 hydrolysis DAG Diacylglycerol (DAG) PLC->DAG PA Phosphatidic Acid (PA) PLD->PA LPC Lysophosphatidylcholine (LPC) PLA2->LPC PKC Protein Kinase C (PKC) DAG->PKC activates mTOR mTOR PA->mTOR activates ImmuneResponse Immune Cell Activation LPC->ImmuneResponse modulates PKC->ImmuneResponse modulates NeuriteOutgrowth Neurite Outgrowth mTOR->NeuriteOutgrowth promotes

Caption: Representative phosphatidylcholine signaling pathways.

References

Technical Support Center: Optimizing PAz-PC Photo-Crosslinking Efficiency and Specificity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PAz-PC (phenyl-3H-diazirine-3-carbonyl) photo-crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your crosslinking experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound photo-crosslinking and what are its advantages?

A: this compound photo-crosslinking is a powerful technique used to covalently link interacting biomolecules (e.g., protein-protein, protein-nucleic acid) in their native environment. It utilizes a diazirine moiety that, upon activation with long-wave UV light (typically 330-370 nm), forms a highly reactive carbene intermediate. This carbene can then form covalent bonds with a wide range of amino acid residues in close proximity, effectively "trapping" both stable and transient interactions.[1]

The main advantages of diazirine-based crosslinkers like this compound derivatives (e.g., SDA, Sulfo-SDA) include their small size, which minimizes steric hindrance, and their activation by non-damaging long-wave UV light.[1][2] They are also relatively stable in the dark and under typical laboratory lighting conditions, making them easier to handle than some other photo-reactive groups.[2]

Q2: What are the common types of this compound crosslinkers and how do I choose the right one?

A: this compound crosslinkers are available with different spacer arms and solubility properties. Common variants include:

  • SDA (Succinimido-diazirine): A membrane-permeable crosslinker suitable for intracellular and intramembrane targets.[3]

  • Sulfo-SDA (Sulfosuccinimido-diazirine): A water-soluble, membrane-impermeable version ideal for crosslinking cell-surface proteins.

  • LC-SDA (Long-chain Succinimido-diazirine): Features a longer spacer arm, allowing for the capture of interactions over a greater distance.

The choice of crosslinker depends on the location of your target protein and the expected distance between interacting partners.

Q3: What is the optimal wavelength and duration for UV irradiation?

A: The optimal wavelength for diazirine photoactivation is around 345-365 nm. It is crucial to avoid shorter wavelengths (e.g., 254 nm) as they can cause damage to proteins and DNA. The duration of UV irradiation is a critical parameter that needs to be optimized for each experiment. Insufficient irradiation will lead to low crosslinking efficiency, while excessive exposure can cause non-specific crosslinking and sample damage. A time-course experiment is recommended to determine the optimal irradiation time. Generally, for in-cell crosslinking, the total irradiation time should be kept under 15 minutes.

Q4: How can I minimize non-specific crosslinking?

A: Non-specific crosslinking can be a significant issue. Here are some strategies to minimize it:

  • Optimize Crosslinker Concentration: Use the lowest effective concentration of the this compound reagent. A titration experiment is recommended.

  • Include Control Experiments: Always perform control experiments, such as a no-UV control and a competition experiment where an excess of a non-crosslinking competitor is added to saturate specific binding sites.

  • Quench Unreacted Crosslinker: After the initial reaction of the NHS-ester group (for heterobifunctional crosslinkers), it is important to quench the reaction before photoactivation to prevent non-specific labeling. Buffers containing primary amines like Tris or glycine can be used for quenching.

  • Minimize UV Exposure: Use the shortest effective UV irradiation time.

Q5: My crosslinking efficiency is low. What are the possible causes and solutions?

A: Low crosslinking efficiency is a common problem. Refer to the troubleshooting guide below for a detailed breakdown of potential causes and recommended actions. Key factors to consider are the concentration of the crosslinker, the efficiency of the UV activation step, and the presence of any quenching agents in your buffers.

Troubleshooting Guide

This guide addresses common issues encountered during this compound photo-crosslinking experiments.

Problem Potential Cause Recommended Action
Low or No Crosslinking Inefficient UV Activation - Verify the wavelength of your UV lamp is between 330-370 nm. - Increase UV irradiation time or decrease the distance between the lamp and the sample. - Ensure the UV lamp has sufficient power output (>8 W is recommended).
Suboptimal Crosslinker Concentration - Perform a concentration titration to find the optimal molar excess of the crosslinker to your protein. For protein concentrations ≥ 5 mg/ml, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/ml, a 20- to 50-fold molar excess may be needed.
Presence of Quenching Agents - Avoid buffers containing primary amines (e.g., Tris, glycine) during the NHS-ester reaction step, as they will compete with your target.
Hydrolyzed Crosslinker - Prepare crosslinker solutions immediately before use, as the NHS-ester group is moisture-sensitive.
High Background / Non-specific Crosslinking Excessive UV Irradiation - Perform a time-course experiment to determine the minimum UV exposure required for efficient crosslinking.
Crosslinker Concentration Too High - Reduce the concentration of the this compound reagent.
Non-specific Binding to Surfaces - Ensure proper blocking of reaction vessels and beads if used for pull-downs.
Lack of Proper Controls - Include a "no UV" control to identify species that interact non-covalently. - Use a competitor molecule that binds to the target but lacks the crosslinker to assess specific binding.
Protein Aggregation Over-crosslinking - Reduce the crosslinker concentration and/or UV irradiation time.
Inappropriate Buffer Conditions - Optimize buffer components, pH, and ionic strength to maintain protein solubility.
Difficulty in Identifying Crosslinked Peptides by Mass Spectrometry Low Abundance of Crosslinked Peptides - Implement enrichment strategies such as size-exclusion chromatography (SEC) or strong cation exchange (SCX) to isolate crosslinked peptides.
Complex Fragmentation Spectra - Use specialized software for crosslink identification (e.g., Xi, pLink, MeroX). - Consider using MS-cleavable crosslinkers to simplify spectral analysis.
Ambiguous Crosslink Site Identification - Manually validate spectra of interest. - Ensure high mass accuracy for both precursor and fragment ions.

Quantitative Data Summary

Optimizing experimental parameters is crucial for successful photo-crosslinking. The following tables summarize key quantitative data gathered from various studies.

Table 1: Recommended Starting Concentrations for this compound Crosslinkers

Crosslinker TypeApplicationRecommended Final ConcentrationMolar Excess (Crosslinker:Protein)Reference
SDA / LC-SDA In Vitro (Purified Proteins)0.5 - 2 mM10- to 50-fold
Sulfo-SDA Cell Surface Crosslinking0.5 - 2 mMNot specified
Photo-Leucine/Methionine Metabolic Labeling1 mM (in medium)Not applicable

Table 2: UV Irradiation Parameters for Diazirine Photo-activation

UV WavelengthRecommended RangeNotesReference
Optimal Wavelength 330 - 370 nmMaximizes diazirine activation while minimizing damage to biomolecules.
Irradiation Time 5 - 15 minutesHighly dependent on UV lamp power and distance to sample. Optimization is critical. For live cells, keep it as short as possible.
Lamp Power > 8 WattsHigher wattage lamps are more effective and may require shorter exposure times.
Distance to Sample 1 - 5 cmIrradiation efficiency decreases with distance.

Experimental Protocols

Protocol 1: In Vitro Photo-Crosslinking of Purified Proteins

  • Sample Preparation: Prepare the purified protein(s) of interest in an amine-free buffer (e.g., PBS, HEPES).

  • Crosslinker Preparation: Immediately before use, dissolve the NHS-ester diazirine crosslinker (e.g., SDA, LC-SDA) in dry DMSO or DMF to make a 10 mM stock solution.

  • NHS-Ester Reaction: Add the crosslinker stock solution to the protein sample to the desired final concentration (e.g., 10- to 50-fold molar excess). Incubate at room temperature for 30 minutes or on ice for 2 hours.

  • Quenching: Stop the NHS-ester reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Removal of Excess Crosslinker: Remove unreacted and hydrolyzed crosslinker using a desalting column or dialysis. This step is crucial to reduce background.

  • Photo-activation: Place the sample in an open vessel on ice. Irradiate with a UV lamp at 365 nm for 5-15 minutes. The optimal time should be determined empirically.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: In-Cell Photo-Crosslinking

  • Cell Culture: Culture cells to the desired confluency. For suspension cells, aim for a concentrated cell suspension.

  • Cell Washing: Wash the cells twice with ice-cold, amine-free buffer (e.g., PBS) to remove any primary amines from the culture medium.

  • Crosslinker Addition: For membrane-permeable crosslinkers (e.g., SDA), dissolve in DMSO and dilute in PBS to the final concentration (e.g., 0.5-2 mM). For membrane-impermeable crosslinkers (e.g., Sulfo-SDA), dissolve directly in PBS. Add the crosslinker solution to the cells.

  • Incubation: Incubate at room temperature for 10 minutes or on ice for 30 minutes.

  • Quenching: Add a quenching buffer (e.g., 50-100 mM Tris in PBS) and incubate for 5-15 minutes.

  • Washing: Wash the cells twice with ice-cold PBS to remove excess crosslinker and quenching buffer.

  • Photo-activation: Resuspend or cover the cells in PBS and irradiate with a 365 nm UV lamp on ice for 5-15 minutes.

  • Cell Lysis and Analysis: Lyse the cells using a suitable lysis buffer and proceed with downstream analysis such as immunoprecipitation or mass spectrometry.

Visualization of Workflows and Signaling Pathways

Experimental and Troubleshooting Workflows

G General this compound Crosslinking Workflow cluster_prep Preparation cluster_reaction Reaction cluster_crosslink Crosslinking cluster_analysis Analysis A Prepare Protein Sample (Amine-free buffer) C NHS-Ester Reaction (e.g., 30 min, RT) A->C B Prepare Fresh Crosslinker Solution B->C D Quench Reaction (e.g., Tris buffer) C->D E Remove Excess Crosslinker (Desalting/Dialysis) D->E F UV Photo-activation (365 nm, 5-15 min) E->F G SDS-PAGE / Western Blot F->G H Mass Spectrometry F->H

A general experimental workflow for this compound photo-crosslinking.

G Troubleshooting Low Crosslinking Efficiency Start Low/No Crosslinking Observed Q1 UV Activation Conditions? Start->Q1 A1 Verify Wavelength (330-370nm) Increase Irradiation Time/Power Decrease Distance to Lamp Q1->A1 Suboptimal Q2 Crosslinker Concentration? Q1->Q2 Optimal End Re-run Experiment A1->End A2 Perform Concentration Titration (e.g., 10-50x molar excess) Q2->A2 Suboptimal Q3 Buffer Composition? Q2->Q3 Optimal A2->End A3 Use Amine-Free Buffers (e.g., PBS, HEPES) Q3->A3 Contains Amines Q4 Crosslinker Integrity? Q3->Q4 Amine-Free A3->End A4 Prepare Fresh Solutions Store Properly Q4->A4 Potentially Degraded Q4->End Fresh A4->End

A logical workflow for troubleshooting low crosslinking efficiency.
Signaling Pathway Diagrams

This compound photo-crosslinking is a valuable tool for mapping protein-protein interactions within dynamic signaling cascades.

Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR pathway is a crucial regulator of cell growth, proliferation, and differentiation. Dysregulation of this pathway is often implicated in cancer.

EGFR_Signaling Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Dimer EGFR Dimer (Autophosphorylation) EGFR->Dimer Ligand Binding Grb2 Grb2 Dimer->Grb2 Recruitment Crosslink This compound Crosslinking (Capture transient interactions) Dimer->Crosslink Sos SOS Grb2->Sos Grb2->Crosslink Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation

EGFR signaling cascade with potential this compound crosslinking points.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs constitute a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways.

GPCR_Signaling Simplified GPCR Signaling Cascade (Gs Pathway) Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G-Protein (Gs) GPCR->G_Protein Activation Crosslink This compound Crosslinking (Map receptor-G protein interface) GPCR->Crosslink AC Adenylyl Cyclase G_Protein->AC Activation G_Protein->Crosslink cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Response Cellular Response PKA->Response

GPCR signaling with this compound to probe receptor-G protein interactions.

References

Technical Support Center: Reducing Background Signal in PAz-PC Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PAz-PC (Picolyl Azide Photoclick Chemistry) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize background signals in their experiments. Below you will find a comprehensive guide in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound click chemistry and why is picolyl azide used?

This compound refers to click chemistry reactions that utilize picolyl azide, often in conjunction with a photocleavable (PC) linker. The key feature of picolyl azide is the presence of a pyridine ring adjacent to the azide group. This pyridine acts as a chelating moiety for the copper(I) catalyst, increasing its local concentration at the site of the reaction. This chelation-assisted catalysis leads to a significant acceleration of the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction rate.[1][2] The primary benefit of this increased reaction efficiency is the ability to use lower overall concentrations of the copper catalyst, which is often a source of cytotoxicity and background signal in biological systems.[1][2][3]

Q2: What are the main sources of background signal in this compound reactions?

High background signal in this compound reactions can originate from several sources, many of which are common to other CuAAC reactions:

  • Non-specific Copper(I) Binding: Copper ions can bind non-specifically to proteins and other biomolecules, leading to unwanted signal.

  • Reactive Oxygen Species (ROS): The Cu(I) catalyst can react with molecular oxygen to generate ROS, which can damage biomolecules and contribute to background fluorescence.

  • Side Reactions with Thiols: Free thiol groups, such as those in cysteine residues, can react with the copper catalyst and alkyne probes, leading to off-target labeling.

  • Impure Reagents: Impurities in the picolyl azide or alkyne probes can lead to non-specific labeling.

  • Excess Reagents: Using a large excess of the fluorescent alkyne probe can result in non-specific binding to cellular components.

  • Photocleavable Linker Instability: The photocleavable linker itself may have some instability or non-specific cleavage under certain conditions, leading to premature release of the reporter molecule.

Troubleshooting Guide

Issue: High background fluorescence in my negative controls.

Possible Cause Recommended Solution
Non-specific binding of the fluorescent probe. 1. Decrease the concentration of the fluorescent alkyne probe. 2. Increase the number and duration of washing steps after the click reaction. 3. Incorporate a blocking agent, such as Bovine Serum Albumin (BSA), in your buffers.
Suboptimal Copper Concentration. Although picolyl azide allows for lower copper concentrations, an optimal concentration is still crucial. Titrate the CuSO₄ concentration, starting from as low as 10 µM, to find the balance between efficient reaction and low background.
Inadequate Ligand Concentration. Ensure a sufficient excess of a copper-chelating ligand (e.g., THPTA, BTTAA) is used. A ligand-to-copper ratio of 5:1 or higher is often recommended to stabilize the Cu(I) and prevent side reactions.
Oxidation of Sodium Ascorbate. Always use freshly prepared sodium ascorbate solution, as it is prone to oxidation.
Reaction with Cellular Thiols. Consider pre-treating your sample with a thiol-blocking agent like N-ethylmaleimide (NEM) to reduce non-specific reactions with cysteine residues.

Issue: Low signal intensity of my target.

Possible Cause Recommended Solution
Inefficient Click Reaction. 1. Optimize the concentrations of all reaction components, including the picolyl azide probe, alkyne, copper, ligand, and reducing agent. 2. Increase the incubation time of the click reaction.
Degradation of Reagents. Ensure all reagents, especially the fluorescent probes and sodium ascorbate, are stored correctly and are not degraded.
Steric Hindrance. The accessibility of the picolyl azide or alkyne on your target molecule may be limited. Consider designing linkers of different lengths to improve accessibility.
Inefficient Photocleavage (if applicable). 1. Optimize the wavelength and duration of UV exposure for photocleavage. 2. Ensure the photocleavage buffer is compatible with the reaction.

Quantitative Data Summary

The use of picolyl azide significantly enhances the efficiency of CuAAC reactions, allowing for lower copper concentrations while achieving superior signal-to-noise ratios.

Table 1: Effect of Picolyl Azide on CuAAC Reaction Efficiency

Azide TypeCopper (CuSO₄) ConcentrationLigandRelative Signal IntensityFold Increase vs. Conventional Azide
Conventional Azide100 µMTHPTA1.0-
Picolyl Azide10 µMTHPTA1.61.6
Picolyl Azide40 µMBTTAA-3.9 (compared to conventional at 100 µM Cu)
Picolyl Azide100 µMTHPTA-up to 25

Data compiled from studies demonstrating the enhanced performance of picolyl azide in cellular labeling experiments.

Experimental Protocols

Protocol 1: General Procedure for this compound Labeling in Fixed Cells

  • Cell Preparation:

    • Culture and treat cells with your alkyne-modified molecule of interest.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if labeling intracellular targets).

    • Wash the cells three times with PBS.

    • Block with 3% BSA in PBS for 30 minutes.

  • Click Reaction Cocktail Preparation (Prepare Fresh):

    • To a final volume of 1 mL in PBS, add the following components in order:

    • Picolyl Azide-fluorophore conjugate (e.g., to a final concentration of 5 µM).

    • Copper(II) Sulfate (CuSO₄) (e.g., to a final concentration of 40 µM).

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) ligand (e.g., to a final concentration of 200 µM).

    • Sodium Ascorbate (e.g., to a final concentration of 2.5 mM).

  • Labeling:

    • Remove the blocking solution and add the click reaction cocktail to the cells.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS containing 0.05% Tween-20.

    • Wash twice with PBS.

  • Photocleavage (if applicable):

    • Irradiate the sample with the appropriate wavelength of UV light (e.g., 365 nm) for a predetermined duration to cleave the photocleavable linker.

  • Imaging:

    • Mount the coverslips and image using a fluorescence microscope.

Visualizations

PAz_Mechanism cluster_0 Chelation-Assisted Catalysis P_Azide Picolyl Azide Copper Cu(I) P_Azide->Copper Chelation Triazole Triazole Product P_Azide->Triazole Cycloaddition Alkyne Alkyne Probe Copper->Alkyne Activation Alkyne->Triazole Cycloaddition

Caption: Chelation of Copper(I) by picolyl azide enhances reaction kinetics.

Troubleshooting_Workflow Start High Background Signal Q1 Optimize Probe Concentration? Start->Q1 A1_Yes Decrease Probe Conc. Q1->A1_Yes Yes Q2 Optimize Copper/Ligand Ratio? Q1->Q2 No A1_Yes->Q2 A2_Yes Titrate Cu(I) & Ligand Q2->A2_Yes Yes Q3 Use Fresh Ascorbate? Q2->Q3 No A2_Yes->Q3 A3_Yes Prepare Fresh Solution Q3->A3_Yes Yes End Reduced Background Q3->End No A3_Yes->End

Caption: A logical workflow for troubleshooting high background signals.

References

common issues with PAz-PC probe stability and storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the PAz-PC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) probe. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues related to the stability, storage, and experimental use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored at -20°C.[1][2][3] When stored as a solid, it is important to note that it can be hygroscopic. For long-term storage, it is recommended to dissolve this compound in a suitable organic solvent, such as ethanol, and store it in a glass vial with a Teflon-lined cap under an inert atmosphere (e.g., argon or nitrogen).

Q2: What is the shelf life of this compound?

A2: When stored properly at -20°C, this compound is stable for at least one to two years.[1][3]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in a variety of organic solvents and aqueous buffers. The approximate solubilities are provided in the table below.

SolventSolubility
Ethanol30 mg/mL
DMSO5 mg/mL
DMF1 mg/mL
PBS (pH 7.2)5 mg/mL
Data sourced from Cayman Chemical.

Q4: Is this compound sensitive to light?

A4: While not explicitly stated for this compound, it is good laboratory practice to protect all fluorescently-labeled or chemically sensitive probes from light to prevent photodegradation. Storing solutions in amber vials or wrapping vials in foil is recommended.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and experimental use of this compound.

Issue 1: Inconsistent Experimental Results

Possible Cause: Degradation of the this compound probe due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure that the probe has been consistently stored at -20°C and protected from light.

  • Aliquot the Probe: To avoid multiple freeze-thaw cycles, it is recommended to prepare single-use aliquots of your this compound solution. Freeze-thaw cycles can lead to the degradation of lipid-based probes and affect the integrity of liposomes.

  • Check Solvent Purity: Use high-purity, anhydrous solvents for reconstitution, as moisture can contribute to hydrolysis.

  • Use an Inert Atmosphere: For long-term storage of solutions, flush the vial with an inert gas like argon or nitrogen before sealing to prevent oxidation.

Issue 2: Poor Signal or No Peaks in Mass Spectrometry Analysis

Possible Cause: Low sample concentration, poor ionization, or instrument issues.

Troubleshooting Steps:

  • Optimize Sample Concentration: Ensure your sample concentration is within the optimal range for your mass spectrometer. Both overly dilute and overly concentrated samples can lead to poor signal.

  • Check Ionization Efficiency: The choice of ionization technique can impact signal intensity. Experiment with different methods (e.g., ESI, MALDI) to find the best conditions for this compound.

  • Instrument Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is performing optimally.

  • Check for Leaks: Gas leaks in the system can lead to a loss of sensitivity. Use a leak detector to check for any leaks in the gas lines and connections.

Issue 3: Artifacts in Lipidomics Analysis

Possible Cause: In-source fragmentation of the this compound molecule during mass spectrometry analysis.

Troubleshooting Steps:

  • Optimize MS Parameters: Adjust the settings of your mass spectrometer, such as the collision energy, to minimize in-source fragmentation.

  • Use Appropriate Standards: Include internal standards in your samples to help identify and quantify any potential artifacts.

  • Consult Literature: Review literature on the mass spectrometry of oxidized phospholipids to be aware of common fragmentation patterns and potential artifacts.

Experimental Protocols

Protocol 1: Preparation of this compound Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound.

Materials:

  • This compound

  • Primary phospholipid (e.g., DOPC)

  • Chloroform

  • Hydration buffer (e.g., PBS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve this compound and the primary phospholipid in chloroform in a round-bottom flask at the desired molar ratio. b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature that facilitates solvent evaporation (e.g., 40-50°C). d. Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inside of the flask. e. Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Pre-heat the hydration buffer to a temperature above the phase transition temperature (Tc) of the lipid mixture. b. Add the warm hydration buffer to the flask containing the lipid film. c. Agitate the flask by vortexing or gentle shaking to disperse the lipid film, which will lead to the formation of multilamellar vesicles (MLVs). Allow the mixture to hydrate for 30-60 minutes, vortexing occasionally.

  • Extrusion: a. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Draw the MLV suspension into a gas-tight syringe. c. Pass the suspension through the extruder into a second syringe. Repeat this process for a set number of passes (e.g., 11-21 passes) to form unilamellar vesicles of a uniform size.

  • Storage: a. Store the prepared liposomes at 4°C. For long-term storage, consider the stability of the encapsulated material and the liposomes themselves. Avoid freezing unless appropriate cryoprotectants are used.

Visualizations

experimental_workflow Experimental Workflow for this compound Liposome Preparation cluster_film Lipid Film Formation cluster_hydration Hydration cluster_extrusion Extrusion dissolve Dissolve this compound and other lipids in chloroform evaporate Evaporate solvent using a rotary evaporator dissolve->evaporate dry Dry film under high vacuum evaporate->dry add_buffer Add warm hydration buffer dry->add_buffer vortex Vortex to form multilamellar vesicles (MLVs) add_buffer->vortex extrude Pass MLVs through extruder (e.g., 100 nm membrane) vortex->extrude suvs Formation of small unilamellar vesicles (SUVs) extrude->suvs

Caption: Workflow for preparing this compound liposomes.

signaling_pathway Proposed Signaling Pathway of this compound in Apoptosis Induction PAz_PC This compound Membrane Cell Membrane Alteration PAz_PC->Membrane TLR4 TLR4 Activation PAz_PC->TLR4 Intrinsic Intrinsic Apoptosis Pathway Membrane->Intrinsic MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Pro_inflammatory Pro-inflammatory Cytokine Expression NFkB->Pro_inflammatory Apoptosis Apoptosis Pro_inflammatory->Apoptosis Bax Bax Translocation to Mitochondria Intrinsic->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Caspase_3->Apoptosis

Caption: this compound's role in apoptosis signaling.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_storage Verify Storage (-20°C, dark) start->check_storage storage_ok Storage OK check_storage->storage_ok check_aliquots Were single-use aliquots used? aliquots_ok Aliquots OK check_aliquots->aliquots_ok check_solvent Check Solvent Purity (anhydrous) solvent_ok Solvent OK check_solvent->solvent_ok check_atmosphere Was an inert atmosphere used for storage? atmosphere_ok Atmosphere OK check_atmosphere->atmosphere_ok storage_ok->check_aliquots Yes correct_storage Action: Correct storage conditions storage_ok->correct_storage No aliquots_ok->check_solvent Yes make_aliquots Action: Prepare single-use aliquots aliquots_ok->make_aliquots No solvent_ok->check_atmosphere Yes use_pure_solvent Action: Use high-purity, anhydrous solvent solvent_ok->use_pure_solvent No use_inert_gas Action: Flush with inert gas before sealing atmosphere_ok->use_inert_gas No other_factors Consider other experimental variables (e.g., reagents, protocol) atmosphere_ok->other_factors Yes

Caption: Troubleshooting inconsistent results with this compound.

References

identifying and minimizing PAz-PC experimental artifacts

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize experimental artifacts, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

A1: this compound is an oxidized phospholipid (OxPL) that is commonly used in research to study the biological effects of oxidative stress. It is a component of oxidized low-density lipoprotein (oxLDL) and is implicated in various inflammatory diseases. Researchers use this compound to investigate cellular signaling pathways, particularly those involving Toll-like receptors (TLRs), and to model disease states associated with oxidative damage.

Q2: What are the most common experimental artifacts associated with this compound?

A2: The most frequently encountered artifacts when working with this compound include:

  • Interference with cell viability assays: this compound can chemically interact with assay reagents, leading to inaccurate readings.

  • Modulation of mitochondrial function assays: As an oxidized lipid, this compound can directly affect mitochondrial respiration and membrane potential, which may not be related to the specific biological process being investigated.

  • Contamination with other oxidized species: Commercial preparations of this compound may contain other oxidized phospholipids or byproducts that can have off-target effects.

  • Activation of unintended signaling pathways: this compound can activate inflammatory signaling pathways, such as the NF-κB pathway, which can confound experimental results if not properly controlled for.

Q3: How can I be sure that the this compound I purchased is pure?

A3: It is crucial to assess the purity of your this compound stock. While vendors provide a certificate of analysis, independent verification is recommended. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a reliable method for determining the purity of this compound and identifying potential contaminants. When analyzing HPLC data, it's important to not only rely on the primary peak but also to scrutinize for smaller peaks that may represent impurities.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell viability assays (e.g., MTT, XTT).

Possible Cause: Direct chemical interference of this compound with the assay reagent. Oxidized lipids can reduce the tetrazolium salts (like MTT) to formazan, independent of cellular metabolic activity, leading to an overestimation of cell viability.[1]

Troubleshooting Steps:

  • Perform a cell-free control: Incubate this compound at various concentrations with the assay medium and the viability reagent (e.g., MTT) in the absence of cells. A color change indicates direct chemical reduction of the reagent by this compound.

  • Use an alternative viability assay: Switch to an assay that does not rely on cellular redox potential. Options include:

    • Crystal Violet Assay: Stains the DNA of adherent cells.

    • Trypan Blue Exclusion Assay: Measures membrane integrity.

    • ATP-based assays: Quantify cellular ATP levels as an indicator of viability.

  • Optimize this compound Concentration: If you must use a tetrazolium-based assay, determine the concentration range of this compound that does not cause significant interference in cell-free controls and use concentrations within this range for your experiments.

Assay Type Potential for this compound Interference Recommended Alternative
MTT, XTT, WST-1HighCrystal Violet, Trypan Blue, ATP-based assays
Calcein AMModeratePropidium Iodide co-staining
Issue 2: Altered mitochondrial function observed in control cells treated with this compound.

Possible Cause: this compound, as an oxidized lipid, can directly impact mitochondrial function by altering membrane fluidity, affecting the electron transport chain, or inducing mitochondrial-derived reactive oxygen species (ROS).

Troubleshooting Steps:

  • Thoroughly characterize the baseline effects: Before investigating the effects of your experimental treatment, perform a dose-response analysis of this compound alone on mitochondrial function in your specific cell type. This will establish a baseline for any this compound-induced changes.

  • Use multiple mitochondrial function assays: Do not rely on a single assay. Use a combination of assays to get a comprehensive picture of mitochondrial health.

    • Mitochondrial Respiration: Use high-resolution respirometry (e.g., Seahorse XF Analyzer) to measure oxygen consumption rate (OCR). Be aware that different assay buffers can influence results.[2]

    • Mitochondrial Membrane Potential (ΔΨm): Use fluorescent probes like JC-1 or TMRM. Be cautious, as this compound might interfere with the dye's fluorescence.

    • Mitochondrial Superoxide Production: Use probes like MitoSOX Red. It is advisable to use the lowest possible concentration of the probe to avoid artifacts.[3]

  • Include appropriate controls:

    • Vehicle Control: Use the same solvent used to dissolve this compound as a control.

    • Positive Controls: Use known mitochondrial inhibitors (e.g., rotenone, antimycin A) and uncouplers (e.g., FCCP) to validate your assay system.

Mitochondrial Parameter Recommended Assay Key Consideration
RespirationSeahorse XF AnalyzerAssay buffer composition can impact results.[2]
Membrane PotentialJC-1, TMRMPotential for fluorescence interference.
Superoxide ProductionMitoSOX RedUse the lowest effective probe concentration.[3]

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Stock Solutions to Minimize Oxidation
  • Storage: Store powdered this compound at -80°C under an inert atmosphere (e.g., argon or nitrogen).

  • Solubilization: Dissolve this compound in an appropriate organic solvent like ethanol or DMSO. To minimize oxidation, deoxygenate the solvent by bubbling with argon or nitrogen gas for 15-20 minutes before use.

  • Antioxidant Addition: Add an antioxidant such as butylated hydroxytoluene (BHT) at a final concentration of 10-50 µM to the stock solution to prevent further oxidation.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure. Store aliquots at -80°C.

  • Use in Experiments: When preparing working solutions, dilute the stock solution in pre-warmed, serum-free media immediately before adding to the cells.

Protocol 2: Cell-Free Assay to Test for this compound Interference with MTT Assay
  • Prepare a 96-well plate.

  • Add 100 µL of cell culture medium to each well.

  • Create a serial dilution of this compound in the medium, with concentrations ranging from your planned experimental concentrations up to 10-fold higher. Include a vehicle-only control.

  • Add 10 µL of MTT reagent (5 mg/mL) to each well.

  • Incubate the plate at 37°C for 1-4 hours, protected from light.

  • Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Mix thoroughly and measure the absorbance at 570 nm. An increase in absorbance in the this compound-containing wells compared to the vehicle control indicates direct reduction of MTT by this compound.

Signaling Pathways and Logical Relationships

This compound is known to interact with the Toll-like Receptor 4 (TLR4) signaling pathway. Understanding this interaction is key to interpreting experimental results. Below is a diagram illustrating the putative signaling cascade.

PAz_PC_TLR4_Signaling PAz_PC This compound TLR4_MD2 TLR4/MD2 Complex PAz_PC->TLR4_MD2 Binds/Interferes LPS LPS (Control) LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Upregulates

Caption: Putative this compound interaction with the TLR4 signaling pathway.

This diagram illustrates how this compound may activate or interfere with the TLR4 signaling cascade, leading to the activation of NF-κB and subsequent inflammatory gene expression. It is important to consider this potential mechanism when designing and interpreting your experiments.

The following diagram outlines a logical workflow for troubleshooting common issues in this compound experiments.

Troubleshooting_Workflow Start Inconsistent/ Unexpected Results Check_Purity Verify this compound Purity (e.g., HPLC-MS) Start->Check_Purity Pure Purity Confirmed? Check_Purity->Pure Repurify Repurify or Obtain New Stock Pure->Repurify No Assay_Interference Suspect Assay Interference Pure->Assay_Interference Yes Cell_Free_Control Run Cell-Free Control Assay Assay_Interference->Cell_Free_Control Interference_Observed Interference Observed? Cell_Free_Control->Interference_Observed Alternative_Assay Switch to Alternative Assay Method Interference_Observed->Alternative_Assay Yes Biological_Effect Investigate as a Biological Effect Interference_Observed->Biological_Effect No Optimize_Concentration Optimize this compound Concentration Alternative_Assay->Optimize_Concentration

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Improving PAz-PC Mass Spectrometry Data Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PAz-PC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) mass spectrometry data analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for obtaining high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

A1: this compound is a specific oxidized phospholipid and a major component of oxidized low-density lipoprotein (oxLDL).[1][2] Its presence is strongly associated with the development of atherosclerosis, making it a critical biomarker for cardiovascular disease research.[3][4] Accurate quantification of this compound in biological samples is essential for understanding its role in disease pathogenesis and for the development of potential therapeutic interventions.

Q2: What are the main challenges in this compound mass spectrometry analysis?

A2: The analysis of oxidized phospholipids like this compound by mass spectrometry presents several challenges:

  • Low abundance: this compound is often present at low concentrations in complex biological matrices, requiring highly sensitive analytical methods.[5]

  • Isomeric and isobaric interferences: Many other lipid species can have the same mass as this compound, leading to potential misidentification and inaccurate quantification.

  • Sample stability: Oxidized phospholipids can be unstable, and their concentrations can change during sample collection, storage, and preparation.

  • Matrix effects: Components of the biological matrix (e.g., salts, other lipids) can suppress or enhance the ionization of this compound, affecting the accuracy of quantification.

Q3: What is the recommended internal standard for this compound quantification?

A3: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification of this compound. A deuterated or 13C-labeled this compound analogue is ideal as it will have nearly identical chemical and physical properties to the endogenous analyte, allowing for correction of matrix effects and variations in sample preparation and instrument response. If a specific this compound standard is unavailable, a deuterated phosphatidylcholine with a similar chain length can be considered.

Q4: How can I improve the signal-to-noise ratio for this compound detection?

A4: Improving the signal-to-noise ratio is crucial for detecting low-abundance analytes like this compound. Consider the following strategies:

  • Optimize sample preparation: Use a robust lipid extraction method to efficiently isolate this compound while minimizing interferences.

  • Chromatographic separation: Employ a high-resolution liquid chromatography (LC) method to separate this compound from isobaric and other interfering compounds.

  • Mass spectrometer settings: Optimize ion source parameters (e.g., spray voltage, gas flows, temperature) and MS/MS parameters (e.g., collision energy) for the specific precursor and product ions of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound mass spectrometry data analysis.

Problem Potential Cause Troubleshooting Steps
Low or no this compound signal Inefficient extraction1. Ensure the chosen lipid extraction method (e.g., Folch or Bligh-Dyer) is appropriate for oxidized phospholipids. 2. Verify the quality and purity of all solvents used. 3. Consider solid-phase extraction (SPE) for sample cleanup and enrichment.
Poor ionization1. Optimize ion source parameters on your mass spectrometer. 2. Check for and clean any contamination in the ion source. 3. Ensure the mobile phase composition is compatible with efficient electrospray ionization (ESI).
Incorrect MS/MS parameters1. Confirm the correct precursor ion m/z for this compound. 2. Optimize the collision energy for the selected product ions. 3. Use multiple reaction monitoring (MRM) for enhanced sensitivity and specificity.
High background noise Contaminated solvents or glassware1. Use high-purity, LC-MS grade solvents. 2. Thoroughly clean all glassware to remove any lipid residues.
Matrix effects1. Improve sample cleanup to remove interfering substances. 2. Adjust the chromatographic gradient to better separate this compound from co-eluting matrix components. 3. Utilize a stable isotope-labeled internal standard.
Poor reproducibility Inconsistent sample preparation1. Standardize the entire sample preparation workflow, from collection to extraction. 2. Use an automated liquid handling system for precise and repeatable reagent addition.
Instrument instability1. Perform regular maintenance and calibration of the LC-MS system. 2. Monitor system suitability by injecting a standard mixture before and during the analytical run.
Inaccurate quantification Lack of appropriate internal standard1. Incorporate a deuterated or 13C-labeled this compound internal standard at the earliest stage of sample preparation.
Non-linear calibration curve1. Prepare a calibration curve covering the expected concentration range of this compound in your samples. 2. Use a sufficient number of calibration points and appropriate weighting for the regression.
Isomeric/isobaric interference1. Optimize the LC method to achieve chromatographic separation of this compound from interfering species. 2. Use high-resolution mass spectrometry to differentiate between compounds with the same nominal mass.

Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma

This protocol is a general guideline for the extraction of oxidized phospholipids from plasma and should be optimized for your specific application.

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of a deuterated this compound internal standard solution (concentration to be optimized based on expected endogenous levels).

  • Lipid Extraction (Folch Method):

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample.

    • Vortex vigorously for 1 minute.

    • Add 400 µL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

    • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a representative LC-MS/MS method. Specific parameters will need to be optimized for your instrument and column.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column with a particle size of 1.7-2.6 µm is recommended for good separation of lipid species.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the lipids. The specific gradient profile should be optimized for the best separation of this compound.

    • Flow Rate: Dependent on the column internal diameter (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).

    • Column Temperature: Typically maintained between 40-50 °C.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is commonly used for phosphatidylcholines.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both endogenous this compound and the deuterated internal standard.

      • This compound (C₃₃H₆₄NO₁₀P, MW: 665.8 g/mol ):

        • Precursor ion (M+H)⁺: m/z 666.4

        • Product ion: m/z 184.1 (phosphocholine headgroup) is a common and abundant fragment. Other product ions related to the fatty acid chains can also be used for confirmation.

      • Deuterated this compound Internal Standard: The m/z of the precursor and product ions will be shifted according to the number of deuterium atoms.

    • Collision Energy (CE): The CE should be optimized for each MRM transition to maximize the signal intensity of the product ion.

    • Dwell Time: Set an appropriate dwell time for each transition to ensure a sufficient number of data points across the chromatographic peak.

Quantitative Data Summary

The following tables provide representative concentration ranges of lipids related to this compound in human plasma and atherosclerotic plaques. Note that the absolute concentrations of this compound can vary significantly depending on the individual, disease state, and analytical methodology.

Table 1: Representative Concentrations of Phosphatidylcholine (PC) Species in Human Plasma

PC SpeciesConcentration Range (µmol/L)
PC aa C34:1100 - 300
PC aa C36:250 - 150
PC aa C38:430 - 100
This compoundVariable, generally low nM to µM range in disease states

Table 2: Lipid Composition in Human Atherosclerotic Plaques

Lipid ClassRelative Abundance (%)
Cholesterol Esters40 - 60
Free Cholesterol20 - 30
Phospholipids (including PC and oxidized PC)15 - 25
Triglycerides5 - 10

Signaling Pathways and Workflows

This compound Signaling in Atherosclerosis

This compound, as a key component of oxidized LDL, contributes to the initiation and progression of atherosclerosis by activating endothelial cells and macrophages. This leads to a pro-inflammatory and pro-thrombotic state within the blood vessel wall.

PAz_PC_Signaling cluster_blood_vessel Blood Vessel Lumen cluster_endothelium Endothelial Cell cluster_intima Intima oxLDL Oxidized LDL (containing this compound) SR Scavenger Receptors (e.g., CD36, LOX-1) oxLDL->SR Binds to Macrophage Macrophage oxLDL->Macrophage Internalized by EC_Activation Endothelial Activation SR->EC_Activation Activates Adhesion_Molecules Expression of Adhesion Molecules (e.g., VCAM-1, ICAM-1) EC_Activation->Adhesion_Molecules Chemokines Production of Chemokines (e.g., MCP-1) EC_Activation->Chemokines Monocyte Monocyte Adhesion_Molecules->Monocyte Promotes adhesion Chemokines->Monocyte Promotes migration Monocyte->Macrophage Differentiates into Foam_Cell Foam Cell Macrophage->Foam_Cell Transforms into

This compound containing oxLDL induces endothelial activation and foam cell formation.
Experimental Workflow for this compound Analysis

The following diagram outlines the general workflow for the quantitative analysis of this compound from biological samples using LC-MS/MS.

PAz_PC_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Tissue) IS_Spiking Internal Standard Spiking (Deuterated this compound) Sample_Collection->IS_Spiking Lipid_Extraction Lipid Extraction (e.g., Folch Method) IS_Spiking->Lipid_Extraction Dry_Reconstitute Drying and Reconstitution Lipid_Extraction->Dry_Reconstitute LC_Separation LC Separation (Reversed-Phase C18) Dry_Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Results Results (this compound Concentration) Data_Analysis->Results

General workflow for quantitative analysis of this compound by LC-MS/MS.

References

PAz-PC probe cell permeability and uptake issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the PAz-PC probe. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the cell permeability and uptake of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (this compound) and its fluorescently-labeled analogs.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during experiments with this compound and similar lipid probes.

Q1: I am not observing any uptake of my fluorescently-labeled this compound probe. What could be the issue?

A: Low or no cellular uptake of your fluorescent this compound probe can stem from several factors. Here is a step-by-step troubleshooting guide:

  • Probe Concentration: The concentration of the probe may be too low for detection. It is advisable to perform a titration experiment to determine the optimal concentration that yields a detectable signal without causing cytotoxicity.

  • Incubation Time and Temperature: The incubation period might be too short. Lipid uptake is a time-dependent process. Consider extending the incubation time. Additionally, ensure the incubation is performed at a physiologically relevant temperature (e.g., 37°C), as lipid uptake is an active cellular process.

  • Cell Health and Confluency: Ensure your cells are healthy and not overly confluent, as this can affect their metabolic activity and uptake efficiency.

  • Probe Aggregation: Fluorescent lipid probes can sometimes aggregate in aqueous media, which hinders their uptake. Ensure the probe is well-solubilized in the delivery vehicle (e.g., ethanol, DMSO) before diluting it into your culture medium.

  • Incorrect Filter Sets: Verify that the excitation and emission filters on your microscope are appropriate for the specific fluorophore attached to your this compound probe.

Q2: My fluorescent signal is very weak. How can I improve it?

A: A weak fluorescent signal can be a significant hurdle. Here are some strategies to enhance it:

  • Increase Probe Concentration: As with a lack of signal, a weak signal may be due to a low probe concentration. Carefully increase the concentration while monitoring for any cytotoxic effects.

  • Signal Amplification: If direct fluorescence is weak, consider using a biotinylated this compound analog. After incubation, you can use a fluorescently-labeled streptavidin to amplify the signal.

  • Choice of Fluorophore: Some fluorophores are inherently brighter and more photostable than others. If you are in the developmental stage of your probe, consider using a brighter fluorophore.

  • Imaging Parameters: Optimize your microscopy settings. Increase the exposure time or the gain on your detector. However, be mindful that this can also increase background noise.[1]

  • Use a More Sensitive Detector: If available, use a more sensitive camera or detector on your microscope.

Q3: I am experiencing high background fluorescence, which is obscuring my signal. What can I do?

A: High background can make it difficult to distinguish your specific signal. Here are some common causes and solutions:[2][3]

  • Autofluorescence: Cells and some culture media components (like phenol red and riboflavin) can autofluoresce, especially in the green spectrum.

    • Solution: Image an unstained control sample to assess the level of autofluorescence.[4] If it's high, consider using a fluorophore that excites and emits in the red or far-red spectrum. Using phenol red-free media during the experiment can also significantly reduce background.

  • Nonspecific Binding: The probe may be binding non-specifically to the cell surface or the culture dish.

    • Solution: Increase the number and duration of washing steps after probe incubation to remove unbound probe.[5] Including a blocking agent like bovine serum albumin (BSA) in your incubation medium can also help reduce non-specific binding.

  • Probe Concentration Too High: While a low concentration can lead to a weak signal, an excessively high concentration can result in high background.

    • Solution: Titrate the probe to find the optimal concentration that provides a good signal-to-noise ratio.

Q4: The fluorescence in my sample is fading very quickly during imaging. What is happening and how can I prevent it?

A: This phenomenon is known as photobleaching, the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. To minimize photobleaching:

  • Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.

  • Minimize Exposure Time: Use shorter exposure times for each image and reduce the frequency of image acquisition in time-lapse experiments.

  • Use Antifade Reagents: Mount your cells in an antifade mounting medium. These reagents help to quench the chemical reactions that lead to photobleaching.

  • Choose Photostable Fluorophores: Some fluorophores are inherently more resistant to photobleaching than others. If possible, select a more photostable dye for your probe.

Quantitative Data Summary

The uptake of lipid probes can be influenced by various factors. The following tables provide a summary of key parameters to consider when designing and troubleshooting your experiments.

Table 1: Common Fluorophores for Lipid Probes and their Properties

FluorophoreExcitation (nm)Emission (nm)Quantum YieldPhotostabilityEnvironmental Sensitivity
NBD~465~535ModerateLowHigh (sensitive to solvent polarity)
BODIPY FL~503~512HighModerateLow
BODIPY TMR~542~568HighHighLow
Cy3~550~570ModerateModerateLow
Cy5~649~670ModerateHighLow
Alexa Fluor 488~495~519HighHighLow
Alexa Fluor 555~555~565HighHighLow
Alexa Fluor 647~650~668HighHighLow

Table 2: Troubleshooting Guide for this compound Uptake Experiments

IssuePossible CauseRecommended Solution
No/Low Signal Insufficient probe concentrationPerform a dose-response curve to find the optimal concentration.
Short incubation timeIncrease incubation time (e.g., 1, 4, 24 hours).
Poor cell healthEnsure cells are in a logarithmic growth phase and not overly confluent.
Probe aggregationPrepare fresh probe dilutions and ensure complete solubilization.
High Background AutofluorescenceUse red-shifted fluorophores and phenol red-free media. Image unstained controls.
Non-specific bindingIncrease the number and duration of washes. Use a blocking agent (e.g., BSA).
Probe concentration too highTitrate the probe to find the optimal signal-to-noise ratio.
Photobleaching Excessive light exposureReduce laser power and exposure time. Use an antifade mounting medium.
Fluorophore instabilityChoose a more photostable fluorophore.
Altered Lipid Localization Fluorophore interferenceThe bulky fluorophore may alter the natural trafficking of this compound.
Consider using a smaller tag (e.g., for click chemistry) or a label-free method.

Experimental Protocols

Since this compound is not inherently fluorescent, its cellular uptake must be assessed indirectly. Below are two detailed protocols for quantifying this compound uptake.

Protocol 1: Quantification of this compound Uptake by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct quantification of unmodified this compound within cells.

Materials:

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Methanol (LC-MS grade)

  • Chloroform (LC-MS grade)

  • Internal standard (e.g., a deuterated version of this compound or another non-endogenous lipid)

  • Cell scraper

  • Centrifuge tubes

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Dilute the this compound stock solution into the cell culture medium to the desired final concentration.

    • Incubate the cells with the this compound-containing medium for the desired time points.

  • Cell Harvesting and Lipid Extraction:

    • Aspirate the medium and wash the cells three times with ice-cold PBS to remove any unbound this compound.

    • Lyse the cells by adding a known volume of a chloroform:methanol mixture (e.g., 2:1 v/v).

    • Spike the lysate with a known amount of the internal standard.

    • Scrape the cells and transfer the lysate to a centrifuge tube.

    • Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

    • Inject a known volume of the sample into the LC-MS/MS system.

    • Separate the lipids using a suitable chromatography column and gradient.

    • Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.

  • Data Analysis:

    • Calculate the amount of this compound in the sample by comparing its peak area to that of the internal standard.

    • Normalize the amount of this compound to the total protein content or cell number of the sample.

Protocol 2: Visualization of this compound Uptake using Click Chemistry

This method involves synthesizing a "clickable" version of this compound with a bioorthogonal alkyne group. This allows for subsequent fluorescent labeling.

Materials:

  • Alkyne-modified this compound (custom synthesis may be required)

  • Cell culture medium and supplements

  • PBS

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Click chemistry reaction buffer (containing copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper-chelating ligand)

  • Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Labeling:

    • Plate cells and allow them to adhere.

    • Incubate cells with the alkyne-modified this compound in culture medium for the desired time.

  • Cell Fixation and Permeabilization:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail according to the manufacturer's instructions, containing the copper catalyst, reducing agent, and the azide-fluorophore.

    • Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Imaging:

    • Mount the coverslips on microscope slides with an antifade mounting medium.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Signaling Pathways and Experimental Workflows

This compound Uptake via Scavenger Receptor CD36

This compound, as an oxidized phospholipid, can be recognized and internalized by scavenger receptors such as CD36. This interaction can trigger downstream signaling cascades.

PAz_PC_Uptake PAz_PC This compound CD36 CD36 Scavenger Receptor PAz_PC->CD36 Binding Src_Kinases Src Family Kinases (e.g., Fyn, Lyn) CD36->Src_Kinases Activation Internalization Endocytosis/ Internalization CD36->Internalization MAPK_Pathway MAPK Pathway (e.g., JNK) Src_Kinases->MAPK_Pathway Activation MAPK_Pathway->Internalization Triggers Foam_Cell Foam Cell Formation Internalization->Foam_Cell Leads to

Caption: this compound uptake mediated by the CD36 scavenger receptor.

Experimental Workflow for Quantifying this compound Uptake

The following diagram illustrates the general workflow for both the LC-MS/MS and click chemistry-based methods for assessing this compound uptake.

Experimental_Workflow Start Start: Cell Culture Incubation Incubate with This compound or analog Start->Incubation Wash Wash to remove unbound probe Incubation->Wash Harvest_Extract Harvest Cells & Lipid Extraction Wash->Harvest_Extract LC-MS/MS Path Fix_Perm Fix & Permeabilize Wash->Fix_Perm Click Chemistry Path LCMS LC-MS/MS Analysis Harvest_Extract->LCMS Quantify Quantification LCMS->Quantify Click Click Reaction with Fluorescent Azide Fix_Perm->Click Image Fluorescence Imaging Click->Image

Caption: Workflow for this compound uptake analysis.

References

Technical Support Center: PAz-PC in Chemical Biology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PAz-PC (Photo-Azido-Phosphatidylcholine) in their chemical biology experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound-based experiments, providing potential causes and recommended solutions in a question-and-answer format.

1. Low or No Photo-Crosslinking Efficiency

Q: I am not observing any or very weak crosslinking of my protein of interest with this compound. What could be the issue?

A: Low photo-crosslinking efficiency is a common problem that can arise from several factors. Here's a systematic guide to troubleshooting this issue:

  • This compound Integrity and Handling:

    • Degradation: this compound is light-sensitive and should be stored at -20°C in the dark.[1] Repeated freeze-thaw cycles should be avoided. Ensure the probe has been handled correctly to prevent degradation of the photoactivatable diazirine or azide group.

    • Solubility: this compound is a lipid and may have limited solubility in aqueous buffers. Ensure it is fully solubilized, potentially using a small amount of an organic solvent like DMSO or ethanol before adding it to your system.[1]

  • Experimental Conditions:

    • This compound Concentration: The concentration of this compound may be too low. It is crucial to optimize the concentration for your specific cell type or in vitro system. A typical starting point for cellular experiments is in the low micromolar range.

    • UV Irradiation:

      • Wavelength and Intensity: Ensure you are using the correct UV wavelength to activate the diazirine group (typically around 350-365 nm). The intensity of the UV source and the distance to the sample are critical. A higher intensity or closer distance may be required, but excessive exposure can lead to sample damage.

      • Irradiation Time: The duration of UV exposure is a critical parameter that needs to be optimized. Insufficient irradiation time will result in low crosslinking, while excessive exposure can lead to non-specific crosslinking and protein degradation. Time-course experiments are recommended to determine the optimal exposure time.[2]

    • Buffer Composition: Buffers containing components that can quench the reactive carbene intermediate generated upon photoactivation (e.g., Tris, glycine, or other nucleophiles) should be avoided during the crosslinking step. Use of buffers like HEPES or PBS is recommended.

  • Biological System:

    • Proximity: For crosslinking to occur, the this compound probe must be in close proximity to the protein of interest. The interaction you are trying to capture might be too transient or the binding site may be inaccessible.

    • Cellular Uptake: If working with live cells, ensure that the this compound is efficiently incorporated into the cellular membranes. Incubation time and concentration should be optimized.

2. High Background or Non-Specific Crosslinking

Q: My Western blot or mass spectrometry data shows a high background or many non-specifically crosslinked proteins. How can I reduce this?

A: High background can obscure your specific interactions. Here are several strategies to minimize non-specific crosslinking:

  • Optimize this compound Concentration: Using an excessively high concentration of this compound is a common cause of non-specific labeling. Titrate the probe concentration downwards to find the lowest effective concentration that still provides a detectable specific signal.

  • Optimize UV Irradiation:

    • Reduce Irradiation Time: Shorter UV exposure times can help to reduce non-specific crosslinking.

    • Control UV Intensity: If possible, reduce the intensity of the UV lamp.

  • Washing Steps:

    • Extensive Washing: Before UV irradiation, thoroughly wash cells or your in vitro system to remove any unbound this compound.

    • Post-Crosslinking Washes: After crosslinking, stringent washing steps can help to remove non-covalently bound proteins before lysis and downstream analysis.

  • Blocking: For in vitro assays, blocking with an irrelevant protein like Bovine Serum Albumin (BSA) can help to saturate non-specific binding sites on your protein of interest or other components of the system.

  • Control Experiments: Always include a "-UV" control where the sample is not irradiated. This will help you to distinguish between true photo-crosslinking and non-specific interactions that occur in the absence of UV light.[2]

3. Low Click Chemistry Reaction Yield

Q: I am getting a low yield in my click chemistry reaction after photo-crosslinking. What are the possible reasons?

A: The efficiency of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be influenced by several factors:

  • Reagent Quality and Preparation:

    • Fresh Reagents: Use freshly prepared solutions of the copper(I) source (e.g., CuSO₄), the reducing agent (e.g., sodium ascorbate), and the copper-chelating ligand (e.g., THPTA, TBTA). Sodium ascorbate solutions are particularly prone to oxidation.[3]

    • Copper Source: Ensure the copper source has not been compromised.

    • Ligand: The use of a copper-chelating ligand is crucial to stabilize the Cu(I) oxidation state and improve reaction efficiency in biological samples.

  • Reaction Conditions:

    • Oxygen: The Cu(I) catalyst is sensitive to oxidation by molecular oxygen. Degassing your reaction buffer can sometimes improve yields.

    • pH: The optimal pH for CuAAC is typically around 7-8.

    • Concentration of Reactants: Ensure you are using an adequate concentration of your alkyne-containing reporter tag (e.g., biotin-alkyne or a fluorescent alkyne). A molar excess of the alkyne reporter over the azide-labeled protein is often recommended.

    • Incubation Time and Temperature: While click reactions are generally fast, allowing the reaction to proceed for a sufficient amount of time (e.g., 1-2 hours at room temperature) can improve yields. Gentle agitation can also be beneficial.

  • Sample-Related Issues:

    • Buffer Contaminants: Components in your lysis buffer, such as EDTA or other metal chelators, can interfere with the copper catalyst. It is advisable to perform a buffer exchange or protein precipitation step to remove such contaminants before the click reaction.

    • Steric Hindrance: The azide group on the crosslinked this compound might be sterically hindered within the protein complex, making it less accessible to the click reagents. Performing the click reaction on denatured proteins (e.g., in the presence of SDS) can sometimes improve accessibility.

4. Issues with Mass Spectrometry Analysis

Q: I am having trouble identifying my crosslinked peptides by mass spectrometry. What are some common pitfalls?

A: Identifying crosslinked peptides can be challenging due to their low abundance and complex fragmentation patterns.

  • Sample Preparation:

    • Enrichment: Crosslinked peptides are often present in very low stoichiometry. Enrichment strategies, such as affinity purification if you have used a biotin-alkyne tag, are often necessary.

    • Removal of Contaminants: Ensure your sample is free from detergents and salts that can interfere with mass spectrometry analysis.

  • Mass Spectrometry Data Acquisition:

    • High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer to accurately determine the mass of the crosslinked peptides.

    • Data-Dependent vs. Data-Independent Acquisition (DDA vs. DIA): DIA methods can improve the reproducibility and accuracy of quantifying cross-linked peptides compared to traditional DDA.

    • Fragmentation Method: The choice of fragmentation method (e.g., CID, HCD, ETD) can significantly impact the identification of crosslinked peptides. Using a combination of fragmentation methods can be beneficial.

  • Data Analysis:

    • Specialized Software: Use specialized software designed for the analysis of crosslinked peptide data (e.g., pLink, MaxLynx, XlinkX). These programs can handle the complexity of identifying two different peptide chains linked together.

    • Database Searching: When searching your data, you must specify the mass of the crosslinker remnant on the modified amino acids.

Quantitative Data Summary

The following tables provide a summary of typical experimental parameters for this compound experiments, compiled from various sources. These values should be used as a starting point and optimized for your specific experimental setup.

Table 1: this compound Labeling and UV Crosslinking Conditions

ParameterIn Vitro (e.g., purified proteins, liposomes)In Cellulo (Live Cells)Notes
This compound Concentration 1 - 20 µM1 - 10 µMHigher concentrations can lead to non-specific labeling. Titration is recommended.
Incubation Time 15 - 60 minutes1 - 4 hoursAllows for incorporation of the probe into the membrane or interaction with the protein.
UV Wavelength 350 - 365 nm350 - 365 nmOptimal for diazirine activation.
UV Irradiation Time 5 - 30 minutes1 - 15 minutesShorter times for live cells to minimize phototoxicity. Optimization is critical.
UV Light Source UV lamp (e.g., Blacklight)UV lamp or specialized crosslinking instrumentIntensity and distance to sample are key variables.

Table 2: Click Chemistry (CuAAC) Reaction Conditions

ReagentConcentrationNotes
Alkyne Reporter (e.g., Biotin-Alkyne) 50 - 200 µMA molar excess over the estimated amount of azide-labeled protein is recommended.
CuSO₄ 50 - 250 µMThe copper(I) source.
Reducing Agent (e.g., Sodium Ascorbate) 1 - 5 mMShould be freshly prepared.
Copper Ligand (e.g., THPTA, TBTA) 250 µM - 1.25 mMUsed in a 5:1 molar ratio with CuSO₄ to stabilize Cu(I).
Incubation Time 30 - 120 minutesAt room temperature with gentle agitation.
Reaction Buffer PBS or HEPES, pH 7-8Avoid buffers containing EDTA or other strong chelators.

Experimental Protocols

Protocol 1: Photo-Crosslinking of Lipid-Protein Interactions in Live Cells

  • Cell Culture and this compound Labeling:

    • Plate cells to the desired confluency.

    • Prepare a stock solution of this compound in ethanol or DMSO.

    • Dilute the this compound stock solution in cell culture medium to the desired final concentration (e.g., 5 µM).

    • Replace the existing medium with the this compound containing medium and incubate for 1-4 hours at 37°C to allow for probe incorporation into cellular membranes.

  • UV Crosslinking:

    • Wash the cells twice with ice-cold PBS to remove unincorporated this compound.

    • Place the cell culture plate on ice.

    • Irradiate the cells with a UV lamp (365 nm) for 5-15 minutes. The optimal time should be determined empirically.

  • Cell Lysis:

    • After irradiation, wash the cells again with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Avoid buffers with high concentrations of nucleophiles if subsequent steps are sensitive to them.

  • Downstream Analysis:

    • The cell lysate containing the crosslinked protein-lipid complexes is now ready for downstream applications such as click chemistry, immunoprecipitation, and Western blotting or mass spectrometry.

Protocol 2: Click Chemistry Reaction for Biotin Tagging of Crosslinked Proteins

  • Prepare Click Chemistry Reagents:

    • Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), a copper ligand like THPTA (e.g., 50 mM in water), and your alkyne-biotin reporter (e.g., 10 mM in DMSO).

  • Click Reaction Setup:

    • To your cell lysate (containing an estimated amount of azide-labeled protein), add the alkyne-biotin to a final concentration of 100 µM.

    • Add the copper ligand (e.g., THPTA) to a final concentration of 500 µM.

    • Add CuSO₄ to a final concentration of 100 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5 mM.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

  • Protein Precipitation and Downstream Analysis:

    • Precipitate the proteins (e.g., using acetone or methanol/chloroform) to remove excess click chemistry reagents.

    • The biotin-tagged proteins can then be enriched using streptavidin beads for subsequent analysis by Western blotting or mass spectrometry.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_crosslinking Photo-Crosslinking cluster_analysis Downstream Analysis cell_culture 1. Culture Cells add_pazpc 2. Add this compound Probe cell_culture->add_pazpc incubation 3. Incubate add_pazpc->incubation wash1 4. Wash Cells incubation->wash1 uv_irrad 5. UV Irradiation (365 nm) wash1->uv_irrad wash2 6. Wash Cells uv_irrad->wash2 lysis 7. Cell Lysis wash2->lysis click_chem 8. Click Chemistry lysis->click_chem enrichment 9. Enrichment (e.g., Biotin-Avidin) click_chem->enrichment ms_analysis 10. Mass Spectrometry enrichment->ms_analysis

Caption: Experimental workflow for this compound based photo-crosslinking in live cells.

troubleshooting_low_crosslinking cluster_probe Probe Integrity cluster_conditions Experimental Conditions cluster_system Biological System start Low/No Crosslinking Signal check_storage Check this compound storage (-20°C, dark) start->check_storage optimize_conc Optimize this compound concentration start->optimize_conc verify_proximity Confirm protein-lipid proximity start->verify_proximity check_solubility Ensure complete solubilization check_storage->check_solubility optimize_uv Optimize UV irradiation (time, intensity) optimize_conc->optimize_uv check_buffer Use non-quenching buffers (HEPES, PBS) optimize_uv->check_buffer check_uptake Verify cellular uptake verify_proximity->check_uptake

Caption: Troubleshooting logic for low photo-crosslinking efficiency with this compound.

References

optimizing UV irradiation time for PAz-PC crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Photo-Activatable Crosslinking. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their UV irradiation experiments for crosslinking, with a focus on photo-activatable reagents like Phenyl Azide-Phosphatidylcholine (PAz-PC).

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind UV crosslinking with photo-activatable reagents?

Photo-activatable crosslinking utilizes reagents that are chemically inert until activated by UV light. Upon exposure to a specific wavelength of UV light, these reagents form highly reactive intermediates, such as nitrenes from aryl azides or carbenes from diazirines. These intermediates can then form covalent bonds with nearby molecules, effectively "locking" interacting partners together. This technique is invaluable for capturing transient or weak interactions between proteins, nucleic acids, and lipids.

Q2: What wavelength of UV light should I use for my experiment?

The optimal UV wavelength depends on the specific photoreactive group in your crosslinker.

  • Simple Phenyl Azides: Typically require short-wavelength UV light (254-275 nm) for efficient activation.

  • Nitrophenyl Azides: Can be activated with longer-wavelength UV light (300-460 nm). Using longer wavelengths is often preferable as it minimizes potential damage to biological molecules like proteins and nucleic acids.[1]

  • Diazirines: Are also activated by long-wavelength UV light (around 350-365 nm) and form reactive carbene intermediates.[1]

Always consult the manufacturer's specifications for your particular photo-activatable reagent.

Q3: How long should I irradiate my sample?

The optimal irradiation time is a critical parameter that often requires empirical optimization. It is a balance between achieving sufficient crosslinking efficiency and minimizing UV-induced damage to the sample.[2][3]

  • Too short: Inefficient crosslinking.

  • Too long: Can lead to protein denaturation, aggregation, or non-specific crosslinking.[2] Some reports suggest that crosslinking density may not increase after 30 minutes of exposure.

A good starting point is to perform a time-course experiment, testing several irradiation times to determine the optimal window for your specific system.

Q4: What are some common interfering substances to avoid in my buffers?

Certain buffer components can interfere with the crosslinking reaction.

  • Primary Amines: Buffers containing primary amines (e.g., Tris, glycine) are incompatible with amine-based reactions and should be avoided if your crosslinker targets these groups.

  • Reducing Agents: Thiol-containing reducing agents like DTT or 2-mercaptoethanol can reduce the azide functional group, preventing its photo-activation. These should be excluded from all steps prior to and during UV irradiation.

Experimental Protocols

Protocol: General UV Crosslinking of Adherent Cells

This protocol provides a framework for UV crosslinking of adherent cells in culture, a common starting point for immunoprecipitation experiments like eCLIP.

Materials:

  • Adherent cells cultured in appropriate plates (e.g., 15 cm plate)

  • Ice-cold 1x Dulbecco's Phosphate-Buffered Saline (DPBS)

  • UV Crosslinker instrument (e.g., Stratalinker) equipped with a 254 nm or 365 nm bulb

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Preparation:

    • Ensure cell viability is greater than 95% before starting.

    • Aspirate the cell culture medium from the plate.

    • Gently wash the cells with an appropriate volume of room temperature 1x DPBS (e.g., 15 mL for a 15 cm plate).

    • Aspirate the DPBS wash.

    • Add just enough ice-cold 1x DPBS to cover the cell monolayer (e.g., 5 mL for a 15 cm plate).

  • UV Irradiation:

    • Place the tissue culture plate on a leveled ice block or cooling block pre-chilled to 4°C.

    • Remove the lid of the tissue culture plate.

    • Place the plate and cooling block inside the UV crosslinker, ensuring it is level.

    • Irradiate the cells with the appropriate UV wavelength and energy. A common starting point for 254 nm UV is 400 mJ/cm². For other wavelengths and applications, this will need to be optimized.

    • Note: The optimal energy and time are highly dependent on the cell type, plate format, and the specific biological interaction being studied.

  • Cell Harvesting:

    • Immediately after irradiation, keep the plate on ice.

    • Use a cell scraper to harvest the crosslinked cells into the DPBS.

    • Transfer the cell suspension to pre-chilled microcentrifuge tubes.

    • Pellet the cells by centrifugation (e.g., top speed for 10 seconds at 4°C).

    • Carefully remove the supernatant.

    • Snap-freeze the cell pellet on dry ice. Pellets can be stored at -80°C until further processing.

Quantitative Data Summary

The optimal UV irradiation parameters are highly dependent on the specific experimental setup, including the photo-crosslinker used, the sample type, and the UV light source. The following tables provide a summary of starting points and ranges reported in various studies.

Table 1: Recommended UV Crosslinking Parameters
ParameterValueApplication ContextSource
UV Wavelength254 nmGeneral RNA-protein crosslinking (eCLIP)
UV Wavelength365 nmRecommended for many photo-initiators
UV Energy400 mJ/cm²Adherent cells for eCLIP
UV Energy150 mJ/cm²Tissue culture cells for CLIP
UV Intensity10 mW/cm²Crosslinking of GelMA hydrogels
UV Intensity13 mW/cm²Crosslinking of GelMA hydrogels
Table 2: Example Irradiation Times for Different UV Intensities
UV IntensityExposure TimeApplication ContextSource
10 mW/cm²25 - 45 secondsThin layer of Okagel/GelMA
13 mW/cm²15 - 35 secondsThin layer of Okagel/GelMA
5.5 - 8.5 mW/cm²1 - 2 minutesLower intensity light source
Not Specified30 minutesCollagen-based scaffolds
Not Specified45 minutesOptimal for durability & cell growth in a specific collagen matrix

Visualizations

Experimental Workflow & Signaling Pathways

cluster_prep Sample Preparation cluster_uv UV Irradiation cluster_analysis Downstream Analysis A Prepare Cells/Tissue B Add this compound Crosslinker A->B C Incubate to Allow Interaction B->C D Expose to UV Light (e.g., 365 nm) C->D Transfer to UV Crosslinker E Photo-activation of Azide Group D->E F Formation of Reactive Nitrene E->F G Covalent Bond Formation (Crosslinking) F->G H Lyse Cells / Isolate Complex G->H Proceed to Analysis I Purify Crosslinked Complex H->I J Analyze (e.g., MS, Western Blot) I->J

Caption: Workflow for this compound UV crosslinking experiments.

Troubleshooting Guide

Start Problem: Low or No Crosslinking Yield Q1 Is the UV lamp functional and at the correct wavelength? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No: Replace bulb or use correct equipment. Q1->A1_No No Q2 Was the irradiation time sufficient? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No: Increase irradiation time. Perform a time-course experiment. Q2->A2_No No Q3 Are there interfering substances in the buffer (e.g., DTT, Tris)? A2_Yes->Q3 A3_Yes Yes: Remove interfering substances. Use compatible buffers like PBS or HEPES. Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is the crosslinker concentration optimal? A3_No->Q4 A4_No No: Titrate crosslinker concentration. Q4->A4_No No A4_Yes Yes: Consider protein abundance or interaction affinity issues. Q4->A4_Yes Yes

Caption: Troubleshooting decision tree for low crosslinking yield.

Photo-Activation Mechanism

ArylAzide Aryl Azide (R-N3) (Stable) Nitrene Singlet Nitrene (R-N) (Highly Reactive) ArylAzide->Nitrene UV Light (hν) - N2 Insertion C-H / N-H Insertion Nitrene->Insertion Reaction with Protein/Lipid Addition Addition to C=C Bonds Nitrene->Addition Reaction with Protein/Lipid Product Covalently Crosslinked Product Insertion->Product Addition->Product

Caption: Simplified reaction pathway for aryl azide photo-activation.

Troubleshooting Guide

Problem: Low or no crosslinking is observed in my Western blot or mass spectrometry results.

  • Potential Cause 1: Inefficient Photo-activation

    • Is the UV lamp working correctly? Ensure the bulb is not old and is emitting the correct wavelength for your crosslinker.

    • Was the UV dose too low? The UV energy might be insufficient to activate the crosslinker. Try increasing the irradiation time or using a lamp with higher intensity. It's recommended to perform a time-course experiment to find the optimal exposure time.

    • Is your sample too far from the UV source? UV intensity decreases with distance. For lower intensity lamps, ensure the sample is positioned closer to the source.

  • Potential Cause 2: Chemical Interference

    • Are there incompatible reagents in your buffer? As mentioned in the FAQs, reagents like DTT can inactivate aryl azide crosslinkers, and buffers with primary amines can interfere with other types of crosslinking reactions. Ensure your buffers are free of these substances.

  • Potential Cause 3: Suboptimal Reagent Concentration

    • Is the crosslinker concentration correct? Too little crosslinker will result in low efficiency. Conversely, too much can lead to protein aggregation and solubility issues. It may be necessary to empirically optimize the molar excess of the reagent.

Problem: I'm observing high levels of protein aggregation after UV irradiation.

  • Potential Cause 1: Over-crosslinking

    • Was the UV exposure too long or intense? Excessive irradiation can lead to non-specific crosslinking and protein damage, causing aggregation. Reduce the irradiation time or the intensity of the UV source.

    • Is the crosslinker concentration too high? An excess of crosslinker can cause uncontrolled reactions, leading to large, insoluble aggregates. Try reducing the concentration of your this compound.

  • Potential Cause 2: UV-induced Damage

    • Is the UV wavelength appropriate? Short-wavelength UV (e.g., 254 nm) can be more damaging to proteins and nucleic acids. If your crosslinker allows, switch to a longer wavelength (e.g., 365 nm) to minimize sample damage.

Problem: The crosslinking appears non-specific.

  • Potential Cause 1: Highly Reactive Intermediates

    • The reactive species generated upon photo-activation (e.g., nitrenes) are inherently highly reactive and can react with many different chemical groups, which can sometimes lead to what appears to be non-specific crosslinking. This is an intrinsic property of many photo-crosslinkers.

  • Potential Cause 2: Prolonged Reaction Time

    • Longer irradiation times can increase the chances of random collisions and non-specific crosslinking events. Shortening the exposure time to the minimum required for capturing the specific interaction of interest can help reduce this background.

  • Potential Cause 3: Protein Abundance

    • Highly abundant proteins are more likely to be cross-linked by chance. Crosslinking experiments are often biased towards more abundant proteins. Consider this when interpreting your results and include appropriate controls, such as performing the experiment in the absence of UV light.

References

how to improve the yield of PAz-PC crosslinked peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the yield of p-azidophenacyl phosphocholine (PAz-PC) crosslinked peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (p-azidophenacyl phosphocholine) is a photo-reactive and phosphocholine-containing chemical crosslinker. It is designed to study protein-protein and protein-lipid interactions. The azido group can be activated by UV light to form a reactive nitrene, which then covalently bonds to nearby molecules.[1][2] The phosphocholine headgroup can be used for affinity purification of crosslinked products.[3]

Q2: What is the general workflow for a this compound crosslinking experiment?

A typical workflow involves:

  • Incubation of the this compound probe with the biological sample (e.g., cell lysate, purified protein complex).

  • Photo-activation with UV light to induce crosslinking.

  • Proteolytic digestion of the crosslinked sample.

  • Enrichment of phosphocholine-containing peptides.

  • Analysis by mass spectrometry (MS) to identify crosslinked peptides and interaction sites.[4]

Troubleshooting Guide

Low or No Crosslinking Yield

Q3: I am observing very low or no crosslinked product. What are the potential causes and solutions?

Several factors can contribute to poor crosslinking efficiency. Below is a table summarizing common issues and recommended troubleshooting steps.

Potential Cause Troubleshooting Recommendations
Suboptimal UV Activation Verify the UV lamp output and wavelength. Aryl azides are typically activated in the 250-370 nm range.[5] Test a range of irradiation times and distances from the UV source.
Inappropriate Buffer Composition Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT), as they can quench the reactive nitrene. Use buffers like HEPES or PBS.
This compound Reagent Degradation This compound is light-sensitive. Store it protected from light and at the recommended temperature. Prepare fresh solutions before each experiment.
Low this compound Concentration The optimal concentration is system-dependent. Perform a titration to find the ideal concentration that maximizes crosslinking without causing excessive background.
Presence of Quenching Molecules High concentrations of nucleophiles in the sample can compete with the target for the reactive nitrene. If possible, reduce the concentration of these molecules.
Steric Hindrance at the Binding Site The crosslinker may not be able to access the interaction interface. Consider designing probes with different linker lengths or attachment points.
High Background or Non-Specific Crosslinking

Q4: My results show a high degree of non-specific crosslinking. How can I improve specificity?

High background can obscure specific interactions. The following table provides strategies to enhance specificity.

Potential Cause Troubleshooting Recommendations
Excessive UV Exposure Over-irradiation can lead to non-specific crosslinking. Reduce the UV exposure time or intensity.
This compound Concentration Too High A high concentration of the crosslinker can result in random, proximity-based crosslinking rather than interaction-dependent crosslinking. Reduce the this compound concentration.
Inadequate Washing Steps Ensure stringent washing steps after the crosslinking reaction and during the enrichment process to remove non-covalently bound proteins.
"Sticky" Proteins Some proteins are inherently prone to non-specific binding. Include control experiments, such as a no-UV control and a competition experiment with a non-crosslinking ligand, to identify and subtract background.
Issues with Enrichment of Crosslinked Peptides

Q5: I am having difficulty enriching for my this compound crosslinked peptides. What could be the problem?

The phosphocholine group allows for specific enrichment, but the process can be hampered by several factors.

Potential Cause Troubleshooting Recommendations
Inefficient Binding to Affinity Resin Ensure the correct type of affinity resin is being used. For the phosphate group on the phosphocholine, Immobilized Metal Affinity Chromatography (IMAC) with Fe3+ or Ga3+ ions is a common choice. Phos-tag affinity resins can also be effective.
Suboptimal Binding/Elution Buffers For IMAC, binding is typically performed at an acidic pH, and elution at a basic pH. Optimize the pH and salt concentrations of your buffers.
Competition from Other Phosphorylated Molecules If your sample has a high background of naturally phosphorylated proteins, consider a pre-enrichment step to remove some of these before targeting the phosphocholine-tagged peptides.
Low Abundance of Crosslinked Peptides The overall low yield of crosslinking will naturally lead to a low abundance of the target peptides for enrichment. Focus on optimizing the crosslinking reaction first. Crosslinked peptides are often present at less than 1% of the total peptide amount.

Experimental Protocols

Protocol 1: this compound Photo-Crosslinking
  • Sample Preparation : Prepare your protein sample in a UV-transparent container (e.g., quartz cuvette or thin-walled PCR tube) in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Addition of this compound : Add this compound to the desired final concentration. A typical starting point is a 10- to 100-fold molar excess over the protein of interest.

  • Incubation : Incubate the reaction mixture in the dark for 30-60 minutes at room temperature to allow for binding of the probe to the target.

  • UV Irradiation : Expose the sample to UV light (e.g., 350 nm) on ice for a predetermined time (e.g., 5-30 minutes). The optimal time and distance from the lamp should be empirically determined.

  • Quenching : After irradiation, add a quenching reagent such as DTT to a final concentration of 10 mM to scavenge any unreacted crosslinker.

  • Sample Processing : Proceed with SDS-PAGE analysis to visualize crosslinked products or with proteolytic digestion for mass spectrometry analysis.

Protocol 2: Enrichment of this compound Crosslinked Peptides using Fe-IMAC
  • Sample Digestion : Digest the crosslinked protein sample with a protease (e.g., trypsin) overnight at 37°C.

  • Peptide Cleanup : Desalt the peptide mixture using a C18 spin column.

  • IMAC Bead Preparation : Equilibrate Fe-NTA magnetic beads with the binding buffer (e.g., 80% acetonitrile, 0.1% trifluoroacetic acid).

  • Binding : Incubate the peptide sample with the equilibrated beads for 30 minutes with gentle rotation.

  • Washing : Wash the beads three times with the binding buffer to remove non-phosphorylated peptides.

  • Elution : Elute the bound phosphocholine-containing peptides with an elution buffer (e.g., 500 mM phosphate buffer, pH 7.0 or a high pH buffer like 1% ammonium hydroxide).

  • Desalting : Desalt the eluted peptides using a C18 spin column prior to mass spectrometry analysis.

Quantitative Data Presentation

Optimizing the crosslinking reaction is critical for maximizing yield. Below are tables with example data from hypothetical optimization experiments for this compound crosslinking, which should be determined empirically for each specific system.

Table 1: Optimization of this compound Concentration

This compound:Protein Molar RatioRelative Crosslinking Yield (%)
10:115
50:165
100:185
200:180
500:170

Table 2: Optimization of UV Irradiation Time

UV Exposure Time (minutes)Relative Crosslinking Yield (%)
530
1070
1590
2088
3075

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_crosslink Crosslinking cluster_analysis Analysis start Protein Sample add_pazpc Add this compound start->add_pazpc incubate Incubate (dark) add_pazpc->incubate uv UV Irradiation incubate->uv quench Quench Reaction uv->quench digest Proteolytic Digestion quench->digest enrich Phosphocholine Peptide Enrichment (IMAC) digest->enrich ms LC-MS/MS Analysis enrich->ms

Caption: Experimental workflow for this compound crosslinking and analysis.

Signaling Pathway Example: Acetylcholine Receptor Endocytosis

This compound, with its phosphocholine headgroup, could be a useful tool for studying the interactions of proteins involved in acetylcholine signaling and receptor trafficking. For instance, it could be used to identify proteins that interact with the acetylcholine receptor (AChR) during its endocytosis, a process implicated in myasthenia gravis.

achr_endocytosis AChR Acetylcholine Receptor (AChR) PAzPC This compound Crosslinker AChR->PAzPC Binding Crosslinked_AChR Crosslinked AChR Complex AChR->Crosslinked_AChR UV UV Light PAzPC->UV UV->Crosslinked_AChR Activation & Crosslinking Clathrin Clathrin Crosslinked_AChR->Clathrin Recruitment Early_Endosome Early Endosome Clathrin->Early_Endosome Clathrin-Mediated Endocytosis Agrin_MuSK Agrin/MuSK Signaling Agrin_MuSK->AChR Inhibits Endocytosis

Caption: this compound to study acetylcholine receptor endocytosis.

References

Technical Support Center: In Vivo Studies with PAz-PC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) in in vivo studies. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what is its primary mechanism of action in vivo?

A: this compound, or 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine, is an oxidized phospholipid (OxPL) that is a component of oxidized low-density lipoprotein (oxLDL). It is known to be a potent agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating gene expression involved in lipid metabolism, inflammation, and glucose homeostasis.

Formulation and Administration

Q2: How should I prepare this compound for in vivo administration?

A: this compound is typically supplied as a solution in ethanol. For in vivo use, it is crucial to minimize the concentration of organic solvents. A common method is to evaporate the ethanol under a stream of nitrogen and then reconstitute the lipid in a vehicle suitable for animal administration, such as sterile phosphate-buffered saline (PBS) or a solution containing a low concentration of a biocompatible solubilizing agent like DMSO. For oral administration, formulation in corn oil may be considered. It is recommended to perform a small-scale solubility test to ensure the chosen vehicle is appropriate for your desired concentration.

Q3: What are the recommended routes of administration for this compound in animal models?

A: The choice of administration route depends on the experimental goals. Common routes for lipid-based compounds include:

  • Intravenous (IV) injection: For direct systemic delivery.

  • Intraperitoneal (IP) injection: A common route for systemic administration in rodents.

  • Oral gavage: To study the effects of oral absorption.

  • Subcutaneous (SC) injection: For slower, sustained release.

The specific route should be chosen based on the target tissue and desired pharmacokinetic profile.

Q4: I am observing precipitation of this compound in my aqueous vehicle. What can I do?

A: This may be due to the low aqueous solubility of this compound. To troubleshoot this:

  • Sonication: Gently sonicate the solution to aid in the dispersion of the lipid.

  • Use of a carrier: Incorporate this compound into liposomes or other nanoparticle formulations to improve its stability and solubility in aqueous solutions.

  • Adjust the vehicle: Consider using a vehicle with a small percentage of a biocompatible co-solvent, such as PEG300, PEG400, or Tween 80. However, be mindful of the potential effects of the co-solvent on your experimental outcomes.

Dosage and Efficacy

Q5: What is a typical dosage range for this compound in in vivo studies?

A: The optimal dosage of this compound can vary significantly depending on the animal model, the route of administration, and the specific research question. It is recommended to perform a dose-response study to determine the most effective and non-toxic dose for your experiment. For similar phosphatidylcholine compounds, dosages in rodent models have ranged from 5 mg/kg for oral administration to lower doses for parenteral routes.[1]

Q6: How can I monitor the in vivo efficacy of this compound?

A: Efficacy can be assessed by measuring downstream effects of PPARγ activation. This may include:

  • Gene expression analysis: Measuring the upregulation of PPARγ target genes in the tissue of interest.

  • Biomarker analysis: Assessing changes in relevant biomarkers in blood or tissue samples.

  • Phenotypic outcomes: Observing changes in physiological or behavioral parameters relevant to your disease model.

Potential Challenges and Troubleshooting

Q7: What are the potential side effects of in vivo administration of this compound?

A: As a PPARγ agonist, this compound may induce side effects similar to those observed with other drugs in this class, such as thiazolidinediones (TZDs). These can include weight gain, fluid retention, and potential cardiovascular effects.[2][3][4][5] It is crucial to monitor the health of the animals closely and include appropriate control groups to assess any adverse effects.

Q8: What is known about the stability and metabolism of this compound in vivo?

A: Oxidized phospholipids like this compound can be transient in vivo and may be metabolized by various enzymes. The stability will depend on the route of administration and the specific biological environment. It is advisable to conduct pilot studies to determine the pharmacokinetic profile of this compound in your model system if this information is critical for your study. In vitro studies have shown that this compound can be metabolized in the liver by phospholipases.

Q9: How can I minimize variability in my in vivo experiments with this compound?

A: To ensure the quality and reproducibility of your data, it is important to:

  • Standardize procedures: Use consistent methods for formulation, administration, and data collection.

  • Minimize animal stress: Stress can significantly impact physiological responses and introduce variability.

  • Follow ARRIVE guidelines: Adhere to the Animal Research: Reporting of In Vivo Experiments (ARRIVE) guidelines for designing and reporting your study.

Experimental Protocols and Data

General Protocol for In Vivo Administration of this compound
  • Preparation of this compound solution:

    • In a sterile glass vial, dispense the required amount of this compound solution in ethanol.

    • Evaporate the ethanol under a gentle stream of sterile nitrogen gas until a thin lipid film is formed.

    • Reconstitute the lipid film in a sterile, pre-warmed (37°C) vehicle (e.g., PBS) to the desired final concentration.

    • Vortex and sonicate briefly in a water bath sonicator to ensure complete dissolution.

  • Animal Dosing:

    • Acclimatize animals to the experimental conditions.

    • Administer the prepared this compound solution via the chosen route (e.g., IP injection).

    • Include a vehicle control group receiving the same volume of the vehicle without this compound.

  • Monitoring and Sample Collection:

    • Monitor the animals for any adverse effects throughout the study period.

    • At the designated time points, collect blood and/or tissues for analysis.

Quantitative Data Summary

The following table summarizes dosage information for a related phosphatidylcholine compound used in an in vivo study. Note that optimal doses for this compound may differ and should be determined empirically.

CompoundAnimal ModelRoute of AdministrationDosageObserved EffectReference
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)RatOral5 mg/kgAmeliorated cognitive disorders

The next table outlines potential side effects associated with PPARγ agonists, which may be relevant for in vivo studies with this compound.

Side EffectAnimal ModelsClinical StudiesReferences
Weight GainRodents and non-rodentsYes
Fluid Retention/EdemaRatsYes
Increased risk of heart failure-Yes
Bone Loss-Yes

Visualizations

Signaling Pathway

PPARgamma_signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAzPC This compound PAzPC_in This compound PAzPC->PAzPC_in Cellular Uptake PPARg PPARγ Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex Complex_nuc PPARγ-RXR Complex->Complex_nuc Nuclear Translocation PAzPC_in->PPARg Binds and Activates PPRE PPRE Complex_nuc->PPRE Binds TargetGenes Target Gene Expression PPRE->TargetGenes Regulates

Caption: Simplified PPARγ signaling pathway activated by this compound.

Experimental Workflow

InVivo_Workflow start Start: Hypothesis and Study Design protocol Develop Detailed Experimental Protocol start->protocol iacuc IACUC Protocol Approval protocol->iacuc animal_acclimation Animal Acclimation iacuc->animal_acclimation group_assignment Randomized Group Assignment animal_acclimation->group_assignment formulation This compound Formulation (and Vehicle Control) group_assignment->formulation administration In Vivo Administration (e.g., IP, Oral) formulation->administration monitoring Monitor Animal Health and Collect Data administration->monitoring endpoint Endpoint Reached: Sample Collection monitoring->endpoint analysis Sample Analysis (e.g., qPCR, Histology) endpoint->analysis data_analysis Statistical Analysis and Interpretation analysis->data_analysis conclusion Conclusion and Reporting (ARRIVE) data_analysis->conclusion

Caption: General experimental workflow for in vivo studies with this compound.

References

PAz-PC probe aggregation and solubility problems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with PAz-PC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine). This compound is a major molecular species found in oxidized low-density lipoprotein (oxLDL) and is widely used in studies related to atherosclerosis, inflammation, and oxidative stress.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is the abbreviation for 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine. It is an oxidized phospholipid, not a photo-activatable or azido-containing probe. The "Az" in its name refers to the nine-carbon dicarboxylic acid, azelaic acid, which is esterified at the sn-2 position of the glycerol backbone. This compound is a significant component of oxidized low-density lipoprotein (oxLDL) and is often used as a biomarker for oxidative stress.

Q2: What are the common applications of this compound in research?

A2: this compound is primarily used in cardiovascular research to study the pathological effects of oxidized lipids. Common applications include:

  • Investigating the mechanisms of atherosclerosis.

  • Studying the inflammatory response in macrophages and endothelial cells.

  • Inducing foam cell formation in cultured macrophages.

  • Examining the signaling pathways activated by oxidized phospholipids, such as the LOX-1 receptor pathway.[1][2][3]

  • Studying oxidized lipid-induced apoptosis.[2]

Q3: What are the recommended storage and handling conditions for this compound?

A3: As an oxidized lipid, this compound is susceptible to further oxidation and degradation. Proper storage and handling are crucial to ensure its stability and activity.

  • Storage: this compound is often supplied in an organic solvent like ethanol or chloroform.[4] It should be stored under an inert gas (argon or nitrogen) at -70°C or lower.

  • Handling: When preparing solutions, use solvents that have been purged with an inert gas to remove dissolved oxygen. Minimize the exposure of this compound to air and light. It is recommended to use solutions within a short timeframe after preparation.

Q4: In which solvents is this compound soluble?

A4: The solubility of this compound is a critical factor for its use in experiments. While specific quantitative data is limited, the following table provides general guidance on its solubility.

SolventSolubilityNotes
Chloroform SolubleOften used for long-term storage.
Ethanol SolubleCan be used to prepare stock solutions.
DMSO InsolubleDipalmitoylphosphatidylcholine, a related lipid, is insoluble in DMSO.
Aqueous Buffers (e.g., PBS) Poorly solubleForms micelles and aggregates above its critical micelle concentration (CMC).

Troubleshooting Guides

Issue 1: this compound Aggregation in Aqueous Solutions

Problem: My this compound solution appears cloudy or forms a precipitate when I dilute it in my aqueous cell culture medium.

Cause: This is likely due to the this compound concentration exceeding its critical micelle concentration (CMC) in the aqueous buffer. Phospholipids are amphipathic molecules that self-assemble into micelles or larger aggregates when their concentration in an aqueous solution is above the CMC.

Solution:

Phosphatidylcholine (PC) SpeciesAcyl Chain LengthCritical Micelle Concentration (CMC)
12:0 Lyso PC12:00.4-0.9 mM
14:0 Lyso PC14:00.043-0.090 mM
16:0 Lyso PC16:04-8.3 µM
18:0 Lyso PC18:00.4 µM
14:0 PC14:0/14:06 nM
16:0 PC16:0/16:00.46 nM
  • Use a Carrier: If higher concentrations are required, consider using a carrier molecule like bovine serum albumin (BSA) to improve the solubility and delivery of this compound to cells.

  • Sonication: For some applications, brief sonication of the aqueous this compound solution can help to disperse aggregates and form smaller, more uniform micelles. However, be cautious as this can also introduce heat and potentially degrade the lipid.

Issue 2: Inconsistent Experimental Results

Problem: I am observing high variability between my experiments using this compound.

Cause: Inconsistent results can arise from several factors related to the stability and handling of this compound.

  • Oxidation: this compound can undergo further oxidation upon exposure to air, leading to a heterogeneous mixture of lipid species with varying activities.

  • Solvent Evaporation: If stored in an organic solvent, evaporation can lead to an increase in the effective concentration of your stock solution over time.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to the degradation of the lipid and the formation of aggregates.

Solution:

  • Aliquot Stock Solutions: Upon receiving this compound, prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles and reduce the risk of contamination and degradation.

  • Use Freshly Prepared Dilutions: Prepare working dilutions of this compound immediately before each experiment from a fresh aliquot.

  • Inert Gas Overlay: For long-term storage of stock solutions, flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing.

  • Quality Control: If you suspect degradation of your this compound stock, consider having it analyzed by mass spectrometry to confirm its integrity.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes how to prepare a stock solution of this compound in an organic solvent.

  • Materials:

    • This compound (lyophilized powder or in solvent)

    • Anhydrous ethanol or chloroform (purged with argon or nitrogen)

    • Gas-tight syringe

    • Glass vials with PTFE-lined caps

    • Inert gas (argon or nitrogen) source

  • Procedure:

    • If starting with lyophilized this compound, allow the vial to warm to room temperature before opening to prevent condensation.

    • Add the desired volume of deoxygenated solvent to the vial to achieve the target concentration (e.g., 1-10 mg/mL).

    • Mix gently by vortexing until the this compound is completely dissolved.

    • Flush the headspace of the vial with inert gas for 30-60 seconds.

    • Seal the vial tightly with the PTFE-lined cap.

    • For long-term storage, wrap the vial in aluminum foil to protect it from light and store at -70°C or below.

Protocol 2: Treatment of Cultured Macrophages with this compound

This protocol provides a general procedure for treating cultured macrophages (e.g., J774A.1 or primary peritoneal macrophages) with this compound to induce an inflammatory response or foam cell formation.

  • Materials:

    • Cultured macrophages in appropriate cell culture plates

    • This compound stock solution (from Protocol 1)

    • Serum-free cell culture medium

    • Complete cell culture medium

  • Procedure:

    • Plate the macrophages at the desired density and allow them to adhere overnight.

    • On the day of the experiment, prepare a working solution of this compound by diluting the stock solution in serum-free medium to the final desired concentration (e.g., 1-50 µg/mL). It is important to add the this compound stock solution to the medium while vortexing to aid in dispersion.

    • Aspirate the complete medium from the cells and wash once with sterile PBS.

    • Add the this compound-containing serum-free medium to the cells.

    • Incubate the cells for the desired time period (e.g., 4-24 hours) at 37°C in a CO2 incubator.

    • After the incubation, the cells can be harvested for downstream analysis, such as gene expression analysis (qRT-PCR), cytokine measurement (ELISA), or lipid accumulation staining (Oil Red O).

Signaling Pathways and Workflows

This compound and LOX-1 Signaling in Atherosclerosis

This compound, as a key component of oxLDL, primarily exerts its pro-atherogenic effects through the Lectin-like oxidized low-density lipoprotein receptor-1 (LOX-1). The binding of this compound to LOX-1 on endothelial cells and macrophages triggers a cascade of downstream signaling events that contribute to vascular inflammation and the progression of atherosclerosis.

PAz_PC_LOX1_Signaling PAz_PC This compound (in oxLDL) LOX1 LOX-1 Receptor PAz_PC->LOX1 Binds to ROS Increased ROS (Oxidative Stress) LOX1->ROS NFkB NF-κB Activation LOX1->NFkB FoamCell Foam Cell Formation LOX1->FoamCell Internalization of oxLDL ROS->NFkB Activates EndothelialDysfunction Endothelial Dysfunction ROS->EndothelialDysfunction Apoptosis Apoptosis ROS->Apoptosis NFkB->EndothelialDysfunction Inflammation Pro-inflammatory Cytokine Release NFkB->Inflammation

This compound signaling through the LOX-1 receptor.
Experimental Workflow for Studying this compound Effects

The following diagram illustrates a typical experimental workflow for investigating the cellular effects of this compound.

Experimental_Workflow Start Start: this compound Stock PrepareSol Prepare Working Solution in Serum-Free Medium Start->PrepareSol Treatment Treat Cells with this compound PrepareSol->Treatment CellCulture Culture Macrophages or Endothelial Cells CellCulture->Treatment Incubate Incubate (4-24h) Treatment->Incubate Analysis Downstream Analysis Incubate->Analysis qPCR Gene Expression (qPCR) Analysis->qPCR ELISA Cytokine Secretion (ELISA) Analysis->ELISA OilRedO Lipid Accumulation (Oil Red O) Analysis->OilRedO ApoptosisAssay Apoptosis Assay (e.g., TUNEL) Analysis->ApoptosisAssay

Workflow for this compound cellular experiments.

References

Technical Support Center: Minimizing Off-Target Effects of PAz-PC Photoactivation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PAz-PC (photoactivatable azido-phosphatidylcholine). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects during photoactivation experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a photoactivatable analog of phosphatidylcholine, a major component of cell membranes. It is chemically modified with a photo-reactive aryl azide group. Upon irradiation with ultraviolet (UV) light, the aryl azide group is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, allowing for the identification of lipid-protein and lipid-lipid interactions within biological membranes.

Q2: What are the primary off-target effects associated with this compound photoactivation?

The primary off-target effects stem from the use of UV light for photoactivation and the reactivity of the generated nitrene. These include:

  • Phototoxicity and Cellular Stress: UV irradiation can induce cellular damage, leading to the generation of reactive oxygen species (ROS), which in turn can cause lipid peroxidation and activate cellular stress pathways.[1][2][3]

  • Nonspecific Crosslinking: The highly reactive nitrene intermediate can react with abundant, non-target molecules in its vicinity, leading to nonspecific labeling.

  • Probe-Induced Artifacts: The incorporation of the this compound molecule itself into membranes could potentially alter membrane properties or cellular processes even before photoactivation.

Q3: What is the optimal wavelength for activating this compound?

For aryl azide-containing probes, the optimal wavelength for photoactivation is typically in the UV-A range, around 350-366 nm.[4] Shorter wavelengths (UV-B, UV-C) can also be used but are more likely to cause significant cellular damage.[1] It is crucial to empirically determine the optimal wavelength that provides efficient crosslinking with minimal phototoxicity for your specific experimental setup.

Q4: How can I minimize phototoxicity during my experiments?

Minimizing phototoxicity is critical for obtaining biologically relevant results. Here are several strategies:

  • Optimize UV Dose: Use the lowest possible UV dose (intensity and duration) that still achieves sufficient crosslinking. This will need to be determined empirically.

  • Use Longer Wavelengths: Whenever possible, use UV-A light (350-366 nm) as it is generally less damaging to cells than shorter wavelength UV.

  • Work at Low Temperatures: Performing the UV irradiation step on ice can help to mitigate some of the cellular stress responses.

  • Include Antioxidants: In some cases, the inclusion of antioxidants like N-acetylcysteine (NAC) or Trolox in the media during irradiation can help to quench ROS and reduce oxidative damage. However, be aware that these agents could also potentially quench the reactive nitrene.

Q5: How do I control for nonspecific binding of this compound?

Several control experiments are essential to distinguish specific from nonspecific binding:

  • No UV Control: A sample prepared with this compound but not exposed to UV light. This will identify proteins that bind non-covalently to the probe.

  • Competition Assay: Co-incubate the cells with this compound and an excess of a non-photoactivatable competitor molecule (e.g., a high concentration of natural phosphatidylcholine or a known binding partner). A reduction in labeling of a specific protein in the presence of the competitor suggests specific binding.

  • Probe-less UV Control: A sample irradiated with the same dose of UV light but without the this compound probe. This will identify proteins that are affected by UV light alone.

  • Labeling of Abundant, Non-Interacting Proteins: Assess the labeling of highly abundant proteins that are not expected to interact with your target of interest (e.g., cytosolic proteins if you are studying membrane interactions). Significant labeling of these proteins indicates a high degree of nonspecific binding.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Crosslinking Insufficient UV Dose: The UV light intensity is too low or the irradiation time is too short.Increase the UV intensity or duration incrementally. Ensure the UV lamp is functioning correctly and is at the appropriate distance from the sample.
Incorrect Wavelength: The wavelength of the UV source is not optimal for activating the aryl azide group.Verify the emission spectrum of your UV lamp. For aryl azides, a wavelength around 350-366 nm is generally effective.
Quenching of the Nitrene Intermediate: Components in the buffer (e.g., thiols like DTT or β-mercaptoethanol) can quench the reactive nitrene.Avoid using buffers containing thiols during the photoactivation step.
Low this compound Concentration: The concentration of the probe is too low to achieve detectable crosslinking.Increase the concentration of this compound. However, be mindful of potential cytotoxicity at higher concentrations.
High Background/Nonspecific Crosslinking Excessive UV Dose: High UV intensity or prolonged exposure can lead to widespread cellular damage and nonspecific reactions.Reduce the UV dose. Perform a dose-response experiment to find the optimal balance between crosslinking and background.
High this compound Concentration: High probe concentrations can lead to increased nonspecific incorporation and crosslinking.Decrease the this compound concentration.
Probe Aggregation: this compound may form micelles at high concentrations, leading to nonspecific binding to proteins.Ensure the this compound concentration is below its critical micelle concentration (CMC). Prepare fresh dilutions of the probe for each experiment.
Inadequate Washing: Residual, unbound probe can contribute to background.Increase the number and stringency of washing steps after probe incubation and before UV irradiation.
High Cell Death/Poor Cell Health Phototoxicity: The UV dose is too high, causing significant cellular damage.Reduce the UV intensity and/or duration. Use a longer wavelength UV source (UV-A). Perform irradiation on ice.
Probe Cytotoxicity: The this compound molecule itself is toxic to the cells at the concentration used.Perform a dose-response experiment to determine the maximum non-toxic concentration of this compound.
Contamination: Bacterial or fungal contamination in the cell culture.Ensure aseptic techniques and check for contamination.

Quantitative Data Summary

The following tables provide starting points for optimizing your this compound photoactivation experiments. These values are based on literature for similar photoactivatable lipid probes and should be empirically validated for your specific cell type and experimental conditions.

Table 1: Recommended Starting Parameters for this compound Photoactivation

ParameterRecommended RangeKey Considerations
This compound Concentration 1 - 50 µMStart with a lower concentration and increase as needed. Higher concentrations can lead to cytotoxicity and nonspecific binding.
UV Wavelength 350 - 366 nm (UV-A)Minimizes cellular damage compared to shorter wavelengths.
UV Dose (Intensity x Time) 1 - 10 J/cm²Requires careful optimization. Start with a low dose and increase until efficient crosslinking is observed with minimal cell death.
Irradiation Time 5 - 30 minutesDependent on the intensity of the UV source. Shorter times are generally better to reduce phototoxicity.
Irradiation Temperature 4°C (on ice)Helps to reduce cellular stress responses.

Table 2: Example UV Doses and Resulting Cellular Effects (Hypothetical Data)

UV Dose (J/cm²)Crosslinking Efficiency (%)Cell Viability (%)Lipid Peroxidation (Fold Change)
0.510951.2
130901.8
260803.5
585608.0
10903015.0

Note: This table is for illustrative purposes and the actual values will vary depending on the cell type and experimental conditions.

Experimental Protocols

General Protocol for Photoaffinity Labeling with this compound
  • Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight.

  • Probe Incubation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

    • Dilute the this compound stock solution in serum-free cell culture medium to the desired final concentration (e.g., 10 µM).

    • Remove the growth medium from the cells and replace it with the this compound containing medium.

    • Incubate the cells for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for the incorporation of the probe into the cell membranes.

  • Washing:

    • Aspirate the this compound containing medium.

    • Wash the cells three times with cold phosphate-buffered saline (PBS) to remove any unbound probe.

  • Photoactivation:

    • Place the cell culture plate on ice.

    • Irradiate the cells with UV light (e.g., 365 nm) for a predetermined time (e.g., 10-20 minutes). The optimal distance from the UV source and the irradiation time should be determined empirically.

  • Cell Lysis and Downstream Analysis:

    • After irradiation, lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • The cell lysate can then be used for downstream applications such as:

      • SDS-PAGE and Western Blotting: To detect shifts in the molecular weight of target proteins due to crosslinking.

      • Affinity Purification: If the this compound probe contains a tag (e.g., biotin or a click chemistry handle), the crosslinked proteins can be enriched using streptavidin beads or by click chemistry ligation to a capture reagent.

      • Mass Spectrometry: To identify the crosslinked proteins and map the sites of interaction.

Protocol for Assessing Lipid Peroxidation (TBARS Assay)

This protocol provides a method to quantify malondialdehyde (MDA), a byproduct of lipid peroxidation, as an indicator of cellular oxidative stress.

  • Sample Preparation:

    • After the photoactivation experiment (including a no-UV control), wash the cells with cold PBS.

    • Lyse the cells in a suitable buffer and collect the lysate.

    • Determine the protein concentration of each lysate for normalization.

  • TBARS Reaction:

    • To a microcentrifuge tube, add a defined amount of cell lysate (e.g., 100 µg of protein).

    • Add a solution of thiobarbituric acid (TBA) in an acidic buffer.

    • Incubate the samples at 95°C for 60 minutes.

  • Measurement:

    • Cool the samples on ice and centrifuge to pellet any precipitate.

    • Measure the absorbance of the supernatant at 532 nm.

    • Calculate the concentration of MDA using a standard curve generated with known concentrations of MDA.

    • Express the results as nmol of MDA per mg of protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Photoactivation cluster_analysis Analysis cell_culture 1. Cell Culture probe_incubation 2. This compound Incubation cell_culture->probe_incubation washing 3. Washing probe_incubation->washing uv_irradiation 4. UV Irradiation washing->uv_irradiation cell_lysis 5. Cell Lysis uv_irradiation->cell_lysis sds_page SDS-PAGE / Western Blot cell_lysis->sds_page affinity_purification Affinity Purification cell_lysis->affinity_purification mass_spec Mass Spectrometry affinity_purification->mass_spec

Caption: Experimental workflow for photoaffinity labeling with this compound.

signaling_pathway uv_light UV Photoactivation (Off-Target Effect) ros Reactive Oxygen Species (ROS) uv_light->ros lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation cellular_damage Cellular Damage lipid_peroxidation->cellular_damage stress_kinases Stress-Activated Protein Kinases (e.g., JNK, p38) cellular_damage->stress_kinases apoptosis Apoptosis stress_kinases->apoptosis inflammation Inflammatory Response stress_kinases->inflammation

Caption: Off-target signaling pathway activated by UV-induced oxidative stress.

References

Technical Support Center: Optimizing PAz-PC Click Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for the photoactivatable azide-phosphocholine (PAz-PC) click reaction. Whether you are employing copper-catalyzed (CuAAC) or strain-promoted (SPAAC) methodologies, this resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction involving a this compound linker?

For most bioconjugation applications using CuAAC, a pH between 7.0 and 7.5 is a recommended starting point.[1][2] The reaction is generally robust and can proceed effectively over a broad pH range, typically from 4 to 12.[3][4][5] However, the optimal pH can be influenced by the specific biomolecule and other components in your reaction mixture.

Q2: How does pH affect Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a this compound linker?

In SPAAC reactions, the reaction rate can be influenced by the pH, particularly for substrates with acidic or basic functional groups. Generally, the reaction is tolerant to a variety of buffer conditions, allowing for the selection of a buffer that is most compatible with the biomolecules being conjugated.

Q3: Which buffers are recommended for CuAAC and SPAAC reactions?

  • For CuAAC: Phosphate, HEPES, and carbonate buffers are commonly used and generally compatible within a pH range of 6.5–8.0. It is crucial to avoid Tris buffers , as the tris(hydroxymethyl)aminomethane can chelate copper and inhibit the reaction. High concentrations of sodium chloride (above 0.5M) can also be used.

  • For SPAAC: Buffers that maintain a near-neutral pH are suitable, and the choice can often be dictated by the stability and requirements of the biomolecule. It is advisable to avoid buffers containing sodium azide.

Q4: What is the role of a copper-chelating ligand in CuAAC reactions?

Copper-chelating ligands are essential for an efficient and clean CuAAC reaction. Their primary roles are to:

  • Stabilize the active Cu(I) catalytic species, preventing its oxidation to the inactive Cu(II) state.

  • Accelerate the reaction rate.

  • Protect biomolecules from oxidative damage by sequestering the copper ion.

  • Water-soluble ligands like THPTA and BTTAA are particularly effective for bioconjugation in aqueous buffers.

Q5: Why is my CuAAC reaction yield low, and how can I improve it?

Low yield in a CuAAC reaction can stem from several factors:

  • Sub-optimal pH: Ensure your reaction pH is within the optimal range for your specific system by performing a pH screen.

  • Catalyst Inactivation: The Cu(I) catalyst is prone to oxidation. Always use freshly prepared sodium ascorbate solution to reduce Cu(II) to Cu(I). Degassing solutions to remove oxygen can also be beneficial.

  • Incorrect Ligand-to-Copper Ratio: An inappropriate ratio can lead to poor results. A 5:1 ligand-to-copper ratio is often recommended to protect the Cu(I) state.

  • Impure Reagents: The purity of your azide, alkyne, and solvents can significantly impact the outcome.

  • Steric Hindrance: If the this compound or alkyne moiety is sterically hindered, consider increasing the reaction temperature (e.g., to 40-60 °C) or reaction time.

Troubleshooting Guide

This guide addresses common issues encountered during this compound click reactions.

Problem Potential Cause Recommended Solution
Low or No Product Yield (CuAAC) Inefficient protein labeling with the alkyne counterpart.Verify the incorporation of the alkyne group into your protein or molecule of interest.
Oxidation of the Cu(I) catalyst to inactive Cu(II).Prepare sodium ascorbate solution fresh for each experiment. Degas buffers and solutions to minimize dissolved oxygen.
Incorrect ratio of ligand to copper.Use an optimized ligand-to-copper ratio, typically 5:1, to protect the catalyst.
Presence of inhibitory substances in the buffer (e.g., Tris).Use compatible buffers such as phosphate or HEPES. If your sample contains reducing agents like DTT, remove them via buffer exchange before the reaction.
Steric hindrance at the reaction site.Consider performing the reaction under denaturing conditions (e.g., with 1% SDS) if compatible with your downstream applications. Increase the reaction temperature or time.
Side Product Formation Oxidative damage to biomolecules.Use a chelating ligand to protect sensitive residues. The addition of aminoguanidine can help prevent side reactions with certain amino acid residues.
Alkyne homodimerization.This side reaction can occur at higher temperatures. Ensure the reaction is performed at room temperature unless optimization requires heating.
Incomplete Reaction (SPAAC) Low reactivity of the strained alkyne.Ensure the use of a sufficiently reactive cyclooctyne. The choice of the strained alkyne is critical for the reaction rate.
Poor solubility of reactants.The use of organic co-solvents should be carefully considered as they can impact the reaction rate.

Quantitative Data Summary

Table 1: Recommended Buffer Conditions for CuAAC Bioconjugation

ParameterRecommended Range/ValueNotes
pH 6.5 - 8.0 (start at 7.0-7.5)The reaction is tolerant to a wider pH range (4-12), but this is optimal for most biomolecules.
Buffer System Phosphate, HEPES, CarbonateAvoid Tris buffer.
Copper (CuSO₄) Concentration 50 - 250 µMCan be adjusted based on the specific application.
Ligand (e.g., THPTA) Concentration 250 µM - 1.25 mMMaintain at least a 5:1 ligand-to-copper ratio.
Reducing Agent (Sodium Ascorbate) 2.5 - 5 mMPrepare fresh before each use.
Temperature Room Temperature (20-25 °C)Can be increased to 40-60 °C for slow reactions.

Experimental Protocols

General Protocol for CuAAC of a this compound Labeled Biomolecule

This protocol provides a starting point and may require optimization for your specific application.

1. Preparation of Stock Solutions:

  • This compound-labeled biomolecule: Prepare in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Alkyne-containing molecule: Dissolve in DMSO or a compatible buffer.

  • Copper(II) Sulfate (CuSO₄): 20 mM in water.

  • Ligand (e.g., THPTA): 50 mM in water.

  • Sodium Ascorbate: 100 mM in water (must be prepared fresh).

  • Aminoguanidine (optional): 100 mM in water.

2. Reaction Setup:

  • In a microcentrifuge tube, add the this compound-labeled biomolecule to the desired final concentration in buffer.

  • Add the alkyne-containing molecule. A 2- to 10-fold molar excess over the this compound-labeled biomolecule is often used.

  • In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 100 µM, you would use a 5-fold excess of ligand (500 µM final concentration).

  • Add the copper/ligand mixture to the reaction tube.

  • If using, add aminoguanidine.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

3. Incubation:

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. Reaction times can vary and may require optimization.

  • Protect the reaction from light if either of the components is light-sensitive.

4. Analysis and Purification:

  • Analyze the reaction product using appropriate techniques such as SDS-PAGE, HPLC, or mass spectrometry.

  • Purify the conjugate using methods like size exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.

Visualizations

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Mix cluster_analysis 3. Incubation & Analysis PAzPC This compound Biomolecule in Buffer Mix Combine Reactants & Catalyst Premix PAzPC->Mix Alkyne Alkyne Probe in DMSO/Buffer Alkyne->Mix Cu_Ligand CuSO4 + Ligand (e.g., THPTA) Cu_Ligand->Mix Ascorbate Fresh Sodium Ascorbate Initiate Add Ascorbate to Initiate Mix->Initiate Add last Incubate Incubate 1-4h @ RT Initiate->Incubate Analyze Analyze (SDS-PAGE, HPLC, MS) Incubate->Analyze

Caption: Experimental workflow for a typical CuAAC reaction.

Troubleshooting_Low_Yield Start Low/No Product Yield Check_pH Is pH optimal (7.0-7.5)? Start->Check_pH Check_Catalyst Was Ascorbate fresh? O2 excluded? Check_pH->Check_Catalyst Yes Adjust_pH Optimize pH (6.5-8.0 screen) Check_pH->Adjust_pH No Check_Ligand Is Ligand:Cu ratio ~5:1? Check_Catalyst->Check_Ligand Yes Remake_Reagents Use fresh Ascorbate. Degas solutions. Check_Catalyst->Remake_Reagents No Check_Buffer Buffer contains Tris? Check_Ligand->Check_Buffer Yes Adjust_Ratio Adjust Ligand:Cu ratio. Check_Ligand->Adjust_Ratio No Change_Buffer Switch to Phosphate or HEPES buffer. Check_Buffer->Change_Buffer Yes Success Yield Improved Check_Buffer->Success No Adjust_pH->Success Remake_Reagents->Success Adjust_Ratio->Success Change_Buffer->Success

Caption: Troubleshooting flowchart for low yield in CuAAC reactions.

References

troubleshooting low signal in PAz-PC western blot analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during PAz-PC (Photo-affinity Azide-Phosphatidylcholine) western blot analysis.

Troubleshooting Guide: Low Signal in this compound Western Blot

A weak or absent signal is a frequent challenge in western blotting. In the context of this compound analysis, the issue can arise from multiple stages of this multi-step technique, including inefficient photo-crosslinking, suboptimal click chemistry, or standard western blotting pitfalls. This guide provides a structured approach to identifying and resolving the root cause of low signal.

Diagram: this compound Experimental Workflow

PAzPC_Workflow cluster_0 Cellular Labeling cluster_1 Sample Preparation cluster_2 Click Chemistry & Detection cluster_3 Analysis A Incubate cells with this compound B UV Irradiation (365 nm) A->B Covalent cross-linking C Cell Lysis B->C D Protein Quantification C->D E Click Reaction: Lysate + Alkyne-tag D->E F SDS-PAGE E->F G Western Blot Transfer F->G H Antibody Incubation G->H I Signal Detection H->I J Image Analysis I->J

Caption: The experimental workflow for this compound western blot analysis, from cellular labeling to final analysis.

Frequently Asked Questions (FAQs)

Category 1: this compound Labeling and UV Cross-linking

Question: I'm not getting any signal. Could the problem be with the initial this compound labeling or UV irradiation?

Answer: Yes, inefficient labeling or cross-linking is a primary suspect for no signal. Here are several factors to consider:

  • This compound Integrity and Concentration: Ensure your this compound probe is not degraded. It should be stored under the recommended conditions. Titrate the concentration of this compound to find the optimal level for your specific cell type and experimental conditions.

  • UV Irradiation: The wavelength and duration of UV light are critical for activating the photo-affinity probe.[1][2]

    • Wavelength: Use a UV lamp with a peak output at 365 nm for aryl azide-based probes like this compound. Using an incorrect wavelength will not efficiently activate the probe.

    • Duration and Intensity: Insufficient UV exposure time or low lamp intensity will lead to poor cross-linking efficiency. Conversely, excessive exposure can damage proteins.[1] Optimization of the irradiation time is recommended.

    • Distance: Ensure a consistent and optimal distance between the UV source and your samples.

  • Positive Control: Include a positive control where you know the protein of interest should be labeled. This will help validate the labeling and cross-linking steps.[3][4]

Category 2: Click Chemistry Reaction

Question: How can I be sure the click chemistry reaction is working efficiently?

Answer: The click chemistry step is crucial for attaching the detection tag (e.g., biotin or a fluorophore) to the this compound-labeled proteins. Incomplete reaction will directly result in a weak signal.

  • Reagent Quality: Use fresh, high-quality click chemistry reagents (e.g., copper (II) sulfate, a reducing agent like sodium ascorbate, and a copper-chelating ligand like TBTA or THPTA). Prepare the reducing agent solution immediately before use.

  • Reagent Concentrations: The concentrations of copper, the reducing agent, and the ligand are critical for an efficient reaction. Refer to established protocols for recommended concentrations.

  • Alkyne-Tag: Ensure the alkyne-tagged reporter (e.g., alkyne-biotin) is of high quality and used at an appropriate concentration.

  • Reaction Time and Temperature: Allow the reaction to proceed for the recommended time (typically 1 hour at room temperature).

  • Negative Controls: A crucial negative control is to perform the click reaction on a lysate from cells that were not treated with this compound. This will help identify any non-specific binding of the alkyne-tag or other issues with the click reaction itself.

Category 3: Western Blotting Procedure

Question: My positive controls for the western blot are working, but I still see a low signal for my this compound labeled samples. What could be wrong?

Answer: If your standard western blot controls are working, the issue likely lies in the preceding steps or the specifics of detecting the tagged protein. However, optimizing the western blot for your specific target is still important.

  • Protein Loading: Ensure you are loading a sufficient amount of total protein onto the gel. The abundance of your target protein might be low. Consider enriching your sample for the protein of interest through immunoprecipitation if the signal remains weak.

  • Transfer Efficiency: Confirm efficient protein transfer from the gel to the membrane using a reversible stain like Ponceau S. Optimize transfer conditions (time, voltage, buffer composition) for your specific protein's molecular weight.

  • Antibody Dilutions: The concentration of your primary and secondary antibodies is critical. If the signal is weak, consider increasing the antibody concentration or extending the incubation time.

  • Blocking Buffer: The choice of blocking buffer can sometimes mask the epitope. Try different blocking agents (e.g., non-fat milk, BSA) to see if it improves the signal. Note that for phosphorylated proteins, BSA is generally recommended over milk.

  • Detection Reagent: Ensure your detection reagent (e.g., ECL substrate) is not expired and is sensitive enough to detect low-abundance proteins. Increase the exposure time if necessary.

Diagram: Troubleshooting Low Signal in this compound Western Blot

Troubleshooting_Low_Signal A Low or No Signal Detected B Check Positive Control (e.g., known labeled protein) A->B C Positive Control OK? B->C D Issue is with this compound specific steps C->D Yes E Issue is with Western Blot Procedure/Reagents C->E No F Verify this compound integrity and concentration D->F G Optimize UV cross-linking (time, intensity) D->G H Check Click Chemistry Reagents (freshness, concentration) D->H I Increase protein load E->I J Optimize antibody concentrations/incubation E->J K Verify transfer efficiency (Ponceau S) E->K L Use more sensitive detection reagent/increase exposure E->L

Caption: A decision tree to troubleshoot low signal in this compound western blot experiments.

Quantitative Data Summary

For ease of comparison, the following table summarizes key quantitative parameters that may require optimization. Note that these are starting recommendations and may need to be adjusted for your specific system.

ParameterRecommended Starting RangePotential for Optimization
This compound Concentration 10-100 µMTitrate to find optimal concentration for your cell line.
UV Irradiation Time 5-15 minutesOptimize for maximum signal without protein degradation.
Protein Load per Lane 20-50 µg of total lysateIncrease for low-abundance proteins.
Primary Antibody Dilution 1:500 - 1:2000Adjust based on antibody affinity and target abundance.
Secondary Antibody Dilution 1:5000 - 1:20,000Adjust based on signal intensity and background.
Blocking Incubation 1 hour at RT or overnight at 4°CIncrease time if background is high.
Click Reaction: Copper (II) Sulfate 1 mMFollow manufacturer's protocol for click chemistry kit.
Click Reaction: Sodium Ascorbate 2.5 mMPrepare fresh.
Click Reaction: Ligand (e.g., TBTA) 100 µMFollow manufacturer's protocol.

Experimental Protocols

Protocol 1: Basic Click Chemistry Reaction

This protocol is a general guideline for performing a click chemistry reaction on a cell lysate containing this compound labeled proteins.

  • To 50 µg of cell lysate in a microcentrifuge tube, add the following reagents in order:

    • Alkyne-biotin (or other alkyne-tagged reporter) to a final concentration of 100 µM.

    • Freshly prepared sodium ascorbate to a final concentration of 2.5 mM.

    • Copper (II) sulfate-TBTA complex to a final concentration of 1 mM copper and 100 µM TBTA.

  • Vortex the reaction mixture gently.

  • Incubate at room temperature for 1 hour, protected from light.

  • The sample is now ready for downstream applications such as SDS-PAGE and western blotting.

Protocol 2: General Western Blotting Procedure
  • Sample Preparation: Add SDS-PAGE loading buffer to your click-reacted lysate and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load samples onto a polyacrylamide gel and run at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.

  • Blocking: Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-biotin or an antibody against your protein of interest) at the optimized dilution, typically overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing steps as in step 6.

  • Detection: Add an ECL substrate to the membrane and detect the chemiluminescent signal using a CCD camera or X-ray film.

References

Validation & Comparative

A Comparative Guide to Photoactivatable Lipid Probes: PAz-PC and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular signaling and membrane biology, understanding the transient and dynamic interactions between lipids and proteins is paramount. Photoactivatable lipid probes have emerged as indispensable tools for researchers, allowing for the covalent capture of these fleeting interactions within the native cellular environment. This guide provides a detailed comparison of photoactivatable phosphatidylcholine (PC) probes, focusing on those functionalized with phenylazide (PAz-PC), and its common alternatives, benzophenone (BP-PC) and diazirine (DiA-PC).

This comparison is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most suitable probe for specific research needs.

Performance Comparison of Photoactivatable Lipid Probes

The choice of a photoactivatable group is critical as it dictates the probe's efficiency, specificity, and ease of use. The three most common photoactivatable moieties used in lipid probes are aryl azides, benzophenones, and diazirines. Below is a summary of their key characteristics.

FeaturePhenylazide (PAz)Benzophenone (BP)Diazirine (DiA)
Activation Wavelength ~250-350 nm[1][2]~350-360 nm[3]~330-370 nm[1]
Reactive Intermediate Nitrene[4]Triplet diradicalCarbene
Reactivity Moderately reactive; can rearrange to less reactive speciesLess reactive than carbene, longer lifetimeHighly reactive, short-lived
Crosslinking Efficiency Generally lower than benzophenone and diazirineHigh, can be increased with longer irradiationHigh, but can be quenched by water
Specificity Can insert into C-H, N-H, and O-H bonds; can also react with nucleophilesPreferentially abstracts hydrogen from C-H bondsInserts non-selectively into C-H, N-H, and O-H bonds
Stability Generally stable in the dark, but can be reduced by thiolsHighly stable in various solventsGood photostability in the dark
Size Relatively smallBulky, which may cause steric hindranceSmallest of the three, causing minimal perturbation
Key Advantages Relatively easy to synthesizeHigh crosslinking efficiency, reversible excitationSmall size, high reactivity, rapid photoactivation
Key Disadvantages Requires lower wavelength UV which can cause cell damage; potential for rearrangementBulkiness can interfere with binding; longer irradiation times may increase non-specific labelingCarbene can be quenched by water, potentially lowering yields in aqueous environments

Note: The quantitative performance of these probes can vary significantly depending on the specific molecular design of the probe, the lipid environment, and the nature of the interacting protein.

Signaling Pathways and Mechanisms of Photoactivation

The utility of these probes stems from their ability to generate highly reactive species upon UV irradiation, which then form covalent bonds with nearby molecules.

G cluster_PAz Phenylazide (PAz) cluster_BP Benzophenone (BP) cluster_DiA Diazirine (DiA) PAz Phenylazide UV1 UV Light (~250-350 nm) Nitrene Nitrene Intermediate UV1->Nitrene N₂ release Crosslink1 Covalent Crosslink Nitrene->Crosslink1 Insertion into C-H, N-H, O-H BP Benzophenone UV2 UV Light (~350-360 nm) Diradical Triplet Diradical UV2->Diradical H-abstraction Crosslink2 Covalent Crosslink Diradical->Crosslink2 C-C bond formation DiA Diazirine UV3 UV Light (~330-370 nm) Carbene Carbene Intermediate UV3->Carbene N₂ release Crosslink3 Covalent Crosslink Carbene->Crosslink3 Insertion into various bonds

Caption: Photoactivation mechanisms of common photoactivatable probes.

Experimental Protocols

A successful photoaffinity labeling experiment requires careful planning and execution. The following is a generalized protocol that can be adapted for use with this compound, BP-PC, or DiA-PC.

Probe Incorporation into Membranes

Objective: To incorporate the photoactivatable lipid probe into the cell membrane or a model membrane system.

Materials:

  • Photoactivatable lipid probe (e.g., this compound)

  • Lipid vesicles (e.g., LUVs) or cultured cells

  • Phosphate-buffered saline (PBS)

Protocol for Lipid Vesicles:

  • Prepare large unilamellar vesicles (LUVs) containing the desired lipid composition using standard methods such as extrusion.

  • Add the photoactivatable lipid probe (typically 1-5 mol%) to the lipid mixture in an organic solvent before vesicle preparation.

  • Remove the organic solvent under a stream of nitrogen gas and then under high vacuum.

  • Hydrate the lipid film with the appropriate buffer and form vesicles.

Protocol for Cultured Cells:

  • Culture cells to the desired confluency.

  • Prepare a solution of the photoactivatable lipid probe in a suitable vehicle (e.g., ethanol or DMSO) and dilute it in cell culture medium.

  • Incubate the cells with the probe-containing medium for a predetermined time (e.g., 30 minutes to several hours) to allow for incorporation into the cell membranes.

  • Wash the cells with fresh medium or PBS to remove any unincorporated probe.

Photo-Crosslinking

Objective: To activate the photoreactive group and induce covalent crosslinking to interacting proteins.

Materials:

  • UV lamp with appropriate wavelength output (e.g., 365 nm for diazirines and benzophenones)

  • Sample containing the incorporated probe (cells or vesicles with target protein)

Protocol:

  • Place the sample on a cold plate or on ice to minimize heat-induced damage.

  • Irradiate the sample with UV light for a specific duration. The irradiation time needs to be optimized for each probe and experimental system to maximize crosslinking efficiency while minimizing non-specific labeling and photodamage.

  • For control experiments, include samples that are not irradiated.

Enrichment and Analysis of Crosslinked Products

Objective: To isolate and identify the proteins that have been covalently crosslinked to the lipid probe. This often involves a "clickable" handle on the probe for enrichment.

Materials:

  • Lysis buffer

  • Click chemistry reagents (e.g., biotin-azide or a fluorescent azide and copper(I) catalyst)

  • Streptavidin-conjugated beads

  • SDS-PAGE reagents

  • Mass spectrometer

Protocol:

  • Cell Lysis: Lyse the cells to solubilize the proteins.

  • Click Chemistry: If the probe contains a clickable handle (e.g., an alkyne), perform a click reaction to attach a reporter tag such as biotin.

  • Enrichment: Use streptavidin-conjugated beads to pull down the biotin-tagged lipid-protein complexes.

  • SDS-PAGE and In-Gel Digestion: Elute the captured proteins and separate them by SDS-PAGE. Excise the protein bands of interest and perform in-gel digestion with a protease (e.g., trypsin).

  • Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked proteins and potentially map the site of crosslinking.

Experimental Workflow

The overall workflow for a typical photoaffinity labeling experiment is summarized in the diagram below.

G start Start incorporation 1. Probe Incorporation (Cells or Vesicles) start->incorporation wash Wash to Remove Unbound Probe incorporation->wash uv 2. UV Irradiation (Photo-crosslinking) wash->uv lysis 3. Cell Lysis / Solubilization uv->lysis click 4. Click Chemistry (Attach Reporter Tag) lysis->click enrichment 5. Affinity Enrichment (e.g., Streptavidin beads) click->enrichment sds_page 6. SDS-PAGE Separation enrichment->sds_page digestion 7. In-Gel Digestion sds_page->digestion ms 8. LC-MS/MS Analysis digestion->ms identification 9. Protein Identification & Binding Site Mapping ms->identification end End identification->end

Caption: General workflow for photoaffinity labeling experiments.

Logical Comparison of Photoactivatable Probes

The selection of a photoactivatable probe is a critical decision that depends on the specific requirements of the experiment.

G probe_choice Choosing a Photoactivatable Lipid Probe paz Phenylazide (this compound) probe_choice->paz Need simple synthesis? bp Benzophenone (BP-PC) probe_choice->bp Need high efficiency & stability? dia Diazirine (DiA-PC) probe_choice->dia Need minimal steric hindrance? paz_adv • Easy to synthesize • Small size paz->paz_adv Advantages paz_dis • Lower wavelength UV • Potential for rearrangement paz->paz_dis Disadvantages bp_adv • High efficiency • Reversible excitation bp->bp_adv Advantages bp_dis • Bulky size • Longer irradiation time bp->bp_dis Disadvantages dia_adv • Very small size • Highly reactive dia->dia_adv Advantages dia_dis • Quenched by water • More complex synthesis dia->dia_dis Disadvantages

Caption: Decision guide for selecting a photoactivatable lipid probe.

References

A Head-to-Head Comparison: PAz-PC Photo-Crosslinking vs. Traditional Co-Immunoprecipitation for Protein Interaction Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate identification of protein-protein interactions (PPIs) is paramount to unraveling complex biological processes and developing targeted therapeutics. Co-immunoprecipitation (Co-IP) has long been a cornerstone technique for this purpose. However, the emergence of advanced methods, such as photo-activatable azide-based protein complex (PAz-PC) capture, offers significant advantages in capturing transient and in vivo interactions. This guide provides an objective comparison of this compound and traditional Co-IP, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.

At its core, traditional Co-IP relies on the affinity of an antibody to a specific "bait" protein to pull it out of a cell lysate, bringing along its interacting "prey" proteins. This method is highly effective for stable protein complexes. However, it is often limited by the transient or weak nature of many biologically significant interactions, which can be lost during the lysis and washing steps. Furthermore, non-specific protein binding to the antibody or beads can lead to a high background and false-positive results.

This compound, a photo-crosslinking co-immunoprecipitation method, addresses these limitations by "freezing" protein interactions in their native cellular environment. This is achieved by incorporating a photo-activatable amino acid analog, typically containing an aryl azide group, into the bait protein. Upon exposure to UV light, the aryl azide forms a covalent bond with nearby interacting proteins, permanently capturing even transient interactions. This allows for more stringent washing conditions, significantly reducing background and increasing the specificity of the identified interactors.

Quantitative Performance: this compound vs. Traditional Co-IP

The primary advantage of this compound lies in its superior ability to identify a greater number of specific interacting partners with higher confidence. The covalent crosslinking stabilizes weak and transient interactions that are often missed in traditional Co-IP. A study by Huang & Kim (2013) demonstrated a dramatic increase in the number of identified Akt-interacting proteins using a two-step chemical crosslinking approach compared to traditional Co-IP. While this study used a chemical crosslinker, the principle of stabilizing interactions before immunoprecipitation is analogous to the photo-crosslinking in this compound.

FeatureTraditional Co-IPThis compound (Photo-Crosslinking Co-IP)
Principle Relies on affinity-based pull-down of stable protein complexes.Covalently captures protein interactions in vivo using a photo-activatable crosslinker.
Interaction Capture Primarily captures stable and strong interactions.Captures both stable and transient/weak interactions.
Specificity Prone to higher background due to non-specific binding.Higher specificity due to covalent capture and stringent washing conditions.
Identified Interactors May miss transient interactors, leading to a smaller number of identified partners.Identifies a larger and more comprehensive set of interacting proteins.
In Vivo Relevance Interactions are captured post-lysis, which may not fully represent the in vivo state.Interactions are captured within the living cell, providing a more accurate snapshot of the in vivo interactome.
Experimental Complexity Relatively straightforward protocol.More complex protocol involving the incorporation of photo-activatable amino acids and a UV crosslinking step.

Table 1: A summary of the key differences between traditional Co-immunoprecipitation and this compound.

Experimental Workflows

The experimental workflows for traditional Co-IP and this compound share some common steps, but the key distinction lies in the in vivo crosslinking step of this compound.

Traditional_CoIP_Workflow cluster_0 Cell Culture & Lysis cluster_1 Immunoprecipitation cluster_2 Washing & Elution cluster_3 Analysis A 1. Cell Culture B 2. Cell Lysis A->B C 3. Add Bait-specific Antibody B->C D 4. Add Protein A/G Beads C->D E 5. Incubate to form Complexes D->E F 6. Wash to Remove Non-specific Binders E->F G 7. Elute Bait and Prey Proteins F->G H 8. Analyze by Western Blot or Mass Spectrometry G->H

Figure 1. Traditional Co-IP Workflow.

PAz_PC_Workflow cluster_0 In Vivo Crosslinking cluster_1 Cell Lysis & IP cluster_2 Stringent Washing & Elution cluster_3 Analysis A 1. Express Bait Protein with Photo-activatable Amino Acid B 2. UV Irradiation to Crosslink Interacting Proteins A->B C 3. Cell Lysis B->C D 4. Add Bait-specific Antibody C->D E 5. Add Protein A/G Beads D->E F 6. Incubate to form Complexes E->F G 7. Stringent Washes to Remove Non-specific Binders F->G H 8. Elute Bait and Covalently Linked Prey Proteins G->H I 9. Analyze by Western Blot or Mass Spectrometry H->I

Figure 2. this compound Workflow.

Experimental Protocols

Traditional Co-immunoprecipitation Protocol

This protocol provides a general guideline for performing a traditional Co-IP experiment. Optimization of buffer components, antibody concentrations, and incubation times may be necessary for specific protein complexes.

Materials:

  • Cells expressing the bait protein

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with freshly added protease and phosphatase inhibitors

  • Primary antibody specific to the bait protein

  • Protein A/G magnetic beads or agarose slurry

  • Wash Buffer (e.g., a less stringent version of the lysis buffer)

  • Elution Buffer (e.g., 1x Laemmli buffer or a low pH buffer like 0.1 M glycine, pH 2.5)

  • Neutralization Buffer (if using a low pH elution buffer, e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Cell Lysis: a. Wash cultured cells with ice-cold PBS and harvest. b. Resuspend the cell pellet in ice-cold Lysis Buffer. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended): a. Add Protein A/G beads to the cell lysate. b. Incubate with gentle rotation for 1 hour at 4°C. c. Centrifuge to pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: a. Add the primary antibody against the bait protein to the pre-cleared lysate. b. Incubate with gentle rotation for 2-4 hours or overnight at 4°C. c. Add pre-washed Protein A/G beads to the lysate-antibody mixture. d. Incubate with gentle rotation for another 1-2 hours at 4°C.

  • Washing: a. Pellet the beads by centrifugation. b. Remove the supernatant and wash the beads 3-5 times with ice-cold Wash Buffer.

  • Elution: a. After the final wash, remove all supernatant. b. Resuspend the beads in Elution Buffer. c. Incubate at room temperature or boil (if using Laemmli buffer) to release the protein complexes. d. Pellet the beads and collect the supernatant containing the eluted proteins. e. If using a low pH elution buffer, neutralize the eluate with Neutralization Buffer.

  • Analysis: a. Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry.

This compound (Photo-Crosslinking Co-immunoprecipitation) Protocol

This protocol outlines the key steps for a this compound experiment. It requires the expression of the bait protein with a photo-activatable amino acid, which can be achieved through various methods like amber suppression technology.

Materials:

  • Cells capable of incorporating unnatural amino acids

  • Culture medium with and without the photo-activatable amino acid (e.g., p-azido-L-phenylalanine)

  • Ice-cold PBS

  • UV crosslinking instrument (e.g., 365 nm)

  • Stringent Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibody specific to the bait protein

  • Protein A/G magnetic beads or agarose slurry

  • Stringent Wash Buffer (may contain higher salt and/or detergent concentrations)

  • Elution Buffer (e.g., 1x Laemmli buffer)

Procedure:

  • Expression of Photo-activatable Bait Protein: a. Culture cells and induce the expression of the bait protein containing the photo-activatable amino acid according to the specific expression system used.

  • In Vivo Photo-Crosslinking: a. Wash the cells with ice-cold PBS. b. Expose the cells to UV light (e.g., 365 nm) for a predetermined duration on ice to induce crosslinking.

  • Cell Lysis: a. Harvest the crosslinked cells and lyse them in Stringent Lysis Buffer as described in the traditional Co-IP protocol.

  • Immunoprecipitation: a. Perform immunoprecipitation as described in the traditional Co-IP protocol, using the lysate from the crosslinked cells.

  • Stringent Washing: a. After capturing the protein complexes on the beads, perform a series of stringent washes to remove non-covalently bound proteins. The number and composition of the wash buffers should be optimized to minimize background while retaining the crosslinked complexes.

  • Elution: a. Elute the crosslinked protein complexes from the beads using Elution Buffer. Boiling in Laemmli buffer is often effective.

  • Analysis: a. Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry to identify the crosslinked interacting partners.

Signaling Pathway and Logical Relationship Visualization

The choice between this compound and traditional Co-IP can be represented as a decision-making process based on the nature of the protein-protein interaction being investigated.

Decision_Tree cluster_0 Nature of Interaction cluster_1 Recommended Method cluster_2 Considerations Start Investigating a Protein-Protein Interaction Q1 Is the interaction expected to be stable and strong? Start->Q1 Method1 Traditional Co-IP is a suitable starting point. Q1->Method1  Yes   Method2 This compound is recommended to capture the interaction. Q1->Method2  No / Transient   Consider1 Simpler workflow, less technically demanding. Method1->Consider1 Consider2 Higher confidence in in vivo relevance, captures transient interactions. Method2->Consider2

Figure 3. Method Selection Guide.

Conclusion

Both traditional Co-IP and this compound are powerful techniques for studying protein-protein interactions. Traditional Co-IP remains a valuable and accessible method for characterizing stable protein complexes. However, for researchers aiming to capture a more comprehensive and physiologically relevant interactome, particularly those involving transient or weak interactions, this compound offers a superior approach. The ability to covalently trap interactions in vivo significantly enhances the specificity and discovery potential of co-immunoprecipitation experiments. The choice of method should be guided by the specific biological question and the nature of the protein interactions being investigated.

A Comparative Guide to Control Experiments for PAz-PC Photo-Crosslinking Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of control experiments for photo-activatable-z-phosphatidylcholine (PAz-PC) photo-crosslinking studies. We delve into the necessary controls to ensure the specificity and validity of your results, compare this compound with alternative photo-crosslinkers, and present non-crosslinking methods for studying lipid-protein interactions. Detailed experimental protocols and quantitative data are provided to support your experimental design and data interpretation.

Understanding this compound Photo-Crosslinking

This compound is a powerful tool for identifying lipid-protein interactions in their native environment. This synthetic analog of phosphatidylcholine incorporates a photo-activatable phenylazide group. Upon exposure to ultraviolet (UV) light, the phenylazide moiety forms a highly reactive nitrene intermediate that covalently bonds with nearby molecules, effectively trapping interacting proteins.

Essential Control Experiments for Validating this compound Photo-Crosslinking

To ensure the identified protein interactions are specific to the lipid headgroup and dependent on UV activation, a series of control experiments are crucial. These controls help to eliminate false positives arising from non-specific binding or UV-induced artifacts.

Control Experiment Purpose Expected Outcome
No UV Irradiation To confirm that crosslinking is dependent on UV activation.No or significantly reduced crosslinked product (i.e., no high-molecular-weight bands on a Western blot).
No this compound Probe To identify proteins that non-specifically bind to the experimental setup or are inherently prone to aggregation upon UV exposure.No crosslinked product should be observed.
Competition with Excess Unmodified PC To demonstrate the specificity of the interaction with the phosphatidylcholine headgroup.A significant reduction in the crosslinked product should be observed as the unmodified PC competes for binding sites.
Mock IP with Unrelated Antibody To control for non-specific binding of proteins to the immunoprecipitation beads.No or minimal protein should be pulled down.
UV Irradiation of Cells without Probe To assess for UV-induced protein-protein crosslinking that is independent of the this compound probe.No significant increase in high-molecular-weight protein complexes compared to non-irradiated cells.

Comparative Analysis of Photo-Activatable Phosphatidylcholine Probes

While this compound is a widely used tool, other photo-activatable moieties can be incorporated into phosphatidylcholine. The choice of the photo-crosslinker can influence the interaction partners identified due to differences in their reactivity and steric bulk. Studies have shown that benzophenone (BP) and diazirine (DAz) functionalized PC analogs can yield partially overlapping but distinct protein profiles compared to this compound.

Photo-activatable Group Reactive Intermediate Key Characteristics Reported Protein Profile
Phenylazide (PAz) NitreneReacts with various bonds, but can undergo intramolecular rearrangement, potentially reducing crosslinking efficiency.Identifies a broad range of interacting proteins.
Benzophenone (BP) Triplet diradicalMore stable than nitrene, leading to potentially higher crosslinking yields. Its bulkiness may sterically hinder some interactions.Can yield a distinct, partially overlapping set of proteins compared to this compound.
Diazirine (DAz) CarbeneHighly reactive and has a small size, minimizing steric hindrance. However, it can be quenched by water, potentially lowering efficiency in aqueous environments.May fail to provide significant crosslinking in some systems.

Quantitative Comparison of Identified Proteins (Hypothetical Data)

Method Number of High-Confidence Interactors Identified Overlap with this compound (%)
This compound Photo-Crosslinking 150100
BP-PC Photo-Crosslinking 18065
DAz-PC Photo-Crosslinking 9540
Lipid-Protein Pull-Down Assay 12055

This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the experimental system.

Experimental Protocols

Protocol 1: this compound Photo-Crosslinking in Live Cells

This protocol is adapted from general photo-crosslinking procedures and should be optimized for your specific cell type and protein of interest.

Materials:

  • This compound probe (e.g., from Avanti Polar Lipids)

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Antibody for immunoprecipitation (IP)

  • Protein A/G beads

  • SDS-PAGE reagents

  • Western blot reagents

  • Mass spectrometer

Procedure:

  • Cell Culture and Probe Incorporation:

    • Culture cells to the desired confluency.

    • Incubate cells with this compound (concentration to be optimized, typically in the µM range) in serum-free medium for a predetermined time (e.g., 1-4 hours) to allow for incorporation into cellular membranes.

  • UV Crosslinking:

    • Wash cells twice with ice-cold PBS to remove unincorporated probe.

    • Place the cell culture dish on ice and irradiate with a 365 nm UV lamp for a specified duration (e.g., 5-30 minutes). The optimal irradiation time and distance from the UV source need to be determined empirically.

  • Cell Lysis:

    • Immediately after irradiation, lyse the cells with ice-cold lysis buffer containing protease inhibitors.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation.

  • Immunoprecipitation (for specific protein of interest):

    • Incubate the cell lysate with an antibody specific to the protein of interest overnight at 4°C.

    • Add protein A/G beads and incubate for another 1-2 hours.

    • Wash the beads several times with lysis buffer to remove non-specific binders.

  • Analysis:

    • Elute the crosslinked protein complexes from the beads.

    • Analyze the eluate by SDS-PAGE and Western blotting to confirm the presence of higher molecular weight species corresponding to the crosslinked complex.

    • For identification of unknown interacting partners, the entire crosslinked complex can be excised from the gel and analyzed by mass spectrometry.

Protocol 2: Lipid-Protein Pull-Down Assay (Alternative Method)

This method does not involve photo-crosslinking and relies on the affinity of proteins for lipids immobilized on beads.

Materials:

  • Lipid-coated beads (e.g., phosphatidylcholine-coated beads) and control beads.[1]

  • Cell lysate

  • Binding/Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blot reagents

  • Mass spectrometer

Procedure:

  • Cell Lysis:

    • Prepare cell lysate using a non-denaturing lysis buffer.

  • Incubation with Beads:

    • Incubate the cell lysate with the lipid-coated beads and control beads for a defined period (e.g., 2-4 hours) at 4°C with gentle rotation.

  • Washing:

    • Wash the beads extensively with binding/wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., high salt or low pH).

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry for proteome-wide identification.

Mandatory Visualizations

PAz_PC_Workflow cluster_Cellular In-Cell Steps cluster_Biochemical Biochemical Analysis A Incorporate this compound into Live Cells B UV Irradiation (365 nm) Photo-activation A->B C Covalent Crosslinking of Proximal Proteins B->C D Cell Lysis C->D Capture Interaction E Immunoprecipitation (Optional) D->E F SDS-PAGE E->F G Western Blot F->G H Mass Spectrometry F->H

Caption: Experimental workflow for this compound photo-crosslinking studies.

Control_Experiments center This compound Crosslinking neg_uv No UV Irradiation center->neg_uv UV-dependent? neg_probe No this compound Probe center->neg_probe Probe-specific? competition Competition with PC center->competition Lipid headgroup specific? mock_ip Mock IP center->mock_ip IP-specific?

Caption: Logical relationships of key control experiments in this compound photo-crosslinking.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PC Phosphatidylcholine (PC) Receptor Membrane Receptor PC->Receptor Modulates Activity Effector Effector Protein Receptor->Effector Activates Signal Downstream Signaling Cascade Effector->Signal

Caption: A simplified signaling pathway involving phosphatidylcholine.

References

PAz-PC vs. APEX2 for mapping lipid-protein interactions

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of PAz-PC and APEX2 for Mapping Lipid-Protein Interactions

This guide offers a detailed, data-driven comparison of two powerful techniques used by researchers, scientists, and drug development professionals to map the intricate interactions between lipids and proteins: this compound, a photo-activatable lipid probe, and APEX2, an engineered peroxidase for proximity labeling.

Fundamental Principles

Understanding the methodologies behind this compound and APEX2 is crucial for selecting the appropriate tool for specific research questions.

This compound (Photo-Activatable, Azide-Containing Phosphatidylcholine Analog) is a chemoproteomic approach. It involves metabolically incorporating a synthetic lipid analog into cellular membranes. This analog contains a photo-activatable group that, upon UV light exposure, forms a covalent bond with any protein in its immediate vicinity. It also contains a clickable azide group, which allows for the subsequent attachment of a biotin tag via click chemistry. The biotinylated proteins can then be purified and identified by mass spectrometry.

APEX2 (Engineered Ascorbate Peroxidase) is an enzyme-based proximity labeling technique.[1] The APEX2 enzyme is genetically fused to a protein of interest or targeted to a specific subcellular region.[2][3] In the presence of biotin-phenol (BP) and a brief pulse of hydrogen peroxide (H₂O₂), APEX2 generates highly reactive, short-lived biotin-phenoxyl radicals.[1][4] These radicals diffuse and covalently label electron-rich amino acid residues (like tyrosine) on nearby proteins within a nanometer-scale radius. The biotin-tagged proteins are then enriched using streptavidin beads and identified by mass spectrometry. The entire labeling process in live cells is rapid, often completed in under a minute.

Comparative Analysis: this compound vs. APEX2

FeatureThis compound (Photo-crosslinking)APEX2 (Proximity Labeling)
Principle Covalent crosslinking of a synthetic lipid analog to directly interacting proteins upon UV activation.Enzyme-catalyzed biotinylation of proteins in the proximity of the APEX2 enzyme.
Target Direct binding partners of the specific lipid analog (e.g., phosphatidylcholine).The general proteome within a ~20 nm radius of the APEX2 enzyme's location.
Specificity High for direct lipid interactors.High for subcellular localization; promiscuous for proteins within that locale.
Resolution Angstrom-level, defined by the reach of the photo-activatable crosslinker.Nanometer-level (~20 nm), defined by the diffusion radius of biotin-phenoxyl radicals.
Temporal Control High; crosslinking is initiated instantly by a pulse of UV light.High; labeling is initiated by a brief (<1 min) addition of H₂O₂.
Live Cell Compatibility Yes, but UV light can induce cellular stress or damage.Yes; the short H₂O₂ pulse is generally well-tolerated by cells.
In Vivo Application Challenging due to the limited tissue penetration of UV light.More feasible in organisms where APEX2 expression and reagent delivery can be controlled.
Potential Bias The synthetic lipid analog may not perfectly mimic the behavior of the endogenous lipid.Labeling is biased towards proteins with surface-exposed, electron-rich amino acids like tyrosine.

Quantitative Data and Proteomic Output

Direct quantitative comparisons between this compound and APEX2 in a single study are scarce. The output of each method is highly dependent on the experimental system. However, both rely on quantitative mass spectrometry to distinguish true interactors from background contaminants.

Data AspectThis compoundAPEX2
Typical Identifications Tens to hundreds of proteins.Hundreds to thousands of proteins within a defined subcellular space.
Quantitative Strategy Label-free quantification (LFQ) or stable isotope labeling (SILAC) to compare protein enrichment in UV-treated vs. no-UV control samples.Ratiometric approaches, often using SILAC, to compare enrichment in the experimental sample versus negative controls (e.g., cytosolic APEX2 or no H₂O₂).
Data Analysis Involves identifying proteins significantly enriched in the experimental condition after statistical analysis.Involves statistical analysis to identify proteins significantly enriched over background and control samples.

Experimental Protocols and Workflows

This compound Experimental Workflow

The this compound workflow is a multi-step process involving metabolic labeling, photo-crosslinking, and chemical tagging before proteomic analysis.

PAz_PC_Workflow cluster_cell In-Cell Steps cluster_biochem Biochemical Steps cluster_analysis Analysis A 1. Incubate Cells with this compound probe B 2. UV Irradiation (365 nm) (Covalent Crosslinking) A->B C 3. Cell Lysis B->C D 4. Click Chemistry (Add Biotin-Azide) C->D E 5. Streptavidin Affinity Purification D->E F 6. On-Bead Digestion (Trypsin) E->F G 7. LC-MS/MS Analysis F->G H 8. Protein Identification & Quantification G->H APEX2_Workflow cluster_cell In-Cell Steps cluster_biochem Biochemical Steps cluster_analysis Analysis A 1. Express APEX2-Fusion Protein in Cells B 2. Add Biotin-Phenol Substrate A->B C 3. Add H₂O₂ (1 min) (Proximity Labeling) B->C D 4. Quench Reaction C->D E 5. Cell Lysis D->E F 6. Streptavidin Affinity Purification E->F G 7. On-Bead Digestion (Trypsin) F->G H 8. LC-MS/MS Analysis G->H I 9. Protein Identification & Quantification H->I

References

A Comparative Guide to the Specificity of Photo-Activatable Azide-Picolyl Azide Click Reactions in Complex Lysates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise identification of protein-protein interactions within the complex milieu of a cell lysate is paramount. This guide provides a detailed comparison of a sophisticated chemical proteomics strategy, the "PAz-PC" click reaction, against alternative methods. Here, "PAz" refers to a photo-activatable azide crosslinker, and "PC" signifies a photo-cleavable linker incorporated into a probe that also features a picolyl azide (pAz) for enhanced click chemistry. This combination allows for the covalent capture of interacting proteins with temporal control, followed by their specific enrichment and subsequent release for analysis.

Principle of the this compound Click Reaction

The this compound methodology is a multi-step process designed for high specificity and versatility in capturing and identifying protein interactions.

  • Photo-Crosslinking: A bait protein is equipped with a probe containing a photo-activatable azide (e.g., an aryl azide). Upon UV irradiation, the azide group forms a highly reactive nitrene intermediate. This intermediate rapidly forms a covalent bond with any molecule in close proximity, including interacting proteins. This step provides temporal control over the crosslinking event.

  • Click Reaction for Enrichment: The probe also contains a picolyl azide (pAz) moiety. The picolyl group acts as a copper-chelating entity, significantly accelerating the rate of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[1] This enhanced reactivity allows for the efficient and specific attachment of a reporter tag (e.g., biotin) functionalized with a terminal alkyne, even at low, cell-compatible copper concentrations.[1]

  • Affinity Purification: The biotinylated protein complexes are then enriched from the complex lysate using streptavidin-coated beads.

  • Photo-Cleavage and Analysis: The probe includes a photo-cleavable (PC) linker between the crosslinked protein and the biotin tag. Irradiation with a specific wavelength of light cleaves this linker, releasing the captured protein(s) for identification by mass spectrometry. This photo-cleavage step is crucial for reducing background contamination from proteins non-specifically bound to the affinity resin.

Comparison with Alternative Methods

The this compound click reaction offers distinct advantages in terms of specificity and control compared to other common techniques for studying protein interactions in lysates.

FeatureThis compound Click ReactionConventional Photo-Crosslinkers (e.g., diazirine, benzophenone)Co-Immunoprecipitation (Co-IP)Proximity Ligation Assay (PLA)
Interaction Capture Covalent, via photo-activated nitreneCovalent, via photo-activated carbene or radicalNon-covalent, antibody-basedIn situ ligation of DNA probes
Specificity High, determined by proximity at the time of UV activationModerate to high, can have off-target reactions with solventVariable, depends on antibody specificity and washing stringencyHigh, dependent on antibody specificity and proximity
Temporal Control High, initiated by UV lightHigh, initiated by UV lightLow, captures steady-state interactionsLow, captures steady-state interactions
Enrichment Strategy Bioorthogonal click reaction with picolyl azide for high efficiencyRequires a secondary handle (e.g., alkyne) for click reaction or direct antibody pull-downAntibody-based pull-downNot an enrichment method
Elution Method Photo-cleavage for specific releaseOften harsh (e.g., boiling in SDS-PAGE buffer) or on-bead digestionpH elution or denaturing agents, can co-elute contaminantsNot applicable
Ideal Application Capturing transient and weak interactions with temporal resolution in lysatesCapturing transient interactions in live cells or lysatesValidating and studying stable protein complexesVisualizing protein interactions in situ in fixed cells

Experimental Data Summary

The following table summarizes key quantitative parameters for the chelation-assisted CuAAC reaction using picolyl azide, which is a core component of the this compound workflow.

ParameterChelation-Assisted CuAAC (with picolyl azide)Conventional CuAAC (with alkyl azide)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Typical Copper Concentration 10–100 µM[2]1-5 mMNot required
Reaction Time < 5 minutes for completion in vitro[3]1-4 hours1-12 hours
Relative Labeling Yield on Cells 2.7- to 25-fold higher than conventional CuAAC[2]BaselineVariable, generally lower than efficient CuAAC
Toxicity Low, comparable to SPAAC at optimized copper concentrationsHigh, cytotoxic in live cellsLow

Experimental Protocols

Protocol 1: In-Lysate Photo-Crosslinking and Enrichment using a this compound Probe

1. Preparation of Cell Lysate: a. Culture cells to the desired confluency. b. Wash cells twice with ice-cold PBS. c. Lyse cells in a suitable amine-free lysis buffer (e.g., RIPA buffer without Tris) supplemented with protease and phosphatase inhibitors. d. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Collect the supernatant and determine the protein concentration using a BCA assay.

2. Photo-Crosslinking: a. Dilute the cell lysate to a working concentration of 1-5 mg/mL. b. Add the this compound probe (conjugated to the bait protein or as a small molecule) to the lysate at a final concentration of 10-100 µM. c. Incubate the mixture for 1-2 hours at 4°C to allow for protein interaction. d. Transfer the lysate to a petri dish on ice and irradiate with UV light (e.g., 254-365 nm) for 5-30 minutes. The optimal wavelength and duration should be empirically determined.

3. Click Reaction: a. Prepare the click reaction cocktail. For a 100 µL final reaction volume, add in the following order: i. To the 100 µL of cross-linked lysate, add an alkyne-biotin tag to a final concentration of 50 µM. ii. 2 µL of 50 mM THPTA in water. iii. 1 µL of 50 mM CuSO₄ in water. iv. 2 µL of 100 mM sodium ascorbate in water (freshly prepared). b. Vortex briefly and incubate at room temperature for 1 hour, protected from light.

4. Enrichment: a. Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour at room temperature with gentle rotation. b. Pellet the beads using a magnetic stand and discard the supernatant. c. Wash the beads extensively with lysis buffer containing 0.1% SDS, followed by washes with high salt buffer and a final wash with PBS.

5. Photo-Cleavage and Elution: a. Resuspend the beads in a suitable buffer for mass spectrometry analysis (e.g., 50 mM ammonium bicarbonate). b. Irradiate the bead suspension with UV light at the appropriate wavelength for the photo-cleavable linker (e.g., 365 nm) for 30-60 minutes on ice. c. Pellet the beads with a magnetic stand and collect the supernatant containing the eluted proteins. d. Proceed with sample preparation for mass spectrometry analysis.

Visualizations

PAz_PC_Workflow cluster_0 1. Photo-Crosslinking cluster_1 2. Click Reaction cluster_2 3. Enrichment & Elution Bait Bait Protein Complex Covalently Crosslinked Complex Bait->Complex Prey Prey Protein Prey->Complex Probe This compound Probe Probe->Complex UV1 UV Light UV1->Complex ClickedComplex Biotinylated Complex Complex->ClickedComplex in lysate AlkyneBiotin Alkyne-Biotin AlkyneBiotin->ClickedComplex BoundComplex Enriched Complex ClickedComplex->BoundComplex ClickReagents CuSO4, Ascorbate, THPTA ClickReagents->ClickedComplex Beads Streptavidin Beads Beads->BoundComplex ElutedPrey Eluted Prey Protein BoundComplex->ElutedPrey UV2 UV Light (PC) UV2->ElutedPrey MS Mass Spectrometry ElutedPrey->MS

Caption: Workflow of the this compound click reaction for identifying protein-protein interactions.

Signaling_Pathway_Comparison cluster_PAzPC This compound Method cluster_CoIP Co-Immunoprecipitation p_start Bait-Prey Interaction p_uv UV Activation (Covalent Capture) p_start->p_uv p_click Picolyl Azide Click (High Efficiency Tagging) p_uv->p_click p_enrich Affinity Purification p_click->p_enrich p_elute Photo-Cleavage (Specific Elution) p_enrich->p_elute p_end MS Analysis p_elute->p_end c_start Bait-Prey Interaction c_lyse Cell Lysis c_start->c_lyse c_ab Antibody Incubation c_lyse->c_ab c_enrich Bead Purification c_ab->c_enrich c_elute Harsh Elution c_enrich->c_elute c_end MS/WB Analysis c_elute->c_end

Caption: Logical flow comparison of this compound and Co-Immunoprecipitation methods.

References

Validating Novel Protein Interactions Discovered with PAz-PC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The discovery of novel protein-protein interactions (PPIs) is fundamental to understanding cellular processes and identifying new therapeutic targets. Proximity-labeling and cross-linking technologies, such as those employing trifunctional chemical probes like PAz-PC, have revolutionized the identification of transient and weak interactions within the native cellular environment. However, the output of such screening methods is a list of putative interactors, which is inevitably contaminated with false positives. Therefore, rigorous, orthogonal validation is a critical step to confirm the biological relevance of these discoveries.[1][2]

This guide provides a comparative overview of the most common orthogonal methods used to validate novel protein-protein interactions. We compare techniques based on their underlying principles, quantitative output, and experimental requirements, providing researchers, scientists, and drug development professionals with the information needed to design a robust validation strategy.

The this compound Discovery Workflow

This compound represents a class of trifunctional chemical probes designed to identify protein interactors in living cells. The workflow involves three key stages: in-cell cross-linking, enrichment, and identification. A photo-activatable group (like an azido-phenyl) covalently traps nearby proteins upon UV irradiation, a biotin handle allows for stringent affinity purification of the cross-linked complexes, and a cleavage site enables the release of captured proteins for identification by mass spectrometry.

PAzPC_Workflow cluster_invivo In Vivo / In Situ cluster_invitro In Vitro cluster_data Data Output A Introduce this compound Probe to Living Cells B UV Photo-activation (Covalent Cross-linking) A->B C Cell Lysis & Solubilization of Protein Complexes B->C Transition to biochemical analysis D Affinity Purification (e.g., Streptavidin Beads) C->D E Elution & Identification by Mass Spectrometry (LC-MS/MS) D->E F List of Putative Protein Interactors E->F

Caption: The this compound workflow for discovering novel protein interactions.

Comparison of Key Orthogonal Validation Methods

Once a list of candidate interactors is generated, multiple independent techniques should be employed for validation.[3] The ideal validation method uses a different physical principle than the discovery method to reduce the chance of shared experimental artifacts. The primary validation techniques fall into two categories: biochemical (in vitro) and cell-based (in vivo).

Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is considered the gold standard for validating PPIs.[4] This technique uses an antibody to capture a specific "bait" protein from a cell lysate, thereby pulling down any stably associated "prey" proteins. The presence of the prey protein is then typically detected by Western blotting.

Experimental Protocol: Co-Immunoprecipitation

  • Cell Lysis: Lyse cells expressing the bait and prey proteins in a non-denaturing buffer to preserve protein complexes.

  • Pre-clearing: Incubate the lysate with control beads (e.g., Protein A/G) to minimize non-specific binding to the immunoprecipitation antibody or beads.

  • Immunoprecipitation: Add a highly specific antibody against the bait protein to the lysate and incubate to allow antibody-antigen complexes to form.

  • Complex Capture: Add Protein A/G-conjugated beads to capture the antibody-bait protein-prey protein complexes.

  • Washing: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins. This step is critical for reducing background.

  • Elution: Elute the captured proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

  • Detection: Analyze the eluted proteins via Western blot using an antibody specific to the prey protein. A band corresponding to the prey protein in the bait IP lane (but not in the negative control lane) confirms the interaction.

Biophysical Methods: SPR and BLI

For researchers needing quantitative data on binding kinetics, label-free biophysical methods like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are powerful options.[5] These techniques measure the real-time association and dissociation of two purified proteins, providing precise binding affinity data.

  • Surface Plasmon Resonance (SPR): Measures changes in the refractive index on a sensor chip's surface as one protein (analyte) flows over and binds to an immobilized partner protein (ligand).

  • Bio-Layer Interferometry (BLI): Measures changes in the interference pattern of white light reflected from the surface of a biosensor tip as the analyte binds to the immobilized ligand.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Ligand Immobilization: Covalently couple the purified "ligand" protein to the surface of a sensor chip. A control channel is typically prepared to subtract non-specific binding.

  • Analyte Injection: Inject a series of increasing concentrations of the purified "analyte" protein over the ligand and control surfaces.

  • Association Phase: Monitor the binding signal in real-time as the analyte associates with the immobilized ligand.

  • Dissociation Phase: Replace the analyte solution with buffer and monitor the signal as the complex dissociates.

  • Regeneration: Inject a regeneration solution to strip the bound analyte, preparing the chip for the next cycle.

  • Data Analysis: Fit the resulting sensorgram curves to a binding model to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D).

In Vivo Proximity Assays: FRET

To confirm that an interaction occurs within the specific environment and compartment of a living cell, techniques like Förster Resonance Energy Transfer (FRET) are invaluable. FRET measures the proximity between two molecules tagged with different fluorescent proteins (e.g., CFP and YFP). When the two proteins interact, the donor fluorophore can transfer its excitation energy to the acceptor fluorophore, resulting in a measurable change in fluorescence emission.

Experimental Protocol: Förster Resonance Energy Transfer (FRET)

  • Construct Generation: Create expression vectors for the two proteins of interest, fusing one to a donor fluorophore (e.g., mCerulean) and the other to an acceptor fluorophore (e.g., mVenus).

  • Cell Transfection: Co-transfect the fusion constructs into a suitable cell line. Include donor-only and acceptor-only controls.

  • Cell Culture & Expression: Allow the cells to grow and express the fusion proteins for 24-48 hours.

  • Imaging: Image the cells using a fluorescence microscope equipped for FRET analysis (e.g., with specific filter sets for donor, acceptor, and FRET channels).

  • Data Acquisition: Acquire images in all three channels for multiple cells.

  • FRET Analysis: Calculate the normalized FRET efficiency. An increase in the FRET signal in cells co-expressing both fusion proteins compared to controls indicates that the proteins are in close proximity (<10 nm), suggesting a direct interaction.

Quantitative Data Comparison

Different validation methods yield vastly different types of data. It is crucial to select a method that provides the level of quantitative detail required to answer the specific biological question.

Validation Method Principle Environment Quantitative Output Typical Data Example (Protein A-B Interaction)
Co-Immunoprecipitation Antibody-based pulldownIn vitro (from lysate)Semi-Quantitative (Yes/No)Positive band for Protein B on Western blot after IP of Protein A.
Surface Plasmon Resonance (SPR) Refractive index changeIn vitro (purified)High (K_D, k_on, k_off)K_D = 50 nM, k_on = 1.2 x 10⁵ M⁻¹s⁻¹, k_off = 6 x 10⁻³ s⁻¹
Bio-Layer Interferometry (BLI) Light interference changeIn vitro (purified)High (K_D, k_on, k_off)K_D = 55 nM, k_on = 1.1 x 10⁵ M⁻¹s⁻¹, k_off = 6.1 x 10⁻³ s⁻¹
FRET Energy transferIn vivo (live cells)Proximity-based (Efficiency %)15% FRET efficiency observed in the nucleus.
Yeast Two-Hybrid (Y2H) Transcriptional activationIn vivo (yeast nucleus)Qualitative (Yes/No)Yeast growth on selective media.

Logical Workflow for Validation Strategy

Choosing the right validation assay depends on the nature of the discovered interaction and the specific research goals. A multi-step, logical approach ensures high-confidence validation.

Validation_Workflow Start Putative Interactors from this compound Screen Decision1 First-line validation (biochemical)? Start->Decision1 CoIP Co-Immunoprecipitation (Co-IP) Decision1->CoIP Yes Result1 Interaction Confirmed? CoIP->Result1 Decision2 Confirm in a cellular context (in vivo)? Result1->Decision2 Yes Stop Interaction Not Validated (Potential False Positive) Result1->Stop No FRET FRET / BiFC Decision2->FRET Yes Decision3 Quantify binding affinity/kinetics? Decision2->Decision3 No / Optional FRET->Decision3 SPR SPR / BLI / ITC Decision3->SPR Yes End High-Confidence Validated Interaction Decision3->End No SPR->End

Caption: A decision tree for selecting orthogonal validation methods.

References

Cross-Validation of Pazopanib's Anti-Angiogenic Effects with Genetic Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of pharmacological and genetic methods for validating the therapeutic targets of Pazopanib, a multi-targeted tyrosine kinase inhibitor. By cross-validating results, researchers can enhance the confidence in preclinical findings and better predict clinical outcomes.

Pazopanib is a potent anti-angiogenic agent primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFR-α, PDGFR-β), and c-Kit.[1][2][3] This guide will delve into the experimental methodologies used to validate these targets through both direct pharmacological inhibition with Pazopanib and genetic manipulation techniques, offering a framework for robust target validation.

Data Presentation: Pharmacological vs. Genetic Validation

The following tables summarize the quantitative data typically generated from pharmacological and genetic validation studies for a target like VEGFR-2.

Table 1: Comparison of Quantitative Outcomes from Pharmacological and Genetic Validation of VEGFR-2

ParameterPharmacological Approach (Pazopanib)Genetic Approach (e.g., CRISPR/siRNA)Interpretation
Target Activity IC50 value (e.g., 30 nM for VEGFR-2)[2]Reduction in target mRNA/protein levelsMeasures direct inhibitory potency vs. efficiency of target knockdown.
Cellular Proliferation GI50 (Growth Inhibition 50) in endothelial cellsDecreased cell viability/growth rate upon gene knockout/knockdownAssesses the functional consequence of target inhibition on cell growth.
Angiogenesis (In Vitro) Inhibition of tube formation in Matrigel assaysReduced tube formation capacity in knockout/knockdown cellsEvaluates the impact on a key process in angiogenesis.
Downstream Signaling Decreased phosphorylation of ERK, AktSimilar reduction in p-ERK, p-Akt levelsConfirms that both methods disrupt the same signaling cascade.

Table 2: Influence of Genetic Polymorphisms on Pazopanib Efficacy

GenePolymorphismImpact on Pazopanib TreatmentReference
IL82767TTAssociated with inferior Progression-Free Survival (PFS)[4]
HIF1A1790AGAssociated with inferior PFS and reduced Response Rate (RR)
NR1I2-25385TTAssociated with reduced RR
VEGFA-1498CCAssociated with reduced RR
CYP3A4*22Associated with significantly lower Pazopanib clearance, leading to higher exposure

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and comparison.

Pharmacological Validation: Western Blot for VEGFR-2 Phosphorylation

Objective: To assess the effect of Pazopanib on the phosphorylation status of its target receptor, VEGFR-2, in cancer cells.

Methodology:

  • Cell Culture and Treatment: Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cancer cell lines are cultured to 70-80% confluency. Cells are serum-starved for 12-24 hours.

  • Drug Incubation: Cells are pre-incubated with varying concentrations of Pazopanib (e.g., 0, 10, 30, 100 nM) for 2 hours.

  • Ligand Stimulation: Cells are then stimulated with recombinant human VEGF-A (50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.

  • Cell Lysis: Cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with a primary antibody against phosphorylated VEGFR-2 (p-VEGFR-2). Subsequently, it is incubated with a primary antibody for total VEGFR-2 as a loading control.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

Genetic Validation: CRISPR-Cas9 Mediated Knockout of VEGFR-2

Objective: To identify the effect of VEGFR-2 gene knockout on cancer cell viability and sensitivity to other stimuli.

Methodology:

  • gRNA Design and Cloning: Guide RNAs (gRNAs) targeting a conserved exon of the KDR gene (encoding VEGFR-2) are designed. These are cloned into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).

  • Lentivirus Production: The gRNA-Cas9 construct is co-transfected with packaging plasmids into HEK293T cells to produce lentiviral particles.

  • Transduction: Target cells (e.g., HUVECs) are transduced with the lentivirus.

  • Selection: Transduced cells are selected with puromycin to generate a stable knockout cell line.

  • Validation of Knockout: Genomic DNA is sequenced to confirm indel mutations. Western blotting is performed to confirm the absence of VEGFR-2 protein expression.

  • Phenotypic Assays: The VEGFR-2 knockout cells are used in functional assays, such as cell proliferation assays (e.g., MTT or CellTiter-Glo) and in vitro angiogenesis assays (e.g., Matrigel tube formation), to assess the phenotypic consequences of gene deletion.

Mandatory Visualization

The following diagrams illustrate the key pathways and workflows discussed.

Pazopanib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF / PDGF Receptor VEGFR / PDGFR VEGF->Receptor Ligand Binding ADP ADP Receptor->ADP Downstream Downstream Signaling (RAS/RAF/MEK/ERK, PI3K/AKT/mTOR) Receptor->Downstream Autophosphorylation Pazopanib Pazopanib Pazopanib->Receptor Inhibition ATP ATP ATP->Receptor Angiogenesis Angiogenesis Proliferation Survival Downstream->Angiogenesis

Caption: Pazopanib Signaling Pathway Inhibition.

Cross_Validation_Workflow cluster_hypothesis Hypothesis Generation cluster_pharma Pharmacological Validation cluster_genetic Genetic Validation cluster_comparison Cross-Validation Hypothesis Target Gene X is a driver of angiogenesis Drug Treat cells with Pazopanib (Inhibitor of X) Hypothesis->Drug Genetic Knockout/Knockdown Gene X (CRISPR/siRNA) Hypothesis->Genetic Pharma_Assay Measure Phenotype (e.g., Angiogenesis Assay) Drug->Pharma_Assay Comparison Compare Phenotypic Outcomes Pharma_Assay->Comparison Genetic_Assay Measure Phenotype (e.g., Angiogenesis Assay) Genetic->Genetic_Assay Genetic_Assay->Comparison Validation Validated Target Comparison->Validation Concordant Results

Caption: Cross-Validation Experimental Workflow.

References

A Comparative Guide to Proximity Labeling Techniques: Unveiling the Limitations of Photo-Activated Cross-linking

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein-protein interactions, proximity labeling (PL) has emerged as a powerful tool. This guide provides an objective comparison of key PL techniques, with a focus on the limitations of photo-activated methods compared to popular enzymatic approaches.

Proximity labeling techniques enable the identification of transient and weak interactions within the native cellular environment, overcoming limitations of traditional methods like co-immunoprecipitation. These methods rely on a "bait" protein fused to a labeling enzyme or a photo-activatable module. Upon activation, this "bait" generates reactive species that covalently tag neighboring "prey" proteins and other biomolecules within a defined radius. These tagged molecules can then be enriched and identified, typically by mass spectrometry, providing a snapshot of the bait protein's microenvironment.

This guide will delve into a comparative analysis of four prominent proximity labeling techniques: BioID, TurboID, APEX2, and Photo-activated Proximity Labeling (PAPL) utilizing aryl azide-based chemistry. While PAPL offers unique advantages in terms of spatiotemporal control, it also presents specific limitations that researchers must consider.

Quantitative Comparison of Proximity Labeling Techniques

The choice of a proximity labeling method hinges on a variety of factors, including the desired temporal and spatial resolution, the biological system under investigation, and the potential for cellular perturbation. The following table summarizes the key quantitative parameters of the four techniques discussed in this guide.

FeatureBioIDTurboIDAPEX2Photo-activated Proximity Labeling (PAPL)
Labeling Radius ~10 nm[1][2][3][4]~10-35 nm[5]~20 nmVariable, can be <10 nm to >50 nm depending on the probe and activation conditions
Labeling Time 12-24 hours~10 minutes~1 minuteSeconds to minutes
In Vivo Compatibility YesYesChallenging due to H₂O₂ toxicity and deliveryFeasible, but light penetration can be a limitation
Potential Toxicity LowLowHigh, due to the use of H₂O₂Potential for phototoxicity depending on wavelength and intensity
Reactive Species Biotinoyl-5'-AMPBiotinoyl-5'-AMPBiotin-phenoxyl radicalNitrene radical (from aryl azide)
Target Residues LysineLysineTyrosine and other electron-rich residuesInserts into C-H and N-H bonds

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of proximity labeling experiments. Below are generalized protocols for each of the four techniques.

BioID Experimental Protocol
  • Vector Construction and Cell Line Generation:

    • Clone the gene of interest in-frame with the BioID (or BioID2) sequence in a suitable expression vector.

    • Generate a stable cell line expressing the BioID-fusion protein. A control cell line expressing BioID alone is essential.

  • Cell Culture and Biotin Labeling:

    • Culture the stable cell lines to the desired confluency.

    • Supplement the culture medium with 50 µM biotin and incubate for 16-24 hours.

  • Cell Lysis and Protein Extraction:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells in a buffer containing detergents (e.g., RIPA buffer) and protease inhibitors.

    • Sonicate the lysate to shear DNA and reduce viscosity.

  • Enrichment of Biotinylated Proteins:

    • Incubate the cell lysate with streptavidin-conjugated beads (e.g., streptavidin-agarose or magnetic beads) overnight at 4°C to capture biotinylated proteins.

    • Wash the beads extensively with stringent buffers to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the biotinylated proteins from the beads using a buffer containing excess free biotin or by on-bead digestion with trypsin.

    • Prepare the eluted proteins for mass spectrometry analysis (e.g., in-solution or in-gel digestion, followed by peptide cleanup).

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide samples by LC-MS/MS.

    • Identify and quantify the proteins. Compare the results from the BioID-fusion protein cell line to the BioID-only control to identify specific proximal proteins.

TurboID Experimental Protocol

The protocol for TurboID is similar to BioID, with the key difference being the much shorter biotin incubation time.

  • Vector Construction and Cell Line Generation:

    • As with BioID, clone the gene of interest in-frame with the TurboID sequence and generate stable cell lines, including a TurboID-only control.

  • Cell Culture and Biotin Labeling:

    • Culture the cells to the desired confluency.

    • Add 50 µM biotin to the culture medium and incubate for 10 minutes.

  • Cell Lysis, Enrichment, and Mass Spectrometry:

    • Follow the same procedures for cell lysis, enrichment of biotinylated proteins, and mass spectrometry analysis as described for BioID.

APEX2 Experimental Protocol
  • Vector Construction and Cell Line Generation:

    • Clone the gene of interest in-frame with the APEX2 sequence and generate stable cell lines, including a cytosolic APEX2 control.

  • Cell Culture and Biotin-Phenol Labeling:

    • Culture the cells to the desired confluency.

    • Incubate the cells with biotin-phenol (typically 500 µM) for 30 minutes.

    • Initiate the labeling reaction by adding hydrogen peroxide (H₂O₂) to a final concentration of 1 mM and incubate for 1 minute.

    • Quench the reaction immediately by adding a quenching solution (e.g., sodium azide, sodium ascorbate, and Trolox in PBS).

  • Cell Lysis, Enrichment, and Mass Spectrometry:

    • Follow the same procedures for cell lysis, enrichment of biotinylated proteins, and mass spectrometry analysis as described for BioID.

Photo-activated Proximity Labeling (PAPL) with Aryl Azide Protocol
  • Probe Delivery and Bait Localization:

    • Synthesize a photo-activatable probe containing an aryl azide group, a biotin tag, and a moiety for targeting to the bait protein (e.g., a ligand or an antibody-binding domain).

    • Incubate cells expressing the bait protein with the photo-activatable probe to allow for localization.

  • Photo-activation:

    • Wash the cells to remove the unbound probe.

    • Expose the cells to UV or visible light of a specific wavelength to activate the aryl azide group, generating a reactive nitrene. The duration of exposure can range from seconds to minutes.

  • Cell Lysis, Enrichment, and Mass Spectrometry:

    • Follow the same procedures for cell lysis, enrichment of biotinylated proteins, and mass spectrometry analysis as described for BioID. A no-light control is crucial to identify non-specific binders.

Visualizing the Workflows and Mechanisms

To better understand the experimental workflows and underlying principles of these techniques, the following diagrams are provided in the DOT language for Graphviz.

ProximityLabelingWorkflow cluster_Cellular In Living Cells cluster_Biochemical Biochemical Processing Bait Bait Protein-PL Fusion Activation Activation (Biotin/H2O2/Light) Bait->Activation 1. Introduce Activator Prey Proximal Prey Proteins Labeling Covalent Labeling Prey->Labeling Activation->Labeling 2. Generate Reactive Species Lysis Cell Lysis Labeling->Lysis 3. Lyse Cells Enrichment Streptavidin Enrichment Lysis->Enrichment 4. Capture Labeled Proteins MS Mass Spectrometry Enrichment->MS 5. Identify Proteins Analysis Data Analysis MS->Analysis 6. Analyze Data

General workflow for proximity labeling experiments.

LabelingMechanisms cluster_BioID_TurboID BioID / TurboID cluster_APEX2 APEX2 cluster_PAPL PAPL (Aryl Azide) Biotin_ATP Biotin + ATP Ligase Biotin Ligase (BioID/TurboID) Biotin_ATP->Ligase BioAMP Biotinoyl-5'-AMP (Reactive) Ligase->BioAMP Lysine Prey Protein (Lysine) BioAMP->Lysine Reacts with Labeled_Lysine Biotinylated Prey Lysine->Labeled_Lysine BiotinPhenol_H2O2 Biotin-Phenol + H₂O₂ APEX2_enzyme APEX2 BiotinPhenol_H2O2->APEX2_enzyme PhenoxylRadical Biotin-Phenoxyl Radical (Highly Reactive) APEX2_enzyme->PhenoxylRadical Tyrosine Prey Protein (Tyrosine) PhenoxylRadical->Tyrosine Reacts with Labeled_Tyrosine Biotinylated Prey Tyrosine->Labeled_Tyrosine ArylAzide Aryl Azide Probe Light Light (UV/Visible) ArylAzide->Light Nitrene Nitrene Radical (Highly Reactive) Light->Nitrene CH_NH Prey Protein (C-H/N-H) Nitrene->CH_NH Inserts into Labeled_Prey Cross-linked Prey CH_NH->Labeled_Prey

Simplified reaction mechanisms for different proximity labeling techniques.

Limitations of Photo-activated Proximity Labeling (PAPL)

While PAPL offers unparalleled spatiotemporal control, it is not without its limitations, particularly when compared to enzymatic methods like BioID and TurboID.

  • Light Penetration: A significant drawback of PAPL for in vivo studies is the limited penetration of light through tissues. UV and blue light, often used for photo-activation, are strongly scattered and absorbed by biological tissues, restricting the application of PAPL to superficial tissues or requiring invasive light delivery methods.

  • Phototoxicity: The high-energy photons used for photo-activation can cause cellular damage, including DNA damage and the generation of reactive oxygen species, leading to cellular stress and apoptosis. This can confound the interpretation of results, as the observed protein interactions may be a consequence of the photo-induced stress rather than the native cellular state.

  • Probe Synthesis and Delivery: Unlike the genetically encoded enzymatic methods, PAPL requires the synthesis of specific photo-activatable probes. This can be a complex and time-consuming process. Furthermore, the delivery and specific localization of these probes to the bait protein can be challenging and may require sophisticated chemical biology approaches.

  • Off-Target Effects: Although light provides spatial control, there is still a risk of off-target labeling. The highly reactive species generated upon photo-activation can potentially react with non-proximal molecules if they diffuse before reacting. The choice of photo-activatable group and the intensity and duration of light exposure must be carefully optimized to minimize these effects.

Conclusion

The selection of a proximity labeling technique requires careful consideration of the specific research question and the experimental system. Enzymatic methods like BioID and its more rapid successor TurboID offer robust and non-toxic labeling, making them well-suited for a wide range of applications, including in vivo studies. APEX2 provides excellent temporal resolution but is limited by the toxicity of its co-substrate, hydrogen peroxide.

Photo-activated Proximity Labeling (PAPL) , while offering the highest degree of spatiotemporal control, is hampered by limitations related to light penetration, potential phototoxicity, and the complexities of probe design and delivery. For many applications, particularly those involving deep tissues or a need to minimize cellular perturbation, the enzymatic methods may represent a more practical and reliable choice. However, for studies requiring precise temporal control in cultured cells or on the cell surface, PAPL remains a powerful and valuable tool. As the field continues to evolve, the development of new photo-activatable probes that can be activated by longer, less damaging wavelengths of light may help to overcome some of the current limitations of PAPL.

References

A Head-to-Head Battle for Quantifying Molecular Interactions: PAz-PC vs. Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic landscape of proteomics and lipidomics, researchers require robust tools to dissect the intricate dance of molecular interactions. Two powerful techniques, photo-activatable azide-modified phosphatidylcholine (PAz-PC) and stable isotope labeling, have emerged as key players in identifying and quantifying these interactions. This guide provides an objective, data-driven comparison of their performance, experimental protocols, and underlying principles to aid researchers in selecting the optimal method for their specific scientific questions.

At a Glance: Key Differences and Applications

This compound is a chemical biology tool designed to capture lipid-protein interactions as they occur within a native cellular environment. It employs a photo-activatable crosslinking approach to covalently trap interacting proteins, which are then identified and quantified. In contrast, stable isotope labeling, with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) as a prominent example, is a metabolic labeling strategy primarily used for the precise relative quantification of proteins across different experimental conditions.

FeatureThis compound (Photo-Activatable Labeling)Stable Isotope Labeling (e.g., SILAC)
Primary Application Identification and quantification of lipid-protein interactions.Relative and absolute quantification of protein abundance.
Labeling Principle Covalent crosslinking of a photo-activatable lipid analog to interacting proteins upon UV irradiation.Metabolic incorporation of "heavy" stable isotope-labeled amino acids into all newly synthesized proteins.
Quantification Level Primarily at the MS2 level (reporter ions) if combined with isobaric tags, or through spectral counting/intensity of identified crosslinked peptides.Primarily at the MS1 level by comparing the signal intensities of "light" and "heavy" peptide pairs.
Temporal Control High, as crosslinking is initiated at a specific time point by UV light.Lower, as labeling occurs over several cell divisions to ensure complete incorporation.
Typical Number of Identified Proteins Varies depending on the specific lipid and cellular context; studies have reported identifying hundreds of interacting proteins.Can identify and quantify thousands of proteins in a single experiment.

Quantitative Performance: A Comparative Analysis

Direct quantitative comparisons between this compound and stable isotope labeling are not abundant in the literature, as they are often employed to answer different biological questions. However, we can compare their performance based on key metrics reported in various studies.

Table 1: Quantitative Performance Metrics

MetricThis compoundStable Isotope Labeling (SILAC)
Labeling Efficiency Not typically reported as a percentage. Success is measured by the number and confidence of identified interacting proteins.High, often exceeding 95-99% incorporation of heavy amino acids after a sufficient number of cell doublings.[1]
Accuracy & Precision Accuracy depends on the specificity of the crosslinking and the subsequent analytical workflow. Precision can be influenced by the reproducibility of the UV irradiation and enrichment steps.High accuracy and precision in relative quantification due to the co-analysis of light and heavy peptides, which minimizes sample handling variability.[2][3]
Dynamic Range of Quantification The dynamic range for quantifying interaction changes can be limited and is an active area of methods development.Wide linear dynamic range for quantification, enabling the measurement of subtle changes in protein abundance.[1]
Number of Quantified Molecules In a study using a photo-activatable and clickable fatty acid probe, hundreds of potential protein interactors were identified.SILAC enables the quantification of thousands of proteins across the proteome in a single experiment.
Reproducibility Reproducibility can be challenging due to variability in UV crosslinking efficiency and the multi-step enrichment process.High reproducibility due to the mixing of cell populations at an early stage, which controls for variations in sample preparation.[2]
Limit of Detection Can detect transient and weak interactions that are captured by the covalent crosslink. The absolute limit of detection depends on the abundance of the interacting protein and the efficiency of the entire workflow.Can achieve quantification down to the attomole level for specific proteins, especially when combined with targeted mass spectrometry approaches.

Experimental Workflows: A Visual Guide

The experimental workflows for this compound and SILAC are distinct, reflecting their different labeling strategies.

This compound Experimental Workflow

PAz_PC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_crosslinking Crosslinking cluster_preparation Sample Preparation cluster_analysis Analysis A Cells cultured with This compound containing media B UV Irradiation (365 nm) to induce crosslinking A->B Metabolic incorporation C Cell Lysis B->C D Click Chemistry with Biotin-Azide/Alkyne C->D E Affinity Purification (Streptavidin beads) D->E F On-bead Digestion (e.g., Trypsin) E->F G LC-MS/MS Analysis F->G H Protein Identification & Quantification G->H

This compound Experimental Workflow
Stable Isotope Labeling (SILAC) Experimental Workflow

SILAC_Workflow cluster_cell_culture Cell Culture & Labeling cluster_mixing Mixing & Preparation cluster_analysis Analysis A1 Control Cells: 'Light' Amino Acids (e.g., 12C-Arg, 12C-Lys) B Mix Cell Populations (1:1 ratio) A1->B A2 Experimental Cells: 'Heavy' Amino Acids (e.g., 13C-Arg, 13C-Lys) A2->B C Cell Lysis B->C D Protein Digestion (e.g., Trypsin) C->D E LC-MS/MS Analysis D->E F Protein Identification & Relative Quantification E->F

Stable Isotope Labeling (SILAC) Workflow

Detailed Experimental Protocols

This compound Protocol for Lipid-Protein Interaction Profiling
  • Cell Culture and Labeling:

    • Culture cells in appropriate media.

    • Supplement the media with this compound at a concentration typically ranging from 10 to 100 µM. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.

    • Incubate for a period that allows for sufficient incorporation into cellular membranes (e.g., 16-24 hours).

  • Photo-Crosslinking:

    • Wash the cells to remove unincorporated this compound.

    • Irradiate the cells with UV light (typically 365 nm) for a short duration (e.g., 5-15 minutes) on ice to induce covalent crosslinking between the diazirine group on this compound and adjacent molecules, including proteins.

  • Cell Lysis and Click Chemistry:

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Perform a click chemistry reaction by adding a reporter tag (e.g., biotin-alkyne or biotin-azide, depending on the click handle of the this compound analog) and the appropriate catalyst (e.g., copper(I) for CuAAC). This reaction attaches biotin to the crosslinked this compound.

  • Enrichment of Crosslinked Proteins:

    • Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated this compound-protein complexes.

    • Perform stringent washes to remove non-specifically bound proteins.

  • Protein Digestion and Mass Spectrometry:

    • Perform on-bead digestion of the captured proteins using a protease such as trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify the proteins from the MS/MS spectra using a protein database search algorithm.

    • Quantify the identified proteins based on spectral counts, peptide intensities, or by incorporating isobaric tags for relative quantification between different conditions.

Stable Isotope Labeling (SILAC) Protocol for Quantitative Proteomics
  • Cell Culture and Labeling:

    • Culture two populations of cells in parallel.

    • For the "light" population, use standard cell culture medium.

    • For the "heavy" population, use a custom medium where the natural ("light") forms of essential amino acids (typically L-arginine and L-lysine) are replaced with their stable isotope-labeled ("heavy") counterparts (e.g., 13C6-L-arginine and 13C6-L-lysine).

    • Culture the cells for at least five to six cell divisions to ensure near-complete incorporation (>95%) of the heavy amino acids into the proteome.

  • Experimental Treatment and Cell Harvesting:

    • Apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" population) while the other serves as a control.

    • Harvest both cell populations.

  • Cell Mixing and Lysis:

    • Count the cells from each population and mix them in a 1:1 ratio.

    • Lyse the combined cell pellet using a suitable lysis buffer with protease inhibitors.

  • Protein Digestion:

    • Extract the proteins and digest them into peptides using a protease like trypsin.

  • Mass Spectrometry Analysis:

    • Analyze the peptide mixture using LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the incorporated stable isotopes.

  • Data Analysis:

    • Identify the peptides and proteins using a database search algorithm.

    • Perform relative quantification by comparing the signal intensities of the "heavy" and "light" peptide pairs in the MS1 spectra. The ratio of these intensities reflects the relative abundance of the protein in the two cell populations.

Choosing the Right Tool for the Job

The choice between this compound and stable isotope labeling hinges on the primary research question.

  • For identifying and quantifying direct interactors of a specific lipid class in a time-resolved manner, this compound is the superior choice. Its strength lies in capturing transient and weak interactions within the native cellular environment.

  • For high-precision, proteome-wide relative quantification of protein expression changes between different cellular states, stable isotope labeling methods like SILAC are the gold standard. They offer excellent accuracy, reproducibility, and broad proteome coverage.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for PAz-PC

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any procedure that involves PAz-PC, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer and to be fully aware of the potential hazards. Based on the handling recommendations for analogous azobenzene compounds, the following personal protective equipment (PPE) and handling procedures are essential[1]:

  • Eye and Face Protection: Wear tightly sealed safety goggles or a face shield to protect against splashes.

  • Skin Protection: Use chemically resistant gloves, such as nitrile or butyl rubber, and wear a lab coat or other protective clothing to prevent skin contact[1].

  • Respiratory Protection: Handle this compound in a well-ventilated area, preferably under a chemical fume hood, to minimize the inhalation of any aerosols or dust[1].

  • General Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling the compound[1].

This compound Disposal Workflow

The proper disposal of this compound should be approached systematically to ensure safety and compliance with regulations. The following workflow outlines the key steps from initial waste generation to final disposal.

cluster_0 Waste Generation & Collection cluster_1 Waste Storage cluster_2 Disposal A This compound waste generated (solid or in solution) B Segregate this compound waste from other laboratory waste streams. A->B C Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container. B->C D Store the sealed container in a designated, secure, and well-ventilated hazardous waste storage area. C->D E Ensure storage area is away from incompatible materials. D->E F Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. E->F G Provide the SDS and any other relevant information about the waste stream. F->G H Arrange for pickup and transportation by the licensed waste disposal company. G->H I Recommended Disposal Method: Incineration by a licensed facility. H->I

This compound Disposal Workflow Diagram.

Step-by-Step Disposal Procedures

Based on guidelines for azobenzene compounds, this compound should be treated as hazardous waste. Adherence to the following procedural steps is crucial for safe and compliant disposal.

1. Waste Segregation and Collection:

  • Do Not Mix: Never mix this compound waste with other waste streams[1].

  • Solid Waste: Collect solid this compound waste in a dedicated, leak-proof hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste: If this compound is in a solvent, collect it in a labeled, sealed, and compatible container. Avoid overfilling containers.

2. Labeling:

  • Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine)," and any known hazard symbols.

3. Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste storage area.

  • Ensure the storage area is away from incompatible materials to prevent accidental reactions.

4. Arrange for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste disposal company with all necessary information, including the chemical name and the Safety Data Sheet (SDS).

5. Recommended Disposal Method:

  • The primary recommended method for the disposal of analogous azobenzene compounds is incineration. The material is typically dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

Important Note: Never dispose of this compound down the drain or in regular trash. This can lead to environmental contamination and may be in violation of local, state, and federal regulations.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Avoid generating dust from solid material.

  • For liquid spills, use an inert absorbent material to contain the spill.

  • Carefully sweep or scoop up the spilled material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Clean the spill area thoroughly.

  • Prevent the spilled material from entering drains or waterways.

Quantitative Data for a Related Compound: Azobenzene

While specific quantitative disposal data for this compound is not available, the following table summarizes key data for the structurally related compound, Azobenzene, which can serve as a reference for understanding its potential hazards.

PropertyValue
Molecular Formula C₁₂H₁₀N₂
Molar Mass 182.226 g·mol⁻¹
Appearance Orange-red crystals
Melting Point 67.88 °C (trans isomer)
Boiling Point 300 °C
Solubility in Water 6.4 mg/L (25 °C)
Vapor Pressure 3.61 x 10⁻⁴ mm Hg (25 °C)
Primary Hazard Toxic
Data sourced from PubChem and Wikipedia.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound were found, a general protocol for preparing azobenzene waste for incineration is as follows:

Protocol: Preparation of Azobenzene Waste for Incineration

  • Objective: To prepare solid or liquid azobenzene waste for safe and efficient incineration.

  • Materials:

    • Azobenzene waste

    • Combustible solvent (e.g., ethanol, methanol, or a suitable solvent mixture recommended by the waste disposal company)

    • Appropriate PPE (chemical-resistant gloves, safety goggles, lab coat)

    • Chemical fume hood

    • Labeled, compatible hazardous waste container

  • Procedure:

    • Perform all operations within a certified chemical fume hood.

    • If the azobenzene waste is solid, carefully transfer it to the hazardous waste container.

    • Slowly add a combustible solvent to the container to dissolve or create a slurry of the solid waste. The choice of solvent should be compatible with the waste and the incinerator's requirements.

    • If the azobenzene waste is already in a non-combustible solvent, it may need to be mixed with a combustible solvent. Consult with your EHS department or waste disposal company for the appropriate solvent and mixing ratio.

    • Ensure the final mixture is homogeneous.

    • Securely seal the container.

    • Properly label the container with the contents, including the name of the combustible solvent used.

    • Store the container in the designated hazardous waste storage area until pickup by the licensed disposal company.

By following these comprehensive guidelines, laboratories can ensure the safe and responsible disposal of this compound, thereby protecting personnel and the environment. Always prioritize consulting your institution's specific safety protocols and a licensed hazardous waste disposal professional.

References

Safeguarding Your Research: A Comprehensive Guide to Handling PAz-PC

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and operational plans are critical for the secure and effective handling of 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAz-PC) in a laboratory setting. This guide provides drug development professionals, researchers, and scientists with immediate, procedural, and step-by-step information for the safe use and disposal of this compound, reinforcing a culture of safety and building trust in laboratory practices.

This compound, an oxidized phospholipid, is a key molecule in understanding inflammatory processes and cardiovascular diseases. While the phospholipid component itself is not classified as hazardous, the compound is typically supplied in an ethanol solution, which presents the primary safety concern due to its flammability. Adherence to proper personal protective equipment (PPE) protocols and handling procedures is paramount to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) for this compound Handling

The following table summarizes the essential personal protective equipment required when working with this compound. The primary hazards are associated with the ethanol solvent.

PPE CategoryItemSpecifications & Rationale
Eye Protection Safety Glasses with Side Shields or GogglesProtects against splashes of the ethanol solution.
Hand Protection Nitrile GlovesProvides protection against skin contact with the ethanol solution and the phospholipid.
Body Protection Laboratory CoatProtects skin and personal clothing from potential spills.

This compound Handling and Experimental Protocol

Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel. The following protocol outlines the general steps for preparing and using this compound in a typical cell culture experiment.

Storage and Preparation of this compound Stock Solution
  • Storage: Upon receipt, store the this compound in its original vial at -20°C.

  • Preparation of Aliquots: To avoid repeated freeze-thaw cycles, it is recommended to prepare single-use aliquots.

    • Briefly centrifuge the vial to ensure the entire sample is at the bottom.

    • Under sterile conditions (e.g., in a laminar flow hood), dissolve the desired amount of this compound in an appropriate solvent (as specified by the manufacturer, typically the solvent it was supplied in) to create a stock solution.

    • Dispense the stock solution into smaller, single-use vials.

    • Store the aliquots at -20°C.

General Experimental Workflow for Cell Treatment

The following diagram illustrates a typical workflow for treating cells with this compound.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_analysis Analysis start Start thaw Thaw this compound Aliquot start->thaw dilute Dilute to Working Concentration in Cell Culture Medium thaw->dilute plate_cells Plate Cells and Culture (e.g., 24 hours) remove_medium Remove Existing Medium plate_cells->remove_medium add_treatment Add this compound Containing Medium remove_medium->add_treatment incubate Incubate for Desired Time add_treatment->incubate harvest Harvest Cells/Supernatant incubate->harvest assay Perform Downstream Assays (e.g., ELISA, Western Blot, etc.) harvest->assay end End assay->end

A typical experimental workflow for treating cells with this compound.

Disposal Plan

The disposal of this compound and associated waste must be conducted in accordance with institutional and local regulations.

Waste Stream Segregation
Waste TypeDisposal Procedure
Unused this compound Solution As the phospholipid is not considered hazardous, small quantities can often be disposed of with regular laboratory waste. However, due to the ethanol solvent, it should be treated as a flammable chemical waste and collected in a designated solvent waste container.
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in the appropriate solid waste container. If there is significant liquid residue, it should be treated as chemical waste.
Cell Culture Waste Follow standard procedures for biohazardous waste disposal.

The following flowchart outlines the decision-making process for the proper disposal of this compound waste.

disposal_plan start This compound Waste is_liquid Liquid Waste? start->is_liquid is_sharp Contaminated Sharps? is_liquid->is_sharp No solvent_waste Solvent Waste Container is_liquid->solvent_waste Yes is_biohazard Biohazardous? is_sharp->is_biohazard No sharps_container Sharps Container is_sharp->sharps_container Yes solid_waste Solid Chemical Waste is_biohazard->solid_waste No biohazard_bag Biohazard Waste Bag is_biohazard->biohazard_bag Yes

A decision tree for the proper disposal of this compound related waste.

By adhering to these safety and logistical guidelines, researchers can confidently and safely incorporate this compound into their experimental protocols, contributing to advancements in drug development and scientific understanding while maintaining the highest standards of laboratory safety.

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